3-Deoxy-galactosone
Description
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Properties
IUPAC Name |
(4R,5R)-4,5,6-trihydroxy-2-oxohexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)C(=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 3-Deoxy-galactosone in the Maillard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino compounds, is a cornerstone of food science and has significant implications for human health. A key, highly reactive intermediate in this complex cascade is 3-deoxy-galactosone (3-DGal), a 1,2-dicarbonyl compound. This technical guide provides a comprehensive overview of the pivotal role of 3-DGal in the Maillard reaction, detailing its formation, subsequent chemical transformations, and its contribution to the generation of advanced glycation end-products (AGEs). This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the Maillard reaction, AGE formation, and their impact on food quality and human health.
Introduction
The Maillard reaction is responsible for the desirable color, flavor, and aroma of many cooked foods. However, it is also a significant pathway for the formation of potentially harmful compounds, including advanced glycation end-products (AGEs). AGEs are implicated in the pathogenesis of numerous chronic diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Understanding the mechanisms of the Maillard reaction and the roles of key intermediates is crucial for both optimizing food processing and developing therapeutic strategies to mitigate the adverse health effects of AGEs.
This compound (3-DGal), formally known as 3-deoxy-D-threo-hexos-2-ulose, is a critical dicarbonyl intermediate formed during the Maillard reaction involving galactose.[1][2] Its high reactivity makes it a potent precursor to a variety of Maillard reaction products, including flavor compounds, browning polymers (melanoidins), and a range of AGEs. This guide will delve into the core aspects of 3-DGal's involvement in this intricate reaction network.
Formation of this compound
3-DGal is primarily formed through two main pathways in the Maillard reaction:
-
From Galactose: The classical pathway involves the condensation of galactose with an amino compound (e.g., the ε-amino group of a lysine (B10760008) residue in a protein) to form a Schiff base, which then rearranges to form an Amadori product. The Amadori product subsequently undergoes enolization and elimination of the amino group to yield 3-DGal.[3]
-
From 3-Deoxyglucosone (B13542) (3-DG): 3-DGal can also be formed from its epimer, 3-deoxyglucosone (3-DG), a major intermediate in the Maillard reaction of glucose. This transformation proceeds through a 3,4-dideoxyglucosone-3-ene (3,4-DGE) intermediate.[4] This pathway is significant as it indicates that 3-DGal can be present even in systems initially lacking galactose.
The formation of 3-DGal is influenced by several factors, including pH, temperature, and the specific amino acid involved in the reaction.[5]
Logical Relationship: Formation of this compound
Subsequent Reactions of this compound
Once formed, the highly reactive dicarbonyl structure of 3-DGal makes it a focal point for a variety of subsequent reactions, leading to a diverse array of products:
-
Reaction with Amino Compounds: 3-DGal readily reacts with free amino acids and the side chains of lysine and arginine residues in proteins. These reactions are central to the formation of AGEs and protein cross-linking.
-
Strecker Degradation: In the presence of α-amino acids, 3-DGal can participate in the Strecker degradation, leading to the formation of Strecker aldehydes, which are key contributors to the aroma of cooked foods.
-
Aldol Condensation and Polymerization: 3-DGal can undergo aldol-type condensation reactions with other carbonyl compounds, leading to the formation of high molecular weight, colored compounds known as melanoidins.
Logical Relationship: Reactions of this compound
This compound as a Precursor to Advanced Glycation End-products (AGEs)
The reaction of 3-DGal with the side chains of lysine and arginine residues in proteins is a significant pathway for the formation of a variety of AGEs. While research is ongoing to fully characterize all 3-DGal-derived AGEs, based on the reactivity of similar α-dicarbonyls like 3-DG, the following are expected to be major products:
-
Nε-(Carboxymethyl)lysine (CML) and Nε-(Carboxyethyl)lysine (CEL): These are well-characterized AGEs formed from the reaction of dicarbonyls with lysine.
-
Hydroimidazolones: Reaction with arginine residues leads to the formation of hydroimidazolone derivatives.
-
Pyrraline: This pyrrole-based AGE is known to be formed from the reaction of 3-DG with lysine and is likely also formed from 3-DGal.
-
Cross-linking AGEs: 3-DGal can mediate the formation of protein cross-links, such as glyoxal-lysine dimer (GOLD) and methylglyoxal-lysine dimer (MOLD) analogues.
The formation of these AGEs can lead to the alteration of protein structure and function, contributing to the pathophysiology of various diseases.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-deoxy-D-threo-hexos-2-ulose |
| Molecular Formula | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol |
| CAS Number | 4134-97-8 |
| Appearance | Crystalline solid |
Table 2: Concentration of this compound in Various Food Products
| Food Product | Concentration Range (mg/L or mg/kg) | Reference |
| Lactose-hydrolyzed UHT milk | 2.0 - 11 | [2] |
| Apple Juice | Detected | [2] |
| Beer | Detected | [2] |
| Peritoneal Dialysis Fluids (single-chamber) | 55.8 - 136.9 µM | [4] |
| Peritoneal Dialysis Fluids (double-chamber) | 2.5 - 12.4 µM | [4] |
Experimental Protocols
Synthesis of 3-Deoxy-D-threo-hexos-2-ulose (this compound)
This protocol is adapted from a known method for the synthesis of 3-deoxyaldos-2-uloses.
Materials:
-
D-galactose
-
Benzoylhydrazine
-
Water
-
Acetic acid
Procedure:
-
Formation of the Bis(benzoylhydrazone) Derivative:
-
Dissolve D-galactose, benzoylhydrazine, and p-toluidine in an aqueous solution.
-
Heat the mixture to facilitate the formation of 3-deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone).
-
Isolate the precipitated bis(benzoylhydrazone) derivative by filtration.
-
-
Decomposition to this compound:
-
Suspend the isolated bis(benzoylhydrazone) derivative in a mixture of ethanol, water, and acetic acid.
-
Add freshly distilled benzaldehyde to the mixture.
-
Reflux the reaction mixture for several hours.
-
During reflux, benzaldehyde benzoylhydrazone will precipitate.
-
Remove the ethanol by evaporation while simultaneously adding water.
-
Cool the solution and extract with an organic solvent (e.g., ethyl acetate) to remove benzaldehyde and its derivatives.
-
The aqueous layer containing this compound can be further purified by chromatography.
-
Experimental Workflow: Synthesis of this compound
Quantification of this compound in Milk by UHPLC-MS/MS
This protocol is a generalized procedure based on established methods for α-dicarbonyl analysis in food matrices.
Materials:
-
Milk sample
-
o-Phenylenediamine (OPD) solution (derivatizing agent)
-
Perchloric acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., 2,3-hexanedione)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation and Derivatization:
-
Homogenize the milk sample.
-
To a known volume of the homogenized sample, add the internal standard.
-
Add the OPD solution in perchloric acid to initiate the derivatization of 3-DGal to its quinoxaline (B1680401) derivative.
-
Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 20 hours).
-
Centrifuge the sample to precipitate proteins.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the quinoxaline derivatives with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for UHPLC-MS/MS analysis.
-
-
UHPLC-MS/MS Analysis:
-
UHPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase column suitable for the separation of quinoxaline derivatives (e.g., a phenyl-based column).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the 3-DGal-quinoxaline derivative and the internal standard.
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Quantification: Construct a calibration curve using standards of the 3-DGal-quinoxaline derivative and the internal standard to quantify the concentration of 3-DGal in the milk sample.
-
Signaling Pathways and Biological Implications
The accumulation of AGEs, including those derived from 3-DGal, can have significant biological consequences. A primary mechanism through which AGEs exert their detrimental effects is by interacting with the Receptor for Advanced Glycation End-products (RAGE).
The binding of AGEs to RAGE on the surface of various cell types triggers a cascade of intracellular signaling events. This activation of the AGE-RAGE axis is known to upregulate the production of reactive oxygen species (ROS) and pro-inflammatory cytokines through the activation of transcription factors such as NF-κB.[3][6][7] This can lead to a state of chronic inflammation and oxidative stress, which are underlying factors in the development and progression of many chronic diseases.
Signaling Pathway: AGE-RAGE Axis Activation
Conclusion
This compound is a highly reactive and significant intermediate in the Maillard reaction, particularly in galactose-containing systems. Its formation and subsequent reactions play a crucial role in the development of color, flavor, and the generation of advanced glycation end-products. A thorough understanding of the chemistry of 3-DGal is essential for controlling the Maillard reaction in food processing to enhance desirable attributes while minimizing the formation of potentially harmful compounds. For drug development professionals, elucidating the pathways of 3-DGal-derived AGE formation and their downstream signaling effects offers potential targets for therapeutic interventions aimed at mitigating the progression of AGE-related diseases. Further research is warranted to fully characterize the complete spectrum of 3-DGal-derived AGEs and their specific biological activities.
References
- 1. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redox Signaling and Advanced Glycation Endproducts (AGEs) in Diet-Related Diseases | MDPI [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. youtube.com [youtube.com]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
3-Deoxy-galactosone: A Key Glucose Degradation Product in Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxy-galactosone (3-DGal) is a highly reactive α-dicarbonyl compound formed during the degradation of glucose and galactose. As an intermediate in the Maillard reaction, 3-DGal plays a significant role in the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus and neurodegenerative disorders. This technical guide provides a comprehensive overview of the formation, chemical properties, and biological significance of 3-DGal. It includes a summary of quantitative data, detailed experimental protocols for its analysis and the study of its effects, and a depiction of its involvement in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicine, biochemistry, and drug development.
Introduction
The non-enzymatic glycation of proteins, lipids, and nucleic acids by reducing sugars and their degradation products is a fundamental process that contributes to cellular dysfunction and the progression of age-related diseases. This compound (3-DGal), a 1,2-dicarbonyl compound, has emerged as a key player in this process. It is formed endogenously from the degradation of glucose and galactose and is also found in various heat-processed foods.[1][2] Its high reactivity towards amino groups of amino acids, particularly lysine (B10760008) and arginine, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs can disrupt the normal function of biomolecules and activate cellular signaling pathways that promote inflammation and oxidative stress, contributing to the pathology of diabetes and neurodegenerative diseases.[3][4]
Formation and Chemical Properties
3-DGal is primarily formed through the Maillard reaction and caramelization.[1][5] In solutions containing glucose, 3-DGal is formed from its diastereomer, 3-deoxyglucosone (B13542) (3-DG), via the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE).[5][6] The formation of 3-DGal from Amadori rearrangement products is influenced by factors such as pH and the specific amino acid residue involved.[6]
Chemical Structure:
-
Systematic Name: 3-deoxy-D-threo-hexos-2-ulose
-
Molecular Formula: C₆H₁₀O₅
-
Molecular Weight: 162.14 g/mol [3]
As a 1,2-dicarbonyl compound, 3-DGal is highly reactive and readily participates in cross-linking reactions with proteins.
Quantitative Data
The concentration of 3-DGal and its isomer 3-DG has been quantified in various biological fluids and food products. These levels are often elevated in pathological conditions such as diabetes.
| Sample Type | Condition | This compound (3-DGal) Concentration | 3-Deoxyglucosone (3-DG) Concentration | Reference(s) |
| Peritoneal Dialysis (PD) Fluids (Single-chamber) | Heat-sterilized | 55.8 - 136.9 µM | - | [6] |
| Peritoneal Dialysis (PD) Fluids (Double-chamber) | Heat-sterilized | 2.5 - 12.4 µM | - | [6] |
| Lactose-hydrolyzed UHT Milk | Processed | 2.0 - 11 mg/L | 2.5 - 18 mg/L | [2] |
| Human Plasma | Normoglycemic | - | 58.5 ± 14 nM (ultrafiltration) | [7] |
| Human Plasma | Type 1 Diabetes | - | 98.5 ± 34 nM (ultrafiltration) | [7] |
| Human Plasma | Healthy Volunteers | - | 12.8 ± 5.2 ng/mL | [8] |
| Human Plasma | NIDDM Patients | - | 31.8 ± 11.3 ng/mL | [8] |
| Human Plasma | Diabetic Patients (Normoalbuminuria) | - | 322 ± 79 nmol/L | [9] |
| Human Plasma | Diabetic Patients (Microalbuminuria) | - | 383 ± 146 nmol/L | [9] |
| Human Plasma | Diabetic Patients (Overt proteinuria) | - | 410 ± 100 nmol/L | [9] |
| Human Plasma | Control Subjects | - | 199 ± 53 nmol/L | [9] |
Biological Significance and Signaling Pathways
The biological effects of 3-DGal are primarily mediated through the formation of AGEs and the subsequent activation of cellular signaling pathways.
Advanced Glycation End-product (AGE) Formation
3-DGal is a potent precursor of AGEs. Its dicarbonyl structure allows for rapid reactions with the free amino groups of lysine and arginine residues in proteins, leading to the formation of cross-linked and dysfunctional proteins. This process is a key contributor to the complications of diabetes and the progression of age-related diseases.
Cellular Stress and Inflammatory Signaling
AGEs formed from 3-DGal can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation. Key pathways activated include the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress.
Role in Disease
Diabetes Mellitus
Elevated levels of 3-DG, and by extension 3-DGal, are found in the plasma of diabetic patients and are correlated with the severity of diabetic complications such as nephropathy and retinopathy.[8][9] The increased formation of these dicarbonyls contributes to the accelerated formation of AGEs, leading to tissue damage.
Neurodegenerative Diseases
While direct evidence for the role of 3-DGal in neurodegenerative diseases is still emerging, the involvement of its isomer, 3-DG, has been demonstrated. 3-DG has been shown to be neurotoxic to cultured cortical neurons, inducing apoptosis and the production of reactive oxygen species.[4] The accumulation of AGEs in the brain is a feature of several neurodegenerative disorders, and the activation of microglia, the resident immune cells of the central nervous system, by AGEs can lead to chronic neuroinflammation and neuronal damage.[7][10][11]
Experimental Protocols
Quantification of this compound by HPLC-DAD-MS/MS
This protocol is adapted from Mittelmaier et al. (2011) for the quantification of 3-DGal in peritoneal dialysis fluids.[6]
Workflow:
Methodology:
-
Sample Preparation: Dilute the sample as necessary.
-
Derivatization: React the sample with o-phenylenediamine to form the quinoxaline (B1680401) derivative of 3-DGal. This step enhances the chromatographic separation and detection sensitivity.
-
HPLC Separation: Inject the derivatized sample onto a polar, phenyl-based reverse-phase HPLC column. Employ a pH-gradient elution to achieve baseline separation of 3-DGal from its isomer 3-DG and other dicarbonyls.
-
Detection and Quantification: Use a Diode Array Detector (DAD) and a tandem mass spectrometer (MS/MS) for detection and quantification. Monitor the specific mass transitions for the quinoxaline derivative of 3-DGal.
In Vitro Glycation of Proteins
This protocol provides a general method for studying the glycation of proteins by 3-DGal in vitro.
Methodology:
-
Prepare Protein Solution: Dissolve the protein of interest (e.g., bovine serum albumin, BSA) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Add 3-DGal to the protein solution at a desired concentration. Incubate the mixture at 37°C for a specified period (e.g., hours to weeks), depending on the desired level of glycation.
-
Analysis: Analyze the formation of AGEs using various techniques:
-
Fluorescence Spectroscopy: Measure the characteristic fluorescence of certain AGEs.
-
SDS-PAGE: Observe protein cross-linking and polymerization.
-
LC-MS/MS: Identify specific AGE modifications on the protein.
-
Cellular Toxicity Assay
This protocol can be used to assess the cytotoxic effects of 3-DGal on cultured cells, such as neuronal cell lines (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Culture the cells in a suitable medium and plate them in multi-well plates.
-
Treatment: Expose the cells to various concentrations of 3-DGal for a defined period.
-
Viability Assessment: Determine cell viability using assays such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Apoptosis and Oxidative Stress: Investigate the mechanisms of cell death by measuring markers of apoptosis (e.g., caspase activity) and oxidative stress (e.g., reactive oxygen species production).[4]
Conclusion
This compound is a significant glucose degradation product with profound implications for human health. Its role as a potent precursor of AGEs links it directly to the pathogenesis of diabetes and potentially to neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the biological effects of 3-DGal and the development of therapeutic strategies to mitigate its detrimental effects. A deeper understanding of the signaling pathways activated by 3-DGal-derived AGEs will be crucial for identifying novel drug targets to combat the progression of these chronic diseases.
References
- 1. ane.pl [ane.pl]
- 2. mdpi.com [mdpi.com]
- 3. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood–Brain Barrier Dysfunction in a 3D In Vitro Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxyglucose prevents neurodegeneration in culture by eliminating microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy | MDPI [mdpi.com]
An In-depth Technical Guide to the Toxicological Effects of 3-Deoxy-galactosone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxy-galactosone (3-DG) is a 1,2-dicarbonyl compound formed through the degradation of galactose. As a reactive carbonyl species, it is implicated in the formation of advanced glycation end-products (AGEs), which are associated with the pathogenesis of various chronic diseases. This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of this compound. Due to the limited direct research on 3-DG, this guide synthesizes available information and extrapolates potential toxicological mechanisms based on studies of its parent molecule, D-galactose, and the structurally similar α-dicarbonyl compound, 3-deoxyglucosone (B13542). This guide covers the formation of 3-DG, its potential to induce cellular toxicity through oxidative stress and apoptosis, and its role in the formation of AGEs. Detailed experimental protocols for assessing the cytotoxicity of reactive carbonyls and diagrams of relevant signaling pathways are also provided to facilitate further research in this area.
Introduction
This compound (3-DG) is an α-dicarbonyl compound, also known as a reactive carbonyl species, that is formed from the non-enzymatic degradation of galactose.[1][2] It has been identified in various food products, particularly those that have undergone heat treatment through Maillard and caramelization reactions.[1] Furthermore, 3-DG has been detected in peritoneal dialysis (PD) fluids, where its presence is a concern due to the potential for long-term patient exposure.[1]
The toxicological significance of 3-DG is primarily attributed to its high reactivity with biological macromolecules, such as proteins, lipids, and nucleic acids. This reactivity can lead to the formation of advanced glycation end-products (AGEs), which are known to contribute to cellular dysfunction and the pathology of numerous diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. While direct toxicological studies on this compound are scarce, its structural similarity to other well-studied α-dicarbonyl compounds, such as 3-deoxyglucosone (a glucose degradation product), suggests that it may share similar toxicological properties.[3][4] These properties include the induction of oxidative stress and apoptosis.[5] This guide aims to consolidate the existing knowledge and provide a framework for future toxicological investigations of this compound.
Formation of this compound
This compound is primarily formed from the degradation of D-galactose. The process can also occur in solutions containing glucose, where 3-deoxyglucosone (3-DG) can be converted to this compound via the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE).[2] The formation pathway from D-galactose is a key area of interest in food chemistry and medicine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycation of H1 Histone by 3-Deoxyglucosone: Effects on Protein Structure and Generation of Different Advanced Glycation End Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptotic cell death by methylglyoxal and 3-deoxyglucosone in macrophage-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Elaboration of 3-Deoxy-D-galactose: A Technical Guide for Advanced Research
Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 3-Deoxy-D-galactose. It is intended for researchers, scientists, and drug development professionals engaged in glycobiology, medicinal chemistry, and related fields. This document details the seminal synthesis by Copeland and Stick and subsequent advancements in chemical and enzymatic production routes. Quantitative data from various synthetic methodologies are presented for comparative analysis. Furthermore, detailed experimental protocols for key syntheses are provided, alongside visualizations of synthetic workflows and relevant biological pathways. The role of 3-Deoxy-D-galactose and its derivatives as probes and inhibitors in key signaling pathways, particularly those mediated by galectins, is also explored.
Introduction: The Significance of a Deoxygenated Galactoside
3-Deoxy-D-galactose is a synthetic monosaccharide analog of D-galactose, distinguished by the absence of a hydroxyl group at the C-3 position.[1] This structural modification, while seemingly minor, imparts unique chemical and biological properties that make it a valuable tool in glycoscience and drug discovery.[1][2] Unlike its parent molecule, 3-Deoxy-D-galactose is not a common natural metabolite, and its utility lies primarily as a synthetic building block and a biochemical probe to investigate carbohydrate-protein interactions and enzyme mechanisms.[3]
The removal of the C-3 hydroxyl group alters the sugar's polarity, hydrogen bonding capacity, and stereochemistry, which in turn affects its recognition by and interaction with enzymes and transporters.[1] This has led to the development of 3-Deoxy-D-galactose derivatives as potent and selective inhibitors of enzymes such as galectins, which are implicated in a range of pathological processes including cancer, inflammation, and fibrosis.[1] Fluorinated and boronylated derivatives have also been synthesized to serve as metabolic probes and for applications in boron neutron capture therapy (BNCT), respectively.[1][4]
This guide will delve into the historical context of the first synthesis of 3-Deoxy-D-galactose, provide a detailed comparison of various synthetic routes, and offer explicit experimental protocols. Additionally, it will explore the biological implications of this molecule, with a focus on its role in modulating cellular signaling pathways.
Discovery and First Synthesis
The first synthesis of 3-Deoxy-D-galactose, also referred to as 3-deoxy-D-xylo-hexose, was reported by Copeland and Stick in 1977.[3] This pivotal work established a viable route for the deoxygenation of a protected D-galactose derivative, thereby making this and other deoxy sugars accessible for research purposes.[3] The original synthesis started from the readily available 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose.[3] The key transformation involved the conversion of the C-3 hydroxyl group into a dithiocarbonate derivative, which was subsequently reduced using tributylstannane to afford the protected 3-deoxy sugar.[3] The final step involved acid hydrolysis to remove the isopropylidene protecting groups, yielding 3-Deoxy-D-galactose.[3]
Synthetic Methodologies: A Comparative Overview
Since its initial synthesis, several methods have been developed for the preparation of 3-Deoxy-D-galactose and its derivatives. These routes often involve multi-step processes that include protection, deoxygenation, and deprotection strategies. The choice of method depends on the desired derivative, scalability, and available starting materials.
Chemical Synthesis Routes
The chemical synthesis of 3-Deoxy-D-galactose and its derivatives predominantly relies on the deoxygenation of suitably protected galactose precursors. Key strategies include:
-
Reductive Deoxygenation of Dithiocarbonates (Copeland and Stick Method): This classic method involves the formation of an S-methyl 3-O-dithiocarbonate derivative from a protected galactose, followed by radical-mediated reduction with tributylstannane.[3]
-
Synthesis of 3-Azido-3-deoxy-D-galactose: A common route to 3-azido derivatives, which are valuable precursors for "click chemistry" functionalization, starts from levoglucosan (B13493).[5] The process involves epoxide formation followed by a Payne rearrangement and azide-opening cascade.[5]
-
Synthesis of 3-Fluoro-3-deoxy-D-galactose: Fluorinated analogs are often prepared from protected anhydrosugars, such as 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose, by treatment with a fluoride (B91410) source like potassium bifluoride (KHF₂).[1]
-
Synthesis of 3-Boronic-3-deoxy-D-galactose: This derivative can be synthesized from a protected glucofuranose through a four-step sequence involving triflation, elimination to form an alkene, diastereoselective hydroboration, and deprotection.[1][4]
Quantitative Comparison of Synthetic Yields
The following tables summarize the reported yields for key steps in the synthesis of 3-Deoxy-D-galactose and its derivatives.
| Table 1: Synthesis of 3-Deoxy-D-galactose (Copeland and Stick Method) | |
| Reaction Step | Reported Yield (%) |
| Formation of S-methyl 3-O-dithiocarbonate from 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose | Not explicitly stated |
| Reduction of dithiocarbonate to 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose | 75 |
| Acid hydrolysis to 3-Deoxy-D-galactose | Not explicitly stated |
| Table 2: Synthesis of 3-Azido-3-deoxy-D-galactose Derivatives | |
| Reaction Step | Reported Yield (%) |
| Epoxide formation from a tosylated levoglucosan derivative | Quantitative |
| Azide (B81097) opening of epoxide to form 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose | 90 (as a mixture of isomers) |
| Acetolysis to 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose | 96 (separable mixture) |
| Table 3: Synthesis of 3-Fluoro-3-deoxy-D-galactose Derivative | |
| Reaction Step | Reported Yield (%) |
| Fluorination of 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose with KHF₂ | 65 |
| Table 4: Synthesis of 3-Boronic-3-deoxy-D-galactose Derivative | |
| Reaction Step | Reported Overall Yield (%) |
| Four-step synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 53 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic procedures discussed.
Protocol 1: Synthesis of 3-Deoxy-D-galactose (Adapted from Copeland and Stick, 1977)
Step 1: Synthesis of S-methyl 3-O-dithiocarbonate of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose
-
To a solution of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (1 equivalent) in a suitable solvent such as tetrahydrofuran, add sodium hydride (2 equivalents) and a catalytic amount of imidazole.
-
Stir the mixture at room temperature for 2 hours.
-
Add carbon disulfide (3 equivalents) and continue stirring for 1 hour.
-
Add methyl iodide and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup and purify the crude product to obtain the S-methyl 3-O-dithiocarbonate derivative.
Step 2: Reduction to 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose
-
Dissolve the dithiocarbonate derivative from Step 1 in toluene.
-
Add tributylstannane and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the protected 3-deoxy sugar. A yield of 75% has been reported for this step.[2]
Step 3: Deprotection to 3-Deoxy-D-galactose
-
Treat the protected 3-deoxy sugar from Step 2 with 2M acetic acid in methanol (B129727) at 45°C.
-
Monitor the reaction by TLC until the appearance of the free sugar.
-
Evaporate the solvent and dissolve the resulting oil in water.
-
Extract with chloroform (B151607) to remove any unreacted starting material. The aqueous layer contains the final product, 3-Deoxy-D-galactose.
Protocol 2: Synthesis of a 3-Azido-3-deoxy-D-galactose Derivative
Step 1: Epoxide Formation
-
Start with 1,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranose, prepared from levoglucosan.
-
Treat the starting material with a base such as sodium methoxide (B1231860) in methanol to form the epoxide, 1,6:3,4-dianhydro-β-D-galactopyranose, in quantitative yield.[1]
Step 2: Azide Ring Opening
-
To a stirred solution of the epoxide from Step 1 in dry dimethylformamide (DMF) under an argon atmosphere, add sodium hydride.
-
After stirring for 6 hours, add sodium azide (5 equivalents) followed by ammonium (B1175870) chloride (10 equivalents).
-
Heat the mixture at 100°C for 36 hours.[1]
-
Cool the reaction to room temperature, add silica (B1680970) gel, and concentrate under reduced pressure to obtain a mixture of 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose and its 4-azido isomer in approximately 90% yield.[1]
Step 3: Acetolysis
-
Subject the mixture of azides from Step 2 to acetolysis using acetic anhydride (B1165640) and a catalytic amount of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) at 0°C.
-
After 30 minutes, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (B109758) and purify by column chromatography to obtain 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose. A 96% yield for the separable mixture has been reported.[1][5]
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Chemical synthesis of 3-Deoxy-D-galactose.
Caption: Synthesis of a 3-azido-3-deoxy-D-galactose derivative.
Signaling Pathway Diagram
Caption: Inhibition of galectin signaling by 3-Deoxy-D-galactose derivatives.
Biological Significance and Applications
While 3-Deoxy-D-galactose itself is not a central metabolite, its derivatives are powerful tools for probing and modulating biological systems.
Role in Metabolic Pathways
The DeLey-Doudoroff pathway, an alternative route for D-galactose catabolism in some bacteria, involves the formation of 2-keto-3-deoxy-D-galactonate, a close structural relative of 3-Deoxy-D-galactose.[6] This highlights a natural context for 3-deoxy sugars in metabolism and provides a basis for using 3-Deoxy-D-galactose and its analogs to study the enzymes of this pathway.
Enzyme Inhibition and Drug Discovery
A primary application of 3-Deoxy-D-galactose derivatives is in the development of galectin inhibitors.[1] Galectins are a family of β-galactoside-binding proteins that are overexpressed in many cancers and are involved in inflammatory and fibrotic diseases.[1] By binding to the carbohydrate recognition domain (CRD) of galectins, these modified sugars can block their interactions with glycoproteins on the cell surface, thereby inhibiting downstream signaling pathways that control cell adhesion, migration, and angiogenesis.[1] The 3-azido group in 3-azido-3-deoxy-D-galactose serves as a key functional handle for creating potent and selective galectin inhibitors through "click chemistry".[5]
Metabolic Probes
Fluorinated analogs, such as 3-fluoro-3-deoxy-D-galactose, are utilized as metabolic probes.[1] These compounds can be metabolized by enzymes like aldose reductase, which is implicated in diabetic complications.[1] The metabolism of these fluorinated sugars can be monitored using ¹⁹F NMR spectroscopy to investigate enzyme activity and metabolic flux in cells and tissues.[1]
Conclusion
3-Deoxy-D-galactose, since its first synthesis by Copeland and Stick, has evolved from a chemical curiosity to a cornerstone molecule in glycobiology and medicinal chemistry. The synthetic routes to this compound and its derivatives have been refined, providing researchers with a versatile toolkit to explore complex biological processes. The ability of its derivatives to selectively inhibit key enzymes like galectins underscores its potential in the development of novel therapeutics for a range of diseases. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and innovation in this exciting and rapidly advancing field.
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 3-Deoxy-D-galactose
Introduction
3-Deoxy-D-galactose is a synthetic monosaccharide derivative of D-galactose, distinguished by the absence of a hydroxyl group at the C-3 position. This structural modification imparts unique physicochemical and biological properties, making it a molecule of significant interest in glycobiology, medicinal chemistry, and drug development. Its utility spans from a biochemical probe to study carbohydrate-protein interactions to a foundational scaffold for the synthesis of enzyme inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Deoxy-D-galactose, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.
Physicochemical Properties
The defining characteristic of 3-Deoxy-D-galactose is the replacement of a hydroxyl group with a hydrogen atom at the third carbon. This alteration reduces its molecular weight and changes its polarity compared to its parent molecule, D-galactose, which can influence its solubility and interactions with biological macromolecules.[1] While some of its physical constants are not definitively determined due to its non-crystalline, syrupy nature[2][3], the available data is summarized below. For comparative purposes, the properties of the related compound 3-Deoxy-3-fluoro-D-galactose are also included.
Table 1: Physicochemical Properties of 3-Deoxy-D-galactose
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [1][2][3][4] |
| Molecular Weight | 164.16 g/mol | [1][2][3][4] |
| Appearance | Colourless Syrup | [2][3][5][6] |
| Melting Point | Not available (syrupy nature) | [2] |
| Boiling Point | Not available | [2][3] |
| Solubility | Soluble in Water, Methanol, DMSO | [2][5][6] |
| Optical Rotation | Not available | [2] |
| CAS Number | 4005-35-0 | [2] |
Table 2: Physicochemical Properties of 3-Deoxy-3-fluoro-D-galactose (for comparison)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁FO₅ | [2] |
| Molecular Weight | 182.15 g/mol | [2] |
| Melting Point | 114 °C | [2][7] |
| Boiling Point | 503.2 °C | [7] |
| Density | 1.494 g/cm³ | [7] |
| Flash Point | 258.1 °C | [7] |
Experimental Protocols
Synthesis of 3-Deoxy-D-galactose
A common synthetic route to 3-Deoxy-D-galactose involves the deoxygenation of a protected D-galactose derivative.[8] The following protocol is a representative, multi-step scheme adapted from established methods for deoxy sugar synthesis.[1]
Principle: The synthesis involves the selective protection of hydroxyl groups, deoxygenation of the targeted C-3 hydroxyl group, and subsequent deprotection to yield the final product.[1]
Step 1: Protection of D-galactose
-
To a suspension of D-galactose in acetone, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the formation of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose is complete.[1]
-
Neutralize the reaction with sodium bicarbonate, filter the solid, and concentrate the filtrate under reduced pressure.[1]
Step 2: Deoxygenation of the C-3 Hydroxyl Group This step can be achieved through various methods, including the formation and reduction of a dithiocarbonate derivative.[8]
-
The protected galactose from Step 1 is converted to its S-methyl 3-O-dithiocarbonate derivative.[8]
-
This is achieved by reacting the protected sugar with sodium hydride and imidazole (B134444) in tetrahydrofuran, followed by the addition of carbon disulfide and then methyl iodide.[8]
-
The resulting dithiocarbonate derivative is then reduced using a reducing agent like tributylstannane to yield the protected 3-deoxy sugar, 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose.[8]
Step 3: Deprotection
-
Dissolve the protected 3-deoxy sugar in a solution of aqueous acetic acid or dilute HCl to hydrolyze the isopropylidene protecting groups.[1][3]
-
Heat the solution and monitor the deprotection by TLC until the starting material is consumed.[1][3]
-
Neutralize the reaction, evaporate the solvent, and purify the resulting residue.[3][8]
Step 4: Purification
-
The final product, 3-Deoxy-D-galactose, is purified from the crude residue using silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/methanol).[1]
Analytical Methods
The structural confirmation and purity assessment of 3-Deoxy-D-galactose are critical and are typically performed using a combination of the following analytical techniques.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, verifying the absence of the C-3 hydroxyl group, and determining the stereochemistry of the sugar.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. For underivatized sugars, columns based on amino or ligand-exchange stationary phases are often used with refractive index (RI) detection.[2]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[2] For GC-MS analysis, derivatization (e.g., silylation) is required to increase volatility.[9] In negative mode Electrospray Ionization (ESI) LC-MS, 3-Deoxy-D-galactose is expected to form a deprotonated molecule [M-H]⁻ at m/z 163.1.[9]
Mandatory Visualizations
Caption: Generalized synthetic workflow for 3-deoxy-D-galactose derivatives.
Biological Activity and Signaling Pathways
The absence of the C-3 hydroxyl group in 3-Deoxy-D-galactose significantly alters its biological activity compared to D-galactose.[10] While direct evidence for its modulation of specific signaling pathways is limited[11], its structural similarity to D-galactose and the activities of its derivatives suggest potential interactions with key metabolic pathways.
Interaction with Metabolic Pathways
-
Leloir Pathway: D-galactose is primarily metabolized via the Leloir pathway. The initial step is phosphorylation by galactokinase. The absence of the C-3 hydroxyl group, a key recognition element for many enzymes, likely reduces the efficiency of phosphorylation of 3-Deoxy-D-galactose by galactokinase compared to D-galactose.[1]
-
Polyol Pathway: The fluorinated analog, 3-deoxy-3-fluoro-D-galactose, is a substrate for aldose reductase, a key enzyme in the polyol pathway.[3][12] This pathway is implicated in diabetic complications. This suggests that 3-Deoxy-D-galactose itself could interact with aldose reductase.[3][12]
-
DeLey-Doudoroff Pathway: While not a direct metabolic route for 3-Deoxy-D-galactose, the DeLey-Doudoroff pathway, present in some bacteria, metabolizes D-galactose to 2-keto-3-deoxy-D-galactonate.[3][11] This highlights a catabolic route for a structurally related deoxy sugar acid.[3]
Caption: Potential metabolic interactions of 3-Deoxy-D-galactose.
Enzyme Inhibition and Probing
Derivatives of 3-Deoxy-D-galactose are valuable as biochemical probes and potential enzyme inhibitors. For example, 3-azido-3-deoxy-D-galactose is a key intermediate in the synthesis of potent inhibitors for galectins, a family of proteins involved in cancer and inflammation.[12] Fluorinated analogs are used as metabolic probes to study enzyme activity and metabolic flux using techniques like ¹⁹F NMR spectroscopy.[12]
Conclusion
3-Deoxy-D-galactose, with its unique structural modification, presents a valuable tool for researchers in glycobiology and medicinal chemistry. While some of its physical properties remain to be precisely determined due to its physical state, its chemical synthesis and biological interactions are of considerable interest. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for scientists and drug development professionals working with this and other deoxy sugars, paving the way for further discoveries in enzyme mechanisms and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. synthose.com [synthose.com]
- 7. 3-Deoxy-3-fluoro-D-galactose - Aqueous solution | 52904-86-6 | MD05336 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The In Vivo Metabolic Fate of 3-Deoxy-galactosone: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-galactosone (3-DGal) is a reactive α-dicarbonyl compound formed during the degradation of galactose. As a member of the dicarbonyl family, which includes cytotoxic compounds like methylglyoxal (B44143) and glyoxal, 3-DGal is implicated in the formation of Advanced Glycation End-products (AGEs). These products are associated with the pathogenesis of various chronic diseases, including diabetic complications and neurodegenerative disorders. Understanding the in vivo metabolic pathways of 3-DGal is crucial for elucidating its physiological roles and developing therapeutic strategies to mitigate its potential toxicity.
While direct and comprehensive studies on the in vivo metabolism of this compound are limited, a robust metabolic framework can be proposed based on the well-documented fate of its structural analog, 3-deoxyglucosone (B13542) (3-DGc), and the established detoxification mechanisms for dicarbonyl compounds in mammals. This technical guide synthesizes the current understanding, presenting proposed metabolic pathways, quantitative data from analogous compounds, and detailed experimental protocols to facilitate further research in this critical area.
Proposed Metabolic Pathways of this compound
The in vivo metabolism of this compound is likely to proceed through three primary pathways: reduction via the polyol pathway, oxidation, and detoxification by the glyoxalase system.
Reduction to 3-Deoxy-galactitol
A major route for the metabolism of aldehydes and dicarbonyls is reduction catalyzed by aldose reductase, the first enzyme of the polyol pathway. This NADPH-dependent enzyme has a broad substrate specificity. It has been demonstrated that aldose reductase from porcine liver efficiently reduces 3-deoxyglucosone.[1] Therefore, it is highly probable that this compound is similarly reduced to 3-deoxy-galactitol.
Figure 1: Proposed reduction of this compound.
Oxidation to 2-Keto-3-deoxy-galactonate
Studies on 3-deoxyglucosone have shown its oxidation to 2-keto-3-deoxygluconic acid.[2] It is plausible that this compound undergoes a similar oxidative transformation to yield 2-keto-3-deoxy-galactonate. This reaction could be catalyzed by one or more oxidoreductases present in tissues such as the liver and kidneys.
References
The Catabolism of 2-Keto-3-Deoxy-Galactonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Keto-3-deoxy-galactonate (KDGal) is a crucial metabolic intermediate in the microbial breakdown of hexose (B10828440) sugars, particularly D-galactose and D-galacturonic acid. Its catabolism is a key process in various bacteria and fungi, enabling these organisms to utilize a range of carbohydrates for energy and growth. This technical guide provides an in-depth exploration of the core aspects of KDGal catabolism, focusing on the enzymatic pathways, quantitative data, experimental protocols, and regulatory mechanisms. A thorough understanding of these pathways is essential for advancements in metabolic engineering, biofuel production, and the development of novel antimicrobial agents targeting these metabolic routes.
Introduction
The catabolism of 2-keto-3-deoxy-galactonate represents a fascinating example of metabolic diversity, with distinct pathways evolving in different microbial lineages. KDGal serves as a central intermediate in two major metabolic routes: the fungal D-galacturonic acid pathway, integral to pectin (B1162225) degradation, and the bacterial DeLey-Doudoroff pathway for D-galactose metabolism.[1][2][3] Notably, the chirality of KDGal is pathway-dependent, with fungi typically producing L-KDGal and bacteria generating D-KDGal.[1][2][3]
Two primary strategies are employed by microorganisms to further metabolize KDGal: a nonphosphorolytic pathway and a phosphorolytic pathway. The nonphosphorolytic route involves the direct cleavage of KDGal by an aldolase (B8822740), whereas the phosphorolytic pathway entails phosphorylation of KDGal prior to aldol (B89426) cleavage.[1][2] This guide will delve into the specifics of both pathways, highlighting the key enzymes and their characteristics.
Metabolic Pathways
The breakdown of KDGal is primarily achieved through two distinct enzymatic pathways, the nonphosphorolytic and the phosphorolytic pathways.
The Nonphosphorolytic Pathway
Prevalent in many fungi, the nonphosphorolytic pathway involves the direct cleavage of 2-keto-3-deoxy-galactonate into pyruvate (B1213749) and glyceraldehyde. This pathway is characterized by the action of a specific aldolase. In the context of D-galacturonic acid catabolism in fungi like Aspergillus terreus, D-galactonate is first dehydrated to D-KDGal, which is then cleaved.[1][4]
The Phosphorolytic Pathway
Common in bacteria, the phosphorolytic pathway is a more complex route that involves the phosphorylation of 2-keto-3-deoxy-galactonate before its cleavage. This pathway is a part of the DeLey-Doudoroff pathway for D-galactose metabolism. In organisms like Escherichia coli, D-galactonate is converted to D-KDGal, which is then phosphorylated by a specific kinase to yield 2-keto-3-deoxy-6-phosphogalactonate (KDPGal). KDPGal is subsequently cleaved by an aldolase into pyruvate and glyceraldehyde-3-phosphate.
Key Enzymes and Quantitative Data
The catabolism of 2-keto-3-deoxy-galactonate is orchestrated by a series of specialized enzymes. The following tables summarize the key enzymes and their known quantitative properties.
Table 1: Key Enzymes in the Nonphosphorolytic Pathway
| Enzyme | EC Number | Organism | Substrate | K_m_ (mM) | Optimal pH | Optimal Temp. (°C) | Cofactors/Inhibitors |
| D-Galactonate Dehydratase | 4.2.1.6 | Aspergillus terreus | D-Galactonate | 8.33 | 8.0 | 40 | Requires Mg²⁺ |
| Mycobacterium butyricum | D-Galactonate | 1 | 7.8 - 8.0 | - | Requires Mg²⁺ or Mn²⁺; Inhibited by SH-blockers (e.g., ZnSO₄)[5] | ||
| 2-Keto-3-deoxy-D-galactonate Aldolase | 4.1.2.54 | Aspergillus terreus | 2-Keto-3-deoxy-D-galactonate | - | 7.5 | 50 | - |
| Pyruvate (reverse reaction) | 14.28 | ||||||
| Glyceraldehyde (reverse reaction) | 5.55 | ||||||
| L-Galactonate Dehydratase | 4.2.1.146 | Hypocrea jecorina (Trichoderma reesei) | L-Galactonate | ~5 | 7.0 | - | Inhibited by EDTA |
Table 2: Key Enzymes in the Phosphorolytic Pathway
| Enzyme | EC Number | Organism | Substrate | K_m_ (mM) | V_max_ | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Cofactors/Inhibitors |
| 2-Keto-3-deoxy-galactonate Kinase | 2.7.1.58 | Haloferax volcanii | 2-Keto-3-deoxy-galactonate | - | - | - | - | - | - |
| 2-Keto-3-deoxy-6-phosphogalactonate Aldolase | 4.1.2.21 | Escherichia coli | 2-Keto-3-deoxy-6-phosphogalactonate | - | - | - | - | - | - |
Experimental Protocols
Enzyme Assay for D-Galactonate Dehydratase
This protocol is adapted from the method used for the characterization of D-galactonate dehydratase from Mycobacterium butyricum.[5]
Principle: The formation of 2-keto-3-deoxy-D-galactonate from D-galactonate is measured by the thiobarbituric acid (TBA) method, which detects the β-formylpyruvic acid formed upon periodate (B1199274) oxidation of the product.
Reagents:
-
50 mM Tris-HCl buffer, pH 7.8
-
10 mM D-galactonate solution
-
10 mM MgCl₂ or MnCl₂ solution
-
0.2 M NaIO₄ in 9 M H₃PO₄
-
2% NaAsO₂ in 0.5 M HCl
-
0.3% Thiobarbituric acid solution
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare the reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8), 10 mM D-galactonate, and 10 mM MgCl₂.
-
Pre-incubate the reaction mixture at the optimal temperature.
-
Initiate the reaction by adding the enzyme preparation.
-
At specific time intervals, withdraw aliquots and stop the reaction by adding a suitable reagent (e.g., acid).
-
To the stopped reaction, add 0.2 M NaIO₄ and incubate for 20 minutes at room temperature.
-
Add 2% NaAsO₂ to quench the excess periodate.
-
Add 0.3% TBA solution and heat at 100°C for 10 minutes.
-
Cool the samples and measure the absorbance at 549 nm.
-
Calculate the enzyme activity based on a standard curve prepared with a known concentration of the product.
Coupled Enzyme Assay for the Phosphorolytic Pathway
This protocol describes a coupled assay to measure the activity of the entire phosphorolytic pathway starting from D-galactonate.[6]
Principle: The pyruvate produced from the cleavage of 2-keto-3-deoxy-6-phosphogalactonate is used as a substrate by lactate (B86563) dehydrogenase (LDH), leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Reagents:
-
50 mM Tris-HCl buffer, pH 7.5, containing 5 mM MgCl₂
-
10 mM D-galactonate solution
-
10 mM ATP solution
-
10 mM NADH solution
-
Lactate Dehydrogenase (LDH)
-
Enzyme preparation containing D-galactonate dehydratase, 2-keto-3-deoxy-galactonate kinase, and 2-keto-3-deoxy-6-phosphogalactonate aldolase.
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 10 mM ATP, and 0.2 mM NADH.
-
Add a saturating amount of LDH to the mixture.
-
Add the enzyme preparation containing the enzymes of the phosphorolytic pathway.
-
Initiate the reaction by adding 10 mM D-galactonate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of the reaction from the linear portion of the curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Signaling Pathways and Regulatory Mechanisms
The expression of the genes involved in 2-keto-3-deoxy-galactonate catabolism is tightly regulated to ensure efficient utilization of available carbon sources.
Bacterial Regulation: The dgo Operon
In Escherichia coli, the genes for D-galactonate catabolism (dgo genes) are organized in an operon that is negatively regulated by the DgoR repressor, a member of the GntR family of transcriptional regulators.[7][8] In the absence of D-galactonate, DgoR binds to the operator region of the dgo operon, preventing transcription. When D-galactonate is present, it acts as an inducer, binding to DgoR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the catabolic genes.[7][8]
Fungal Regulation
The regulation of the D-galacturonic acid pathway in fungi is more complex and involves specific transcriptional activators and repressors. In Aspergillus niger, the expression of the genes for D-galacturonic acid catabolism, including those leading to L-KDGal, is controlled by a Zn(II)₂Cys₆ transcriptional activator, GaaR, and a specific repressor protein, GaaX.[9] The expression of these regulatory genes is often induced by the substrate, D-galacturonic acid. Furthermore, studies in Sclerotinia sclerotiorum have shown that the genes for D-galacturonic acid catabolism are induced during host infection, highlighting their importance in pathogenesis.[8]
References
- 1. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of enzymes involved in D-galactonate catabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and properties of D-galactonate dehydratase from Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The D-galacturonic acid catabolic pathway genes differentially regulate virulence and salinity response in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of a Conserved Transcriptional Activator-Repressor Module Controlling the Expression of Genes Involved in Tannic Acid Degradation and Gallic Acid Utilization in Aspergillus niger [frontiersin.org]
The Genesis of Reactivity: An In-depth Technical Guide to the Formation of Dicarbonyl Compounds in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a cornerstone of food science and a pivotal process in various biological systems, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. While celebrated for the desirable colors and flavors it imparts to cooked foods, this reaction is also a significant source of reactive dicarbonyl compounds. These dicarbonyls, such as 3-deoxyglucosone (B13542) (3-DG), glyoxal (B1671930) (GO), and methylglyoxal (B44143) (MGO), are key intermediates that drive the later stages of the Maillard reaction, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs has been implicated in the pathogenesis of numerous age-related diseases and diabetic complications, making the study of dicarbonyl formation a critical area of research for drug development and food safety. This technical guide provides a comprehensive overview of the core mechanisms of dicarbonyl formation, detailed experimental protocols for their quantification, and quantitative data to facilitate a deeper understanding of this complex process.
Core Mechanisms of Dicarbonyl Formation
The formation of dicarbonyl compounds in the Maillard reaction is a multifaceted process primarily driven by three interconnected pathways: the Amadori and Heyns rearrangements, the Strecker degradation, and sugar fragmentation.
Amadori and Heyns Rearrangement Products as Precursors
The initial stage of the Maillard reaction involves the condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. This unstable intermediate undergoes rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product (from an aldose) or a 2-amino-2-deoxy-1-aldose, the Heyns product (from a ketose).[1] These products are central to the formation of dicarbonyls through subsequent enolization and elimination reactions.
-
1,2-Enolization: This pathway is favored under acidic conditions and leads to the formation of 3-deoxyglucosone (3-DG), a major dicarbonyl species.[2] The Amadori product undergoes enolization between C1 and C2, followed by the elimination of the amino group, yielding 3-DG.
-
2,3-Enolization: Favored under neutral or alkaline conditions, this pathway results in the formation of 1-deoxyglucosone (B1246632) (1-DG) and glucosone.[2] The enolization occurs between C2 and C3, leading to different fragmentation patterns and dicarbonyl products.
Strecker Degradation: A Key Source of Aldehydes and Dicarbonyls
The Strecker degradation is a critical reaction that occurs between an α-amino acid and an α-dicarbonyl compound.[3] This reaction leads to the formation of a Strecker aldehyde, which has one less carbon atom than the original amino acid, and an α-aminoketone.[3] The dicarbonyl compounds generated from Amadori/Heyns product degradation can readily participate in the Strecker degradation, perpetuating the cycle of reactive species formation.[4] This reaction is a major contributor to the aroma profile of cooked foods and also generates further reactive carbonyls.[4]
Sugar Fragmentation and Autoxidation
Reducing sugars can also undergo fragmentation and autoxidation, particularly at elevated temperatures, to form smaller dicarbonyl compounds like glyoxal and methylglyoxal directly.[5] This process can occur independently of the initial reaction with amino acids but is often accelerated in the presence of Maillard reaction intermediates. The oxidation of the 1,2-enediol intermediate can yield glucosone in the presence of oxygen or other oxidizing agents.[6]
Quantitative Analysis of Dicarbonyl Formation
The quantification of dicarbonyl compounds is crucial for understanding the kinetics and influencing factors of the Maillard reaction. The following tables summarize quantitative data from various model systems.
Table 1: Formation of Dicarbonyl Compounds in Various Sugar-Amino Acid Model Systems
| Reducing Sugar | Amino Acid | Glyoxal (GO) (μg/mL) | Methylglyoxal (MGO) (μg/mL) | Diacetyl (DA) (μg/mL) | Total α-DCs (μg/mL) | Reference |
| Fructose | Threonine | 39.10 | 151.88 | 6.12 | 197.10 | [7][8] |
| Fructose | Serine | 35.41 | 130.21 | 5.54 | 171.16 | [7][8] |
| Fructose | Lysine | 28.97 | 98.76 | 4.32 | 132.05 | [7][8] |
| Fructose | Cysteine | 10.23 | 8.76 | 1.98 | 20.97 | [7][8] |
| Glucose | Threonine | 25.43 | 87.65 | 3.87 | 116.95 | [7][8] |
| Glucose | Serine | 22.11 | 76.54 | 3.21 | 101.86 | [7][8] |
| Glucose | Lysine | 18.76 | 54.32 | 2.54 | 75.62 | [7][8] |
| Glucose | Cysteine | 8.76 | 6.54 | 1.54 | 16.84 | [7][8] |
| Maltose | Threonine | 15.67 | 43.21 | 2.11 | 60.99 | [7][8] |
| Maltose | Serine | 12.34 | 32.11 | 1.87 | 46.32 | [7][8] |
| Maltose | Lysine | 9.87 | 21.34 | 1.43 | 32.64 | [7][8] |
| Maltose | Cysteine | 6.54 | 4.32 | 1.21 | 12.07 | [7][8] |
| Lactose | Threonine | 11.23 | 28.76 | 1.76 | 41.75 | [7][8] |
| Lactose | Serine | 8.98 | 19.87 | 1.54 | 30.39 | [7][8] |
| Lactose | Lysine | 7.65 | 12.34 | 1.32 | 21.31 | [7][8] |
| Lactose | Cysteine | 5.92 | 3.66 | 1.10 | 10.68 | [7][8] |
| Conditions: Reactions were performed at 160 °C and pH 9. |
Table 2: Influence of pH on Dicarbonyl Formation in a Glucose-Methionine Model System
| Dicarbonyl Compound | pH 3 | pH 5 | pH 8 | Reference |
| 3-Deoxyhexosulose | Generated | Generated | Generated | [9] |
| 1,4-Dideoxypentodiulose | Generated | Generated | Generated | [9] |
| Note: This study focused on the identification of dicarbonyls at different pH values rather than providing absolute quantitative data. |
Table 3: Formation of Phenylacetaldehyde (Strecker Aldehyde) from Phenylalanine and Dicarbonyls
| α-Dicarbonyl Compound | Phenylacetaldehyde (PA) to Phenylacetic Acid (PAA) Ratio (pH 3.0) | Phenylacetaldehyde (PA) to Phenylacetic Acid (PAA) Ratio (pH 9.0) | Reference |
| 2-Oxopropanal | 3:1 | 1:5 | [10] |
| Note: 2-Oxopropanal (methylglyoxal) was found to be the most effective in generating the Strecker aldehyde. |
Experimental Protocols
Accurate quantification of dicarbonyl compounds is challenging due to their high reactivity. Derivatization followed by chromatographic analysis is the most common approach.
Protocol 1: Quantification of Glyoxal, Methylglyoxal, and 3-Deoxyglucosone by UPLC-MS/MS
This protocol is adapted from methods described for the analysis of dicarbonyls in biological samples.[11]
1. Sample Preparation and Deproteinization:
- To 100 µL of sample (e.g., plasma or aqueous extract from a food model system), add 100 µL of ice-cold 10% (w/v) perchloric acid (PCA).
- Vortex for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4 °C.
- Collect the supernatant for derivatization.
2. Derivatization with o-Phenylenediamine (B120857) (oPD):
- To 50 µL of the deproteinized supernatant, add 50 µL of 10 mM o-phenylenediamine (oPD) in 0.1 M phosphate (B84403) buffer (pH 7.4).
- Incubate the mixture at room temperature for 4 hours in the dark to form stable quinoxaline (B1680401) derivatives.
- Add internal standards (e.g., stable isotope-labeled quinoxalines) for accurate quantification.
3. UPLC-MS/MS Analysis:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the quinoxaline derivatives of GO, MGO, and 3-DG. For example, start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of the quinoxaline derivatives of GO, MGO, and 3-DG and their corresponding internal standards.
4. Method Validation:
- The method should be validated for linearity, accuracy, precision (intra- and inter-day), recovery, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.[12][13][14]
Protocol 2: Analysis of α-Dicarbonyl Compounds by GC-NPD after Derivatization
This protocol is based on methodologies used for analyzing volatile dicarbonyls in various matrices.[7][15]
1. Sample Preparation:
- For liquid samples, adjust the pH to the desired value. For solid samples, perform an aqueous extraction followed by filtration or centrifugation.
2. Derivatization with o-Phenylenediamine (oPD):
- To 1 mL of the sample, add a solution of o-phenylenediamine. The final concentration of oPD should be in excess to ensure complete derivatization.
- Adjust the pH to alkaline conditions (e.g., pH 12 with 10 M NaOH) to facilitate the reaction.
- Stir the mixture at room temperature for a defined period (e.g., 2 hours).
3. Liquid-Liquid Extraction:
- Add an internal standard solution.
- Extract the quinoxaline derivatives with an organic solvent such as ethyl acetate (B1210297) by vigorous shaking.
- Separate the organic layer and repeat the extraction process.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract under a gentle stream of nitrogen.
4. GC-NPD Analysis:
- Column: A suitable capillary column for the separation of quinoxalines (e.g., a DB-5ms or equivalent).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.
- Detector: Nitrogen-Phosphorus Detector (NPD).
- Carrier Gas: Helium at a constant flow rate.
Signaling Pathways and Logical Relationships
The formation of dicarbonyl compounds can be visualized as a series of interconnected pathways.
Caption: Formation pathways of dicarbonyl compounds in the Maillard reaction.
Caption: Experimental workflow for dicarbonyl compound analysis.
Conclusion
The formation of dicarbonyl compounds is a pivotal, yet intricate, aspect of the Maillard reaction. Understanding the underlying chemical mechanisms, the factors that influence their formation rates, and the analytical methods for their accurate quantification is paramount for researchers in food science, medicine, and drug development. The highly reactive nature of these dicarbonyls underscores their significance as precursors to AGEs, linking diet and endogenous metabolic processes to the progression of various diseases. This guide provides a foundational framework for professionals seeking to delve into this critical area of study, offering both theoretical knowledge and practical experimental guidance. Further research into the kinetics of dicarbonyl formation and the development of mitigation strategies will be instrumental in enhancing food safety and developing therapeutic interventions against AGE-related pathologies.
References
- 1. Correlation of methylglyoxal with acrylamide formation in fructose/asparagine Maillard reaction model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of α-dicarbonyl compounds and volatiles formed in Maillard reaction model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxyglucosone (B13542) (3-DG) is a highly reactive α-dicarbonyl compound formed endogenously through the Maillard reaction and polyol pathway.[1][2] Its accumulation is particularly prominent in conditions of hyperglycemia, such as diabetes mellitus, and uremia.[2][3] 3-DG is a potent precursor of Advanced Glycation End products (AGEs), which are implicated in the pathogenesis of numerous chronic diseases, including diabetic complications, neurodegenerative disorders, and cardiovascular disease.[2][4] This technical guide provides an in-depth overview of the biological activities of 3-DG and related dicarbonyl compounds, focusing on its molecular mechanisms, pathological implications, and methods for its study.
Quantitative Data on 3-Deoxyglucosone
The concentration of 3-DG is a critical parameter in understanding its biological impact. Below are tables summarizing reported levels of 3-DG in various biological contexts.
Table 1: Plasma/Serum Concentrations of 3-Deoxyglucosone (3-DG)
| Condition | Species | Sample Type | Concentration | Method of Deproteinization | Reference |
| Normoglycemic | Human | Plasma | 58.5 ± 14 nM | Ultrafiltration | [4] |
| Type 1 Diabetes | Human | Plasma | 98.5 ± 34 nM | Ultrafiltration | [4] |
| Normoglycemic | Human | Plasma | 1710 ± 750 nM | Ethanol | [4] |
| Healthy Controls | Human | Serum | 1.23 ± 0.13 µmol/l | - | [5] |
| Diabetic Rats (STZ-induced) | Rat | Serum | 3.46 ± 0.23 µmol/l | - | [5] |
| Healthy Subjects | Human | Serum | - | GC/MS | [6] |
| Diabetic Patients | Human | Serum | Elevated vs. Healthy | GC/MS | [6] |
| Diabetic Patients with Nephropathy | Human | Serum | Higher than Diabetics without Nephropathy | GC/MS | [6] |
| Non-diabetic Controls | Human | EDTA Plasma | Increased in T2DM | UPLC-MS/MS | [1] |
| Type 2 Diabetes (T2DM) | Human | EDTA Plasma | Increased vs. Controls | UPLC-MS/MS | [1] |
Table 2: Tissue and Other Biological Fluid Concentrations of 3-Deoxyglucosone (3-DG)
| Condition | Species | Tissue/Fluid | Concentration | Reference |
| Diabetic Rats (STZ-induced) | Rat | Kidney | 398 ± 45 arbitrary units (AGEs) | [5] |
| Control Rats | Rat | Kidney | 122 ± 10 arbitrary units (AGEs) | [5] |
| Diabetic Rats (STZ-induced) | Rat | Lens | 816 ± 200 arbitrary units (AGEs) | [5] |
| Control Rats | Rat | Lens | 299 ± 50 arbitrary units (AGEs) | [5] |
| Peritoneal Dialysis Fluid | - | PD Fluid (Heat-sterilized) | 118 and 154 µmol/L | [7] |
| Peritoneal Dialysis Fluid | - | PD Fluid (Sterile-filtered) | <1.2 and 12.3 µmol/L | [7] |
Key Biological Activities of 3-Deoxyglucosone
Formation of Advanced Glycation End products (AGEs)
3-DG is a significantly more potent glycating agent than glucose, reacting rapidly with amino groups of proteins, lipids, and nucleic acids to form AGEs.[2][4] This non-enzymatic modification can alter the structure and function of biomolecules, leading to cellular dysfunction and tissue damage.[8]
Induction of Oxidative Stress
3-DG can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress.[4] This can damage cellular components, including DNA, and activate stress-responsive signaling pathways.[4] Furthermore, 3-DG has been shown to inactivate key antioxidant enzymes like glutathione (B108866) peroxidase and glutathione reductase.[4]
Induction of Apoptosis
Modulation of Cellular Signaling
3-DG can activate several key signaling pathways, most notably the Receptor for Advanced Glycation End products (RAGE) pathway. The engagement of RAGE by 3-DG and other AGEs triggers a cascade of downstream signaling events, including the activation of NF-κB and MAP kinases, leading to a pro-inflammatory and pro-fibrotic cellular response.
Signaling Pathways Modulated by 3-Deoxyglucosone
The RAGE Signaling Pathway
The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily. Its activation by ligands such as 3-DG-modified proteins initiates a complex intracellular signaling cascade.
References
- 1. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
Methodological & Application
Synthesis Protocol for 3-azido-3-deoxy-D-galactopyranose: A Detailed Application Note for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the synthesis of 3-azido-3-deoxy-D-galactopyranose, a key intermediate in the development of potent galectin inhibitors and other bioactive molecules.[1]
The introduction of an azido (B1232118) group at the C-3 position of the galactose scaffold allows for versatile downstream functionalization, notably through "click chemistry," to generate novel triazole-containing compounds.[2] This protocol outlines a robust and efficient synthetic route starting from the readily available and inexpensive starting material, levoglucosan (B13493).[2][3]
I. Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of a protected form of 3-azido-3-deoxy-D-galactopyranose.
| Starting Material | Intermediate/Product | Reagents and Conditions | Yield (%) | Reference |
| 1,6:3,4-dianhydro-β-D-galactopyranose | 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose | Sodium azide (B81097), NH₄Cl, DMF, 100°C | ~90% (as a 9:1 mixture with the 4-azido isomer) | [1] |
| Mixture of azido-anhydro sugars | 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose | Ac₂O, TESOTf | 96% (separable mixture) | [1] |
II. Experimental Workflow
The overall synthetic strategy involves a multi-step process beginning with levoglucosan, proceeding through an epoxide intermediate, followed by azidation and subsequent acetylation.
Caption: Synthetic workflow for 3-azido-3-deoxy-D-galactopyranose derivative.
III. Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 3-azido-3-deoxy-D-galactopyranose derivatives.
Protocol 1: Synthesis of 1,6:3,4-dianhydro-β-D-galactopyranose (Epoxide Formation)
This protocol begins with a tosylated derivative of levoglucosan, which can be prepared from levoglucosan and p-toluenesulfonyl chloride (TsCl) in pyridine.[2]
-
Dissolve the starting material, 1,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranose, in methanol (B129727).
-
Add a solution of sodium methoxide (B1231860) (NaOMe) in methanol to the reaction mixture.
-
Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with an acidic resin (e.g., Amberlyst 15).
-
Filter off the resin and concentrate the filtrate under reduced pressure to obtain the epoxide, 1,6:3,4-dianhydro-β-D-galactopyranose, which is often produced in quantitative yield.[1]
Protocol 2: Synthesis of 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose (Azide Introduction)
This crucial step introduces the azide functionality at the C-3 position.
-
To a stirred solution of the epoxide from Protocol 1 in dry dimethylformamide (DMF), add sodium hydride (60% dispersion in oil, 2 equivalents) under an argon atmosphere.[1]
-
Stir the reaction mixture for approximately 6 hours.[1]
-
Add sodium azide (NaN₃, 5 equivalents) followed by the addition of ammonium (B1175870) chloride (NH₄Cl, 10 equivalents).[1][3]
-
After cooling the mixture to room temperature, add silica (B1680970) gel.
-
Concentrate the mixture under reduced pressure. This will yield a mixture of 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose and its 4-azido isomer, typically in a 9:1 ratio, with an approximate yield of 90%.[1]
Protocol 3: Synthesis of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose (Acetylation)
The final step involves the opening of the anhydro ring and acetylation of the hydroxyl groups to yield a more stable and easily purifiable product.
-
Subject the mixture of azides from Protocol 2 to acetolysis using acetic anhydride (B1165640) (Ac₂O) and a catalytic amount of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf).[1]
-
This reaction will open the anhydro ring and acetylate the hydroxyl groups.
-
The resulting product is a separable mixture of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose and the corresponding 4-azido glucose derivative, with a reported yield of 96%.[1]
-
The desired 3-azido galactose derivative can be purified by flash column chromatography.[1]
Disclaimer: This protocol is intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided reaction conditions and yields are based on published literature and may require optimization for specific experimental setups.
References
Application Note: Quantification of 3-Deoxy-galactosone by High-Performance Liquid Chromatography with Diode Array and Tandem Mass Spectrometry Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Deoxy-galactosone (3-DGal) is a significant α-dicarbonyl compound that emerges from the degradation of galactose, often through Maillard or caramelization reactions[1]. Its presence has been identified in various food products like milk, apple juice, and beer, as well as in heat-sterilized peritoneal dialysis (PD) fluids[1]. In the context of PD fluids, 3-DGal is considered a glucose degradation product (GDP) that can impair the biocompatibility of the dialysis solutions, making its accurate quantification crucial for improving patient outcomes[2]. This application note provides a detailed protocol for the sensitive and specific quantification of 3-DGal using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Tandem Mass Spectrometry (MS/MS). The method involves a pre-column derivatization step to enhance detection and ensure accurate measurement.
Principle of the Method
Direct analysis of this compound by HPLC is challenging due to its low UV absorbance and high polarity. To overcome these limitations, a pre-column derivatization step is employed. 3-DGal is reacted with o-phenylenediamine (B120857) (OPD) to form a stable and highly chromophoric quinoxaline (B1680401) derivative. This derivative is then separated from other components by reverse-phase HPLC and detected by DAD and MS/MS. The use of a polar, phenyl-based column is critical for achieving baseline separation from its diastereomer, 3-deoxyglucosone (B13542) (3-DG)[2]. Quantification is performed using an external calibration curve prepared with derivatized 3-DGal standards.
Formation Pathway of this compound
In solutions containing glucose, this compound (3-DGal) can be formed from 3-Deoxyglucosone (3-DG) through the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE)[2].
Caption: Formation pathway of 3-DGal from 3-DG.
Experimental Protocols
Materials and Reagents
-
This compound (3-DGal) standard
-
o-phenylenediamine (OPD)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Peritoneal dialysis fluid samples or other relevant matrices
-
Syringe filters (0.22 µm)
Standard and Sample Preparation Protocol
-
Stock Solution: Prepare a 1 mg/mL stock solution of 3-DGal standard in ultrapure water. Store at -20°C[1].
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ultrapure water to achieve the desired concentration range (e.g., 1-200 µM).
-
Derivatization with o-phenylenediamine (OPD):
-
To 100 µL of each standard or sample, add 100 µL of OPD solution (e.g., 20 mg/mL in a suitable buffer).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at a specific temperature and time (e.g., 30°C for 3 hours or room temperature overnight) to form the quinoxaline derivative. Optimization of this step may be required.
-
After incubation, stop the reaction by adding a small volume of acid (e.g., formic acid) or by immediate cooling.
-
-
Final Preparation:
-
Centrifuge the derivatized solution to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-DAD/MSMS analysis.
-
HPLC-DAD/MSMS Instrumentation and Conditions
The following table outlines the instrumental parameters for the analysis. A key aspect of this method is the use of a polar, phenyl-based RP column combined with a pH-gradient elution to ensure the separation of 3-DGal and 3-DG diastereomers[2].
| Parameter | HPLC-DAD Specification | HPLC-MS/MS Specification |
| HPLC System | Agilent 1200 Series or equivalent | Waters ACQUITY UPLC H-Class or equivalent |
| Column | Polar, phenyl-based RP column (e.g., Phenyl-Hexyl) | BEH Amide Column (2.1 x 100 mm, 1.7 µm) or equivalent[3] |
| Dimensions: e.g., 4.6 x 250 mm, 5 µm | ||
| Mobile Phase A | 50 mM Ammonium Formate (pH adjusted) | 50 mM Ammonium Formate (pH 3.6)[3] |
| Mobile Phase B | Acetonitrile | Acetonitrile[3] |
| Gradient Elution | pH-gradient elution required for separation[2] | Isocratic or Gradient (e.g., 79% A : 21% B)[3] |
| Flow Rate | 0.5 - 1.0 mL/min | 400 µL/min[3] |
| Column Temp. | 30°C | 30°C[3] |
| Injection Volume | 10 µL | 5 µL[3] |
| DAD Wavelength | Monitor at the λmax of the quinoxaline derivative | Not Applicable |
| Ionization Source | Not Applicable | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS Detection | Not Applicable | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode |
| MRM Transitions | Not Applicable | To be optimized for the specific quinoxaline derivative of 3-DGal |
Data Presentation and Quantitative Results
Quantification is achieved by integrating the peak area of the derivatized 3-DGal from the chromatogram and plotting it against the concentration of the prepared standards. A linear regression analysis is then applied to the calibration curve. The concentration of 3-DGal in unknown samples is determined using the resulting regression equation.
Table 1: Quantitative Data for this compound in Peritoneal Dialysis (PD) Fluids
This table summarizes the reported concentrations of 3-DGal found in different types of PD fluids, demonstrating the method's application.
| Sample Type | 3-DGal Concentration Range (µM) | Reference |
| Single-Chamber PD Fluids | 55.8 - 136.9 µM | [2] |
| Double-Chamber PD Fluids | 2.5 - 12.4 µM | [2] |
Table 2: Method Validation Parameters
A robust analytical method requires validation to ensure its reliability. Key validation parameters according to ICH guidelines are summarized below[4][5].
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.99 | Assesses the proportionality of the detector response to analyte concentration. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 3% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the test results obtained by the method to the true value. |
| Specificity | No interference at the retention time of the analyte | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
Experimental Workflow Diagram
The overall workflow for the quantification of this compound is depicted below.
Caption: Workflow for 3-DGal quantification.
Conclusion
The described HPLC-DAD/MSMS method, incorporating a pre-column derivatization with o-phenylenediamine, provides a sensitive, specific, and reliable approach for the quantification of this compound in complex matrices such as peritoneal dialysis fluids. The critical separation from its diastereomer, 3-deoxyglucosone, is successfully achieved through the use of a specialized phenyl-based column and gradient elution[2]. This application note offers a comprehensive protocol and foundational data to aid researchers and professionals in implementing this analytical technique for quality control and research purposes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-Deoxygalactosone, a new glucose degradation product in peritoneal dialysis fluids: identification, quantification by HPLC/DAD/MSMS and its pathway of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for In Vitro Glycation Studies Using 3-Deoxy-galactosone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-enzymatic glycation, a series of reactions between reducing sugars or their degradation products and biomolecules, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, neurodegenerative disorders, and cardiovascular complications. 3-Deoxy-galactosone (3-DG), a highly reactive dicarbonyl compound formed from the degradation of galactose, is a potent precursor of AGEs.[1][2] In vitro glycation studies using 3-DG are crucial for understanding the mechanisms of AGE formation, their pathological consequences, and for the screening and development of therapeutic inhibitors.
These application notes provide detailed protocols for the in vitro glycation of proteins using 3-DG, methods for the quantification of AGEs, and an overview of the cellular signaling pathways affected by 3-DG-induced AGEs.
Data Presentation: Quantitative Analysis of AGE Formation
The formation of specific AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine (B29645), can be quantified to assess the extent of glycation. The following tables summarize representative quantitative data from in vitro glycation studies.
Table 1: Quantification of CML and Pentosidine in Histone H3 Glycated with this compound.
| Analyte | Amount (nmol/mol of H3) |
| Nε-(carboxymethyl)lysine (CML) | 2.86 ± 0.09 |
| Pentosidine | 2.53 ± 0.07 |
| Data adapted from a study where Calf Thymus Histone H3 (1 mg/mL) was incubated with 10 µM 3-DG in PBS (pH 7.4) at 37°C for 14 days.[3] |
Table 2: Time-Dependent Formation of Nε-(carboxymethyl)lysine (CML) in Bovine Serum Albumin (BSA) Glycated with Glucose.
| Incubation Time (days) | CML Content in BSA-AGEs (µg/mL) |
| 30 | 1.8 ± 0.2 |
| 45 | 3.5 ± 0.3 |
| 130 | 7.2 ± 0.5 |
| 180 | 10.8 ± 0.7 |
| This table illustrates the progressive nature of AGE formation. While this data is for glucose, similar time-dependent increases are expected with the more reactive 3-DG.[4] |
Experimental Protocols
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with this compound
This protocol describes a general method for the in vitro glycation of BSA, a commonly used model protein, with 3-DG.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (3-DG)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Sodium azide (B81097) (NaN₃)
-
Sterile, pyrogen-free water
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Dialysis tubing (10 kDa MWCO) or centrifugal filter units
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL (approximately 150 µM) stock solution of BSA in 0.1 M PBS (pH 7.4).
-
Prepare a 100 mM stock solution of 3-DG in sterile water.
-
Prepare a 2% (w/v) sodium azide solution in sterile water.
-
-
Glycation Reaction Setup:
-
In sterile microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 1 mL, a typical reaction would include:
-
BSA solution (to a final concentration of 5 mg/mL)
-
3-DG stock solution (to a final concentration of 1 mM, 5 mM, or 10 mM)
-
Sodium azide (to a final concentration of 0.02% to prevent microbial growth)
-
Adjust the final volume with 0.1 M PBS (pH 7.4).
-
-
Prepare a control sample containing BSA and sodium azide in PBS without 3-DG.
-
-
Incubation:
-
Termination of Reaction and Removal of Unreacted 3-DG:
-
After each time point, stop the reaction by freezing the samples at -20°C or -80°C.
-
To remove unreacted 3-DG, extensively dialyze the samples against 0.1 M PBS (pH 7.4) at 4°C for 48 hours with several buffer changes. Alternatively, use centrifugal filter units with a 10 kDa MWCO.
-
-
Storage:
-
Store the resulting glycated BSA (AGE-BSA) and control BSA at -20°C or -80°C until further analysis.
-
Protocol 2: Quantification of Total Fluorescent AGEs
This protocol utilizes the intrinsic fluorescence of many AGEs for their quantification.
Materials:
-
AGE-BSA and control BSA samples from Protocol 1
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Dilute the AGE-BSA and control BSA samples to a final concentration of 1 mg/mL in 0.1 M PBS (pH 7.4).
-
-
Fluorescence Measurement:
-
Pipette 200 µL of each diluted sample into the wells of a 96-well black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[8] Some AGEs may exhibit fluorescence at other wavelengths, for example, excitation at 335 nm and emission at around 415 nm for pentosidine-like fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the control BSA from the fluorescence of the AGE-BSA samples to determine the net fluorescence due to glycation.
-
Express the results as relative fluorescence units (RFU) or compare them to a quinine (B1679958) sulfate (B86663) standard curve.
-
Protocol 3: Quantification of Nε-(carboxymethyl)lysine (CML) and Pentosidine by HPLC
This protocol outlines the steps for the quantification of specific non-fluorescent (CML) and fluorescent (pentosidine) AGEs using High-Performance Liquid Chromatography (HPLC). This method often requires acid hydrolysis of the protein and may be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity.
Materials:
-
AGE-BSA and control BSA samples from Protocol 1
-
6 M Hydrochloric acid (HCl)
-
HPLC system with a fluorescence detector and/or a UV-Vis or mass spectrometer detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid)
-
CML and pentosidine standards
Procedure:
-
Acid Hydrolysis:
-
To a known amount of protein (e.g., 1 mg), add 6 M HCl.
-
Hydrolyze the protein by heating at 110°C for 16-24 hours in a sealed, vacuum-purged tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or by using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable buffer for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted hydrolysate and standards onto the C18 column.
-
Elute the analytes using an appropriate mobile phase gradient.
-
For pentosidine detection, use a fluorescence detector with an excitation wavelength of ~335 nm and an emission wavelength of ~385 nm.
-
For CML detection, derivatization with a fluorescent tag may be necessary if a UV or MS detector is not used. Alternatively, LC-MS/MS provides a highly specific method for CML quantification without derivatization.[6]
-
-
Data Analysis:
-
Identify and quantify CML and pentosidine in the samples by comparing their retention times and peak areas to those of the known standards.
-
Express the results as pmol or nmol of the specific AGE per mg of protein.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro protein glycation using 3-DG.
Caption: AGE-RAGE signaling cascade initiated by 3-DG-derived AGEs.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Glycation End Products of Bovine Serum Albumin Suppressed Th1/Th2 Cytokine but Enhanced Monocyte IL-6 Gene Expression via MAPK-ERK and MyD88 Transduced NF-κB p50 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid method for the preparation of an AGE-BSA standard calibrator using thermal glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced glycation end product (AGE): characterization of the products from the reaction between D-glucose and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Deoxy-galactosone from Milk Products
Introduction
3-Deoxy-galactosone (3-DGal) is a 1,2-dicarbonyl compound formed during the heating and storage of milk products through Maillard and caramelization reactions.[1][2] As a reactive carbonyl species, 3-DGal is of interest to researchers in food science and nutrition due to its potential involvement in the formation of advanced glycation end-products (AGEs). Accurate quantification of 3-DGal in dairy products is crucial for understanding its formation pathways, stability, and overall impact on food quality and safety.
This document provides a detailed protocol for the extraction, derivatization, and quantification of 3-DGal from milk products using a robust and sensitive method based on High-Performance Liquid Chromatography (HPLC). The protocol involves sample clarification to remove interfering macromolecules, derivatization of 3-DGal with o-phenylenediamine (B120857) (o-PD) to form a stable quinoxaline (B1680401) derivative, and subsequent analysis by reversed-phase HPLC with UV detection.
Data Presentation
The concentration of this compound and its epimer, 3-Deoxy-glucosone, can vary depending on the type of milk product and its processing and storage conditions. The following table summarizes reported concentrations in lactose-hydrolyzed Ultra-High Temperature (UHT) milk.
| Compound | Milk Product | Concentration Range (mg/L) | Reference |
| This compound (3-DGal) | Lactose-hydrolyzed UHT Milk | 2.0 - 11 | [1][2][3] |
| 3-Deoxy-glucosone (3-DG) | Lactose-hydrolyzed UHT Milk | 2.5 - 18 | [1][2][3] |
Experimental Protocols
This section outlines the detailed methodology for the extraction and quantification of this compound from milk products.
Part 1: Sample Preparation and Clarification (Carrez Clarification)
This step is crucial for removing proteins and fats from the milk sample, which can interfere with the subsequent derivatization and HPLC analysis.
Materials:
-
Milk sample (e.g., UHT milk, pasteurized milk, infant formula)
-
Carrez Reagent I (Potassium ferrocyanide solution, 15% w/v)
-
Carrez Reagent II (Zinc sulfate (B86663) solution, 30% w/v)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
15 mL centrifuge tubes
-
Micropipettes
-
0.45 µm syringe filters
Procedure:
-
Thoroughly mix the milk sample by inverting the container several times.
-
Pipette 5 mL of the milk sample into a 15 mL centrifuge tube.
-
Add 5 mL of deionized water to the tube.
-
Add 0.5 mL of Carrez Reagent I to the diluted milk sample. Vortex for 30 seconds.
-
Add 0.5 mL of Carrez Reagent II to the mixture. Vortex for another 30 seconds. A precipitate of proteins and fats will form.
-
Centrifuge the mixture at 4000 x g for 15 minutes at room temperature.
-
Carefully collect the clear supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This clarified extract is now ready for derivatization.
Part 2: Derivatization with o-Phenylenediamine (o-PD)
3-DGal is derivatized with o-PD to form a more stable and UV-active quinoxaline derivative, which can be readily detected by HPLC.
Materials:
-
Clarified milk extract from Part 1
-
o-Phenylenediamine (o-PD) solution (1% w/v in 0.5 M HCl, freshly prepared)
-
Heating block or water bath
-
Amber glass vials
Procedure:
-
In an amber glass vial, mix 1 mL of the clarified milk extract with 1 mL of the 1% o-PD solution.
-
Seal the vial tightly.
-
Incubate the mixture at 60°C for 3 hours in a heating block or water bath. The reaction should be carried out in the dark to prevent degradation of the derivatizing agent and the formed quinoxaline.
-
After incubation, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for HPLC analysis.
Part 3: HPLC Quantification of this compound Quinoxaline
Reversed-phase HPLC with a phenyl-based column is used to separate the quinoxaline derivative of 3-DGal from other compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase phenyl column (e.g., RP-phenyl, 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation of 3-DGal and 3-DG quinoxaline epimers.[1][2]
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 312 nm
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Quantification:
-
Prepare a series of calibration standards of 3-DGal quinoxaline of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Inject the derivatized milk sample.
-
Identify and integrate the peak corresponding to the 3-DGal quinoxaline derivative based on the retention time of the standard.
-
Calculate the concentration of 3-DGal in the original milk sample using the calibration curve, taking into account the dilution factors from the sample preparation and derivatization steps.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow for the extraction and quantification of this compound from milk products.
Caption: Workflow for this compound extraction and analysis.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps and components of the analytical method.
Caption: Key steps and outcomes in 3-DG analysis.
References
Application Notes and Protocols for the Analytical Determination of Dicarbonyl Compounds in Food
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of dicarbonyl compounds, such as glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and diacetyl, in various food matrices. Dicarbonyl compounds are formed during food processing and storage, primarily through the Maillard reaction and caramelization.[1][2] They are significant as they contribute to the flavor and color of food but are also precursors to potentially harmful compounds like advanced glycation end products (AGEs).[1] The accurate quantification of these compounds is crucial for food quality control and safety assessment.[1][3]
The analysis of dicarbonyl compounds in complex food systems presents a challenge due to their low volatility, high reactivity, and lack of strong UV-absorbing chromophores.[1][3] Therefore, most analytical methods rely on a derivatization step to convert the dicarbonyls into stable, detectable products.[1][4] This document outlines the most common and effective analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric methods.
Classification of Analytical Methods
The analytical methods for dicarbonyl compound determination can be broadly categorized based on the separation and detection techniques employed. A general classification is illustrated in the diagram below.
Caption: Figure 1. Classification of Analytical Methods for Dicarbonyl Compounds.
Quantitative Data Summary
The selection of an analytical method often depends on the required sensitivity and the available instrumentation. The following tables summarize the quantitative performance of various methods for the determination of dicarbonyl compounds in food.
Table 1: HPLC Methods - Limits of Detection (LOD) and Quantification (LOQ)
| Dicarbonyl Compound | Derivatizing Reagent | Detection Method | LOD | LOQ | Food Matrix | Reference |
| Glyoxal, Methylglyoxal, Dimethylglyoxal | 4-Nitro-1,2-phenylenediamine | HPLC-PDA | 41-75 ng/mL | - | Juices, tea, coffee, yoghurt, beers, wines | [5] |
| Glyoxal, Methylglyoxal, Diacetyl, 2,3-Pentanedione, D-Glucosone, 3-Deoxyglucosone | 2,3-Diaminonaphthalene | LC-FLD | 0.4–3.5 nM | - | Juices, coffees, tea beverages | [3][6] |
| Glyoxal, Methylglyoxal | o-Phenylenediamine (B120857) (OPD) | HPLC-UV | - | - | Honey | [7] |
| Diacetyl | 1,2-Diaminobenzene | HPLC-UV | ~3 µg/L | ~10 µg/L | Wine | [8] |
Table 2: GC-MS Methods - Limits of Detection (LOD)
| Dicarbonyl Compound | Derivatizing Reagent | Detection Method | LOD (per sample) | Food Matrix | Reference |
| Diacetyl, 2,3-Pentanedione, 2,3-Hexanedione, 2,3-Heptanedione | o-Phenylenediamine (OPD) | GC-NPD | 5–10 ng | Airborne flavoring compounds | [9] |
| Glyoxal, Methylglyoxal | o-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine (B1172632) (PFBOA) | GC-MS | - | Plasma | [10] |
Experimental Protocols
Protocol 1: Determination of Glyoxal and Methylglyoxal by HPLC-UV/Vis with 4-Nitro-1,2-phenylenediamine Derivatization
This protocol is adapted from methods used for the analysis of dicarbonyls in various food and beverage samples.[5][11][12]
1. Principle Glyoxal and methylglyoxal are reacted with 4-nitro-1,2-phenylenediamine in an acidic buffer to form stable, chromophoric quinoxaline (B1680401) derivatives. These derivatives are then separated and quantified by reverse-phase HPLC with UV/Vis detection.
2. Materials and Reagents
-
Glyoxal (40% aqueous solution)
-
Methylglyoxal (40% aqueous solution)
-
4-Nitro-1,2-phenylenediamine (NPD)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium acetate (B1210297)
-
Acetic acid
-
Food sample (e.g., juice, coffee, French fries)
3. Instrumentation
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., Zorbax C-18, 4.6 mm x 150 mm)[5]
-
Homogenizer
-
Centrifuge
-
Water bath
-
Syringe filters (0.45 µm)
4. Procedure
4.1. Standard Preparation
-
Prepare individual stock solutions of glyoxal and methylglyoxal in water.
-
Prepare a mixed working standard solution by diluting the stock solutions.
-
Prepare a derivatizing solution of 1% 4-nitro-1,2-phenylenediamine in methanol.[11][12]
4.2. Sample Preparation and Derivatization
-
Solid Samples (e.g., French fries): Homogenize 5 g of the sample with 20 mL of methanol for 2 minutes. Centrifuge at 8000 rpm for 5 minutes.[12]
-
Liquid Samples (e.g., juice): Use the sample directly.
-
In a glass tube, mix 0.5 mL of the sample extract (or liquid sample), 1 mL of 0.1 M sodium acetate buffer (pH 3), and 0.5 mL of the 1% NPD derivatizing solution.[12]
-
Incubate the mixture in a water bath at 70°C for 20 minutes.[11][12]
-
Cool the solution and filter through a 0.45 µm syringe filter before HPLC injection.
4.3. HPLC Analysis
-
Column: C18 (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm)[11]
-
Mobile Phase: Methanol:Water:Acetonitrile (42:56:2, v/v/v)[5][12]
-
Injection Volume: 20 µL[5]
5. Quantification Construct a calibration curve using the derivatized standards. Determine the concentration of glyoxal and methylglyoxal in the samples by comparing their peak areas to the calibration curve.
Caption: Figure 2. HPLC-UV/Vis Workflow for Dicarbonyl Analysis.
Protocol 2: Determination of α-Dicarbonyl Compounds by GC-MS with o-Phenylenediamine Derivatization
This protocol is based on methods for analyzing volatile dicarbonyls in wine and flavoring compounds.[9][13]
1. Principle α-Dicarbonyl compounds react with o-phenylenediamine (OPD) to form thermally stable and volatile quinoxaline derivatives. These derivatives are then extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
2. Materials and Reagents
-
α-Dicarbonyl standards (e.g., glyoxal, methylglyoxal, diacetyl)
-
1,2-Diaminobenzene (o-phenylenediamine, OPD)
-
Dichloromethane (GC grade)
-
Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Food sample (e.g., wine)
3. Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column (e.g., HP-5 or similar)
-
Water bath
-
Vortex mixer
4. Procedure
4.1. Standard Preparation
-
Prepare stock solutions of the α-dicarbonyl standards in an appropriate solvent.
-
Prepare a working solution of 1,2-diaminobenzene.
4.2. Sample Preparation and Derivatization
-
For a wine sample, adjust the pH to 8 with sodium hydroxide solution.[8][13]
-
Add the 1,2-diaminobenzene solution to the pH-adjusted sample.
-
After cooling, extract the formed quinoxaline derivatives with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
4.3. GC-MS Analysis
-
Column: Non-polar or mid-polar capillary column (e.g., DB-5ms)
-
Oven Temperature Program: Start at 50°C (hold 1 min), ramp to 200°C at 10°C/min, hold for 2 min.[9]
-
Injector Temperature: 240°C[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.36 mL/min).[9]
-
Injection Mode: Splitless
-
MS Detector: Operate in scan mode for identification and selected ion monitoring (SIM) mode for quantification.[13]
5. Quantification Identify the quinoxaline derivatives based on their retention times and mass spectra compared to standards. For quantification, use the peak areas of specific ions in SIM mode and a calibration curve prepared from derivatized standards.
Caption: Figure 3. GC-MS Workflow for Dicarbonyl Analysis.
Concluding Remarks
The choice of analytical method for dicarbonyl compounds in food depends on the specific compounds of interest, the food matrix, and the required sensitivity. HPLC methods with UV/Vis or fluorescence detection after derivatization are widely used and offer good sensitivity and selectivity.[3][5][6] GC-MS provides high specificity and is particularly suitable for the analysis of more volatile dicarbonyls.[9][13] Proper sample preparation and derivatization are critical steps for achieving accurate and reliable results.[1][3] The protocols provided here serve as a starting point, and optimization may be necessary for specific applications and food matrices.
References
- 1. α-Dicarbonyl compounds in food products: Comprehensively understanding their occurrence, analysis, and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigations of Major α-Dicarbonyl Content in U.S. Honey of Different Geographical Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]
- 9. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. openaccess.izu.edu.tr [openaccess.izu.edu.tr]
- 13. Determination of a-dicarbonyl compounds of wine by GC after derivatization (Type-IV) | OIV [oiv.int]
Application Notes and Protocols for HPLC-Based UDP-Galactopyranose Mutase (UGM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) (UDP)-galactopyranose mutase (UGM) is a flavoenzyme that catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf).[1][2] This enzymatic reaction is crucial for the biosynthesis of galactofuranose, a key component of the cell walls in various pathogenic microorganisms, including bacteria, fungi, and protozoa.[1] Notably, UGM and galactofuranose are absent in humans, making this enzyme a prime target for the development of novel antimicrobial agents.[1][2]
High-performance liquid chromatography (HPLC) is a robust and widely adopted method for quantitatively monitoring the activity of UGM.[1] The assay typically monitors the conversion of substrate to product, which can be readily separated and quantified based on their distinct retention times. Both UDP-Galp and UDP-Galf can be detected by UV absorbance at 262 nm.[1] This application note provides a detailed protocol for conducting an HPLC-based UGM assay, suitable for enzyme characterization, kinetic analysis, and inhibitor screening.
Principle of the Assay
The HPLC-based UGM assay relies on the separation and quantification of the substrate (UDP-Galp or UDP-Galf) and the product of the enzymatic reaction. The reaction is initiated by adding the enzyme to a solution containing the substrate. After a defined incubation period, the reaction is quenched, and the mixture is analyzed by HPLC. The amount of product formed is determined by integrating the area of the corresponding peak in the chromatogram and is used to calculate the enzyme's activity. For inhibitor screening, the assay is performed in the presence of a test compound, and the reduction in product formation is measured to determine the inhibitory potency (e.g., IC50 value).
Data Presentation
Enzyme Kinetics
The following table summarizes the steady-state kinetic parameters for UGM from various organisms, as determined by HPLC-based assays.
| Organism | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (µM⁻¹s⁻¹) | Reference |
| Aspergillus fumigatus | UDP-Galf | 72 ± 4 | 110 ± 15 | 0.65 ± 0.09 | [1] |
| Trypanosoma cruzi | UDP-Galf | - | - | - | [3] |
| Klebsiella pneumoniae | UDP-Galf | - | - | - | |
| Mycobacterium tuberculosis | UDP-Galf | - | - | - | [4] |
Inhibitor Potency
The IC50 values for several inhibitors of UGM, determined using the HPLC-based assay, are presented below.
| Inhibitor | Target UGM | IC50 (µM) | Reference |
| Compound 1 | Mycobacterium tuberculosis | 1.3 ± 0.1 | [5] |
| 2-aminothiazole derivative | Klebsiella pneumoniae | 7.2 | [6] |
| 2-aminothiazole derivative | Mycobacterium tuberculosis | 37 | [6] |
| Triazolothiadiazine inhibitor | Klebsiella pneumoniae | 8 ± 3 (Ki) | [7] |
| Triazolothiadiazine inhibitor | Mycobacterium tuberculosis | 31 ± 18 (Ki) | [7] |
Experimental Protocols
Materials and Reagents
-
UDP-galactopyranose (UDP-Galp)
-
UDP-galactofuranose (UDP-Galf) (if monitoring the reverse reaction)
-
Purified UDP-galactopyranose mutase (UGM)
-
HEPES buffer
-
Sodium chloride (NaCl)
-
Sodium dithionite (B78146)
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
HPLC vials with inserts
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Water bath or incubator
Detailed Methodology
1. Preparation of Reagents
-
Assay Buffer: 25 mM HEPES, 125 mM NaCl, pH 7.0.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of UDP-Galf (or UDP-Galp) in the assay buffer. Store at -20°C.
-
Enzyme Solution: Dilute the purified UGM to the desired concentration in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Reducing Agent: Prepare a fresh 200 mM solution of sodium dithionite in water. Note: Dithionite is unstable in solution, so it should be prepared immediately before use.
-
HPLC Mobile Phase: 75 mM KH2PO4, adjusted to pH 4.5. Filter and degas the mobile phase before use.
2. Enzyme Reaction
The following protocol describes a typical assay monitoring the conversion of UDP-Galf to UDP-Galp.
-
To a microcentrifuge tube, add the following components in order:
-
Assay Buffer
-
Test inhibitor or vehicle (e.g., DMSO)
-
Substrate (UDP-Galf) to a final concentration in the desired range (e.g., 10-500 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
To activate the enzyme, add sodium dithionite to a final concentration of 20 mM to the reaction mixture to reduce the flavin cofactor.
-
Initiate the reaction by adding the UGM enzyme (e.g., 30 nM final concentration). The final reaction volume is typically 50-100 µL.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by heat denaturation (e.g., heating at 95°C for 2 minutes) or by adding an equal volume of ice-cold methanol or acetonitrile.
-
Centrifuge the quenched reaction mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis
-
HPLC Column: Dionex CarboPac PA100 or a similar anion-exchange column.
-
Mobile Phase: Isocratic elution with 75 mM KH2PO4, pH 4.5.
-
Flow Rate: 0.80 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 262 nm.
-
Injection Volume: 10-50 µL.
-
Run Time: Sufficient to allow for the elution of both substrate and product with good separation. Under these conditions, typical retention times are approximately 27.4 min for UDP-Galp and 34.2 min for UDP-Galf.
4. Data Analysis
-
Identify the peaks corresponding to the substrate and product based on their retention times, determined by injecting standards.
-
Integrate the peak areas of the substrate and product.
-
Calculate the amount of product formed using a standard curve generated with known concentrations of the product.
-
Enzyme activity can be expressed as the rate of product formation (e.g., µmol/min/mg of enzyme).
-
For inhibitor screening, calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Enzymatic conversion of UDP-galactopyranose to UDP-galactofuranose catalyzed by UGM.
Caption: Experimental workflow for the HPLC-based UGM assay.
References
- 1. Targeting UDP-Galactopyranose Mutases from Eukaryotic Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP-galactopyranose mutase - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Identification of Novel Inhibitors of UDP-Galactopyranose Mutase by Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kiesslinglab.com [kiesslinglab.com]
- 6. researchgate.net [researchgate.net]
- 7. kiesslinglab.com [kiesslinglab.com]
Application Notes and Protocols for the Enzymatic Synthesis of 3-deoxy-D-manno-octulosonic Acid (KDO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-deoxy-D-manno-octulosonic acid (KDO) is a crucial eight-carbon sugar that serves as a vital component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. Its essential role in maintaining the structural integrity of the bacterial outer membrane makes the enzymes involved in its biosynthesis attractive targets for the development of novel antibacterial agents. Furthermore, KDO and its derivatives are valuable tools for studying bacterial pathogenesis and the host immune response.
Historically, the limited availability of KDO, due to the complexities and low yields of chemical synthesis, has hindered research in these areas. Enzymatic synthesis offers a highly specific, efficient, and scalable alternative for the production of KDO. This document provides detailed application notes and protocols for the enzymatic synthesis of KDO, focusing on a highly efficient one-pot, three-enzyme system.
Overview of Enzymatic Synthesis Methods
Several enzymatic strategies have been developed for the synthesis of KDO. The most prominent methods include a one-pot multi-enzyme (OPME) system, the use of KDO aldolase, and whole-cell fermentation.
-
One-Pot Multi-Enzyme (OPME) System: This is currently one of the most efficient methods, utilizing three enzymes in a single reaction vessel to convert D-ribulose 5-phosphate to KDO with high yield.[1][2]
-
KDO Aldolase: This enzyme can directly condense D-arabinose and pyruvate (B1213749) to form KDO. However, it often suffers from low specific activity, making it less practical for large-scale synthesis.[1]
-
Whole-Cell Fermentation: This approach engineers microorganisms, such as E. coli, to overproduce KDO from simple carbon sources like glucose. While capable of producing significant quantities, the purification of KDO from the complex fermentation broth can be challenging.[1]
This document will primarily focus on the detailed protocol for the OPME system due to its high reported yield and efficiency.
Quantitative Data Presentation
The following table summarizes the reported yields for different KDO synthesis methods.
| Synthesis Method | Starting Material(s) | Key Enzyme(s) | Reported Yield | Reference(s) |
| One-Pot Multi-Enzyme (OPME) | D-ribulose 5-phosphate, Phosphoenolpyruvate (B93156) (PEP) | KdsD, KdsA, KdsC | 72% (isolated) | [1][2] |
| KDO Aldolase | D-arabinose, Pyruvate | KDO aldolase | Lower specific activity | [1] |
| Whole-Cell Fermentation | Glucose | Genetically engineered E. coli | Hundreds of milligrams per liter of medium | [1] |
Signaling Pathway and Experimental Workflow
KDO Biosynthetic Pathway
The enzymatic synthesis of KDO mirrors the natural biosynthetic pathway found in Gram-negative bacteria. This pathway involves three key enzymatic steps, which are harnessed in the one-pot synthesis system.
Caption: The one-pot enzymatic synthesis of KDO.
Lipopolysaccharide (LPS) - Toll-Like Receptor 4 (TLR4) Signaling Pathway
KDO is an essential component of LPS, which is a potent activator of the innate immune system in mammals. LPS is recognized by the Toll-like receptor 4 (TLR4) in complex with MD-2 and CD14 on the surface of immune cells, such as macrophages. This recognition triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.
Caption: Simplified LPS/TLR4 signaling pathway.
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of KDO
This protocol describes the synthesis of KDO from D-ribulose 5-phosphate using a one-pot, three-enzyme system.
Materials:
-
D-ribulose 5-phosphate
-
Phosphoenolpyruvate (PEP) monopotassium salt
-
D-arabinose 5-phosphate isomerase (KdsD)
-
KDO-8-phosphate synthase (KdsA)
-
KDO-8-phosphate phosphatase (KdsC)
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Deionized water
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)
-
TLC developing solvent (e.g., n-butanol:acetic acid:water = 2:1:1)
-
TLC stain (e.g., p-anisaldehyde solution)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve D-ribulose 5-phosphate in deionized water.
-
Add phosphoenolpyruvate (PEP) in a molar excess (e.g., 2.5 equivalents relative to D-ribulose 5-phosphate).[1]
-
Add the three enzymes, KdsD, KdsA, and KdsC, to the reaction mixture. The optimal amount of each enzyme should be determined empirically, but a starting point is to add a sufficient number of units to ensure the reaction proceeds to completion in a reasonable timeframe.
-
The reaction can be performed without a buffer to simplify downstream purification.[1]
-
-
Reaction Conditions:
-
Maintain the pH of the reaction mixture at approximately 7.5 by the dropwise addition of 1 M NaOH as the reaction progresses.[1]
-
Incubate the reaction mixture at room temperature or a controlled temperature (e.g., 37°C) with gentle stirring.
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture and a KDO standard on a TLC plate and develop in an appropriate solvent system. Visualize the spots using a suitable stain. The reaction is complete when the starting material spot disappears and the KDO product spot is prominent.
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate the reaction by adding a protein precipitating agent (e.g., trichloroacetic acid) or by heat inactivation of the enzymes, followed by centrifugation to remove the precipitated protein.
-
The supernatant containing KDO can be purified by anion-exchange chromatography.
-
Load the supernatant onto a strong anion exchange column (e.g., Dowex 1x8, formate (B1220265) form).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute KDO using a gradient of ammonium (B1175870) formate (e.g., 0 to 1 M).
-
Collect fractions and analyze for the presence of KDO using TLC or a colorimetric assay.
-
-
Pool the KDO-containing fractions and remove the ammonium formate by lyophilization.
-
Further desalting can be performed using a size-exclusion column (e.g., Bio-Gel P-2).
-
Lyophilize the final product to obtain pure KDO as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized KDO using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: Assay for KDO-8-Phosphate Synthase (KdsA) Activity
This colorimetric assay is used to determine the activity of KdsA by measuring the amount of KDO-8-phosphate produced.
Materials:
-
D-arabinose 5-phosphate (A5P)
-
Phosphoenolpyruvate (PEP)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
KdsA enzyme solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Thiobarbituric acid (TBA) reagent
-
Periodic acid reagent
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, A5P, and PEP at appropriate concentrations (e.g., 1-5 mM).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of KdsA enzyme solution.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
-
Colorimetric Detection:
-
Transfer the supernatant to a new tube.
-
Add the periodic acid reagent and incubate.
-
Add the TBA reagent and heat the mixture (e.g., at 100°C for 10 minutes).
-
Cool the samples and measure the absorbance at the appropriate wavelength (e.g., 549 nm).
-
-
Calculation:
-
Create a standard curve using known concentrations of KDO or KDO-8-phosphate.
-
Calculate the amount of KDO-8-phosphate produced in the enzymatic reaction from the standard curve.
-
Enzyme activity can be expressed in units (µmol of product formed per minute) per mg of protein.
-
Protocol 3: Assay for KDO-8-Phosphate Phosphatase (KdsC) Activity
This assay measures the activity of KdsC by quantifying the release of inorganic phosphate (B84403) from KDO-8-phosphate.
Materials:
-
KDO-8-phosphate (substrate)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
KdsC enzyme solution
-
Reagents for a phosphate detection assay (e.g., Malachite Green phosphate assay kit)
Procedure:
-
Reaction Setup:
-
In a microplate well or microcentrifuge tube, prepare a reaction mixture containing buffer and KDO-8-phosphate at a suitable concentration.
-
Pre-incubate at the desired temperature (e.g., 37°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the KdsC enzyme solution.
-
Incubate for a specific time, ensuring the reaction remains in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric assay, such as the Malachite Green assay.
-
Follow the manufacturer's instructions for the phosphate assay kit.
-
-
Calculation:
-
Prepare a standard curve with known concentrations of phosphate.
-
Determine the amount of phosphate released in the enzymatic reaction from the standard curve.
-
Calculate the specific activity of the KdsC enzyme.
-
Conclusion
The enzymatic synthesis of KDO, particularly through the one-pot, three-enzyme system, provides a powerful and efficient method for obtaining this important sugar in high yields. The detailed protocols provided in this document offer a solid foundation for researchers to produce KDO for various applications, from fundamental studies of bacterial physiology to the development of novel therapeutics. The ability to generate significant quantities of KDO will undoubtedly accelerate research into the crucial roles of this sugar in bacterial biology and its interactions with the host immune system.
References
Preparation of Quinoxaline Derivatives from α-Dicarbonyl Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline (B1680401) derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1] Their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties, establishes them as a significant focus in medicinal chemistry and drug development.[1] This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline derivatives through the condensation of α-dicarbonyl compounds with o-phenylenediamines, a classic and versatile approach.[2][3]
Core Synthetic Strategies
The most fundamental and widely utilized method for quinoxaline synthesis is the cyclocondensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound.[2] This reaction is highly efficient and can be performed under various conditions, including catalyst-free, metal-catalyzed, and microwave-assisted protocols.[4][5][6] The choice of method often depends on the desired yield, reaction time, and environmental impact.
A general schematic for this synthesis is presented below:
Caption: General reaction scheme for quinoxaline synthesis.
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil, offering a comparative overview of different catalytic systems and reaction conditions.
| Catalyst/Method | Solvent | Temperature | Time | Yield (%) | Reference |
| Catalyst-Free | Methanol (B129727) | Room Temperature | 1 min | 93 | [4] |
| Iodine (5 mol%) | Ethanol (B145695)/Water (1:1) | 50°C (Microwave) | 1-2 min | 94-98 | [5] |
| Acidic Alumina | Solvent-Free | Microwave (900W) | 3 min | 85 | [7] |
| Alumina-Supported MoVP | Toluene | Room Temperature | 2 h | 92 | [8] |
| Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temperature | 2-8 h | 95 | [9] |
| Cerium Ammonium Nitrate (5 mol%) | Acetonitrile | Room Temperature | 20 min | 80-98 | [10] |
| Bentonite K-10 | Ethanol | Room Temperature | 20 min | 95 | [10] |
| TiO₂-Pr-SO₃H (1 mol%) | Solvent-Free | Room Temperature | 10 min | 95 | [10] |
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: Catalyst-Free Synthesis in Methanol
This protocol is based on a highly efficient, green, and scalable method.[4]
Workflow:
Caption: Workflow for catalyst-free quinoxaline synthesis.
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the α-dicarbonyl compound (1.0 mmol).[11]
-
Stir the reaction mixture vigorously at ambient temperature for 1 minute.[4]
-
The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol.
-
Dry the purified quinoxaline derivative under vacuum.
Protocol 2: Microwave-Assisted Iodine-Catalyzed Synthesis
This method offers a rapid and high-yielding synthesis of quinoxalines.[5]
Workflow:
Caption: Workflow for microwave-assisted synthesis.
Procedure:
-
In a microwave reactor vessel, dissolve the o-phenylenediamine (1.0 mmol) and the α-dicarbonyl compound (1.0 mmol) in a 1:1 mixture of ethanol and water (1 mL).[5]
-
Add a catalytic amount of iodine (5 mol%).[5]
-
Irradiate the mixture in a microwave synthesizer at 50°C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane (10 mL) to the reaction mixture.[5]
-
Wash the organic layer successively with a 5% sodium thiosulfate (B1220275) solution (2 mL) and brine (2 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.[5]
-
Further purification can be achieved by recrystallization from ethanol.
Characterization of Quinoxaline Derivatives
Accurate structural elucidation and purity assessment are crucial. The following workflow outlines the general characterization process.[1]
Caption: General workflow for quinoxaline characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is the most powerful tool for detailed molecular structure elucidation of quinoxaline derivatives.[1]
Application Note: For quinoxaline derivatives, proton (¹H) NMR chemical shifts in the aromatic region typically appear between δ 7.5-9.5 ppm.[1] Carbon (¹³C) NMR is used to identify the carbon skeleton.[1][12] Two-dimensional (2D) NMR experiments such as COSY and HSQC are invaluable for assigning specific proton and carbon signals and confirming connectivity.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoxaline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the compound is fully dissolved.
-
Internal Standard: Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[1]
-
Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[13]
-
Data Acquisition (¹³C NMR): Acquire the spectrum using a standard pulse sequence with proton decoupling.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure. Correlate ¹H and ¹³C signals using 2D NMR data where necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrar.org [ijrar.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. thieme-connect.com [thieme-connect.com]
- 12. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Application Note: Monitoring 3-Deoxy-galactosone in Peritoneal Dialysis Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritoneal dialysis (PD) is a critical renal replacement therapy for patients with end-stage renal disease. The biocompatibility of PD fluids is a significant concern, as the heat sterilization of glucose-based solutions leads to the formation of glucose degradation products (GDPs). These GDPs, including reactive dicarbonyl compounds, can impair peritoneal membrane function and contribute to the long-term failure of the therapy.[1][2] 3-Deoxy-galactosone (3-DGal), a diastereomer of the well-studied 3-Deoxyglucosone (3-DG), has been identified as a significant GDP in PD fluids.[1] Monitoring the levels of 3-DGal and other GDPs is crucial for developing more biocompatible PD solutions and ensuring patient safety.
This application note provides detailed protocols for the quantification of 3-DGal in PD fluids using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS).
Clinical Significance
GDPs like 3-DGal are reactive α-dicarbonyl compounds that can contribute to the formation of Advanced Glycation End-products (AGEs).[3] The accumulation of AGEs in the peritoneal cavity is associated with inflammation, fibrosis, and eventual ultrafiltration failure of the peritoneal membrane.[3] The concentration of these harmful byproducts varies depending on the manufacturing and sterilization process of the PD fluids. For instance, single-chamber PD fluids, which are sterilized with glucose at a neutral pH, generally contain higher levels of GDPs compared to double-chamber fluids where glucose is separated from the buffer solution during sterilization at a lower pH.[1][4] Accurate monitoring of 3-DGal levels is therefore essential for quality control in the manufacturing of PD fluids and for research into their clinical impact.
Quantitative Data Summary
The concentration of this compound and related glucose degradation products can vary significantly between different types of peritoneal dialysis fluids. The following table summarizes typical concentrations found in single-chamber and double-chamber bags.
| Analyte | Single-Chamber PD Fluids (μM) | Double-Chamber PD Fluids (μM) | Reference |
| This compound (3-DGal) | 55.8 - 136.9 | 2.5 - 12.4 | [1] |
| 3-Deoxyglucosone (3-DG) | 118 - 154 | <1.2 - 12.3 | [3] |
| Glucosone | 28.7 - 40.7 | Not Detectable - 6.7 | [2][5] |
| 3,4-dideoxyglucosone-3-ene (3,4-DGE) | 9 - 22 | 0.3 - 0.7 | [6] |
Experimental Protocols
The quantification of 3-DGal in PD fluids typically involves a derivatization step to form a stable quinoxaline (B1680401) derivative, followed by chromatographic separation and detection.
Protocol 1: Sample Preparation and Derivatization
This protocol describes the derivatization of α-dicarbonyl compounds in PD fluids with o-phenylenediamine (B120857) (OPD) to form their corresponding quinoxaline derivatives, which can be readily analyzed by HPLC.
Materials:
-
Peritoneal dialysis fluid sample
-
o-phenylenediamine (OPD) solution (e.g., 20 mg/mL in 0.5 M HCl)
-
Sodium phosphate (B84403) buffer (e.g., 0.2 M, pH 7.0)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Collection: Collect the PD fluid sample using a sterile technique.
-
Dilution (if necessary): Depending on the expected concentration, the PD fluid sample may be diluted with ultrapure water.
-
Derivatization Reaction:
-
In a reaction vial, mix 500 µL of the PD fluid sample with 500 µL of the OPD solution.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.[7]
-
-
Neutralization: After incubation, neutralize the reaction mixture by adding an appropriate volume of sodium phosphate buffer to bring the pH to approximately 7.0.
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.
Protocol 2: HPLC-DAD/MSMS Analysis
This protocol outlines the chromatographic conditions for the separation and quantification of the 3-DGal-quinoxaline derivative. The separation of diastereomers like 3-DG and 3-DGal requires specific column chemistry and gradient elution.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode Array Detector (DAD) or UV Detector
-
Tandem Mass Spectrometer (MS/MS)
-
Polar, phenyl-based reversed-phase column (e.g., Phenyl-Hexyl column)
Chromatographic Conditions:
-
Column: Phenyl-based reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: e.g., 0.1% Formic acid in Water
-
Mobile Phase B: e.g., 0.1% Formic acid in Methanol
-
Gradient Elution: A pH-gradient elution is recommended for optimal separation of 3-DG and 3-DGal diastereomers.[1] A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-25 min: 50% B
-
25-30 min: Return to 10% B
-
30-35 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
DAD/UV Detection: Monitor at a wavelength suitable for quinoxaline derivatives, typically around 312-315 nm.[7]
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for the quinoxaline derivatives of 3-DGal and other GDPs.
-
Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.[2][5]
Visualizations
Formation Pathway of this compound
Caption: Formation of 3-DGal from glucose during heat sterilization of PD fluids.
Experimental Workflow for 3-DGal Monitoring
Caption: Workflow for the analysis of 3-DGal in peritoneal dialysis fluids.
References
- 1. 3-Deoxygalactosone, a new glucose degradation product in peritoneal dialysis fluids: identification, quantification by HPLC/DAD/MSMS and its pathway of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of the glucose degradation product glucosone in peritoneal dialysis fluids by HPLC/DAD/MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Deoxyglucosone, a promoter of advanced glycation end products in fluids for peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dideoxyglucosone-3-ene (3,4-DGE): a cytotoxic glucose degradation product in fluids for peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Deoxy-galactosone as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxy-galactosone (3-DG) is a highly reactive 1,2-dicarbonyl compound that is formed endogenously through the degradation of galactose. It is a key intermediate in the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids, which leads to the formation of Advanced Glycation End-products (AGEs).[1][2] Due to the presence of two reactive carbonyl groups, 3-DG is a potent crosslinking agent, capable of forming covalent bonds with and between biomolecules, particularly proteins.[3] This property makes it a valuable tool for researchers studying the pathological effects of AGEs in diseases such as diabetes, neurodegenerative disorders, and aging, as well as for drug development professionals seeking to modulate these processes.[4][5]
These application notes provide a comprehensive overview of the use of 3-DG as a crosslinking agent, including detailed experimental protocols and a summary of its role in cellular signaling.
Data Presentation
Currently, specific quantitative data on the crosslinking efficiency and reaction kinetics of this compound are not extensively available in the literature. The following table provides a representative structure for presenting such data once it becomes available through experimentation. Researchers are encouraged to populate this table with their own experimental findings to facilitate comparison across different conditions and crosslinking agents.
Table 1: Quantitative Analysis of this compound (3-DG) Induced Protein Crosslinking
| Parameter | Value | Conditions | Analytical Method | Reference |
| Crosslinking Efficiency | ||||
| % Protein Crosslinked | Data not available | Protein type and concentration, 3-DG concentration, incubation time, temperature, pH | SDS-PAGE, Size-Exclusion Chromatography | (User-generated data) |
| Reaction Kinetics | ||||
| Rate Constant (k) for Lysine (B10760008) Modification | Data not available | Amino acid concentration, 3-DG concentration, temperature, pH | Mass Spectrometry, HPLC | (User-generated data) |
| Rate Constant (k) for Arginine Modification | Data not available | Amino acid concentration, 3-DG concentration, temperature, pH | Mass Spectrometry, HPLC | (User-generated data) |
| Comparison with other Crosslinkers | ||||
| Relative Crosslinking Efficiency (vs. Glutaraldehyde) | Data not available | Equimolar concentrations, standardized protein and conditions | Densitometry of SDS-PAGE | (User-generated data) |
Experimental Protocols
The following protocols provide a general framework for using 3-DG to crosslink proteins in vitro. Optimal conditions (e.g., concentration, incubation time) may vary depending on the specific protein and experimental goals and should be determined empirically.
Protocol 1: In Vitro Protein Crosslinking with this compound
Objective: To induce crosslinking of a purified protein using 3-DG.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, Collagen)
-
This compound (3-DG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
SDS-PAGE reagents and equipment
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in PBS to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the protein for reaction with 3-DG.
-
-
Crosslinking Reaction:
-
Prepare a stock solution of 3-DG in PBS.
-
Add 3-DG to the protein solution to a final concentration in the range of 1-50 mM. A titration experiment is recommended to determine the optimal concentration.
-
Incubate the reaction mixture at 37°C for a period ranging from 24 hours to several days. The incubation time should be optimized based on the desired degree of crosslinking.
-
Include a negative control sample of the protein incubated under the same conditions without 3-DG.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted 3-DG.
-
-
Analysis of Crosslinking:
-
Analyze the crosslinked protein samples by SDS-PAGE under reducing conditions.
-
Load equal amounts of the control and 3-DG-treated samples.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
The formation of higher molecular weight bands or a smear towards the top of the gel in the 3-DG-treated sample compared to the control indicates successful crosslinking.
-
Protocol 2: Analysis of this compound Induced Crosslinks by Mass Spectrometry
Objective: To identify the specific amino acid residues involved in 3-DG-mediated crosslinks.
Materials:
-
3-DG crosslinked protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Take an aliquot of the quenched crosslinking reaction.
-
Reduce the protein by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction with excess DTT.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.
-
-
Data Analysis:
-
Use specialized crosslink identification software (e.g., pLink, MeroX, Kojak) to search the MS/MS data against the protein sequence.
-
Define the mass modification corresponding to the 3-DG crosslink on lysine and/or arginine residues. The exact mass will depend on the specific crosslink structure formed.
-
Validate the identified crosslinked peptides based on the fragmentation spectra.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro protein crosslinking with this compound.
Caption: AGE-mediated RAGE signaling cascade leading to NF-κB activation.
References
- 1. Kinetics of advanced glycation end products formation on bovine serum albumin with various reducing sugars and dicarbonyl compounds in equimolar ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homodimerization Is Essential for the Receptor for Advanced Glycation End Products (RAGE)-mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Multi-Step Enzymatic Production of 2-Keto-3-Deoxy-Galactonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Keto-3-deoxy-galactonate (KDGal) is a keto-deoxy sugar acid that serves as a key intermediate in several microbial metabolic pathways. Its potential as a precursor for the synthesis of medicinal compounds has led to growing interest in its efficient production.[1] Biological production methods for KDGal are advantageous over chemical syntheses as they are highly specific, stereoselective, and typically involve fewer reaction steps, leading to higher yields and purity.[1] This document provides detailed application notes and protocols for three distinct multi-step enzymatic pathways for the production of KDGal, starting from agarose (B213101), D-galacturonate, and D-galactose.
Production Pathway 1: From Agarose (Red Macroalgae) to L-KDGal
This pathway utilizes the abundant marine biomass, agarose, as a starting material. It involves a four-step enzymatic cascade to produce the L-enantiomer of KDGal.
Workflow Diagram
Caption: Enzymatic cascade for L-KDGal production from agarose.
Quantitative Data Summary
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Cofactor | Key Kinetic Parameters |
| Endo-β-agarase | Bacillus sp. MK03 | 7.6 | 40 | - | - |
| Neoagarooligosaccharide hydrolase | Cellvibrio sp. OA-2007 | 7.0-7.2 | 32 | - | - |
| AHG Dehydrogenase | Vibrio sp. EJY3 | 6.0 | 50 | NAD(P)+ | - |
| AHGA Cycloisomerase | Vibrio sp. EJY3 | - | - | - | - |
Experimental Protocols
Protocol 1.1: Enzymatic Depolymerization of Agarose to 3,6-Anhydro-L-galactose (AHG)
-
Reaction Setup:
-
Prepare a 1% (w/v) agarose solution in 50 mM phosphate (B84403) buffer (pH 7.0) by heating to dissolve the agarose completely.
-
Cool the solution to 50°C.
-
-
Step 1: Production of Neoagarooligosaccharides (NAOS):
-
Add purified endo-β-agarase to the agarose solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/mL can be used.
-
Incubate the reaction at 40-50°C with gentle shaking for 12-24 hours, or until the viscosity of the solution is significantly reduced.
-
-
Step 2: Hydrolysis of NAOS to AHG:
-
Add purified neoagarooligosaccharide hydrolase to the reaction mixture from Step 1.
-
Adjust the temperature to 30-35°C and continue incubation for another 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of higher oligosaccharides and the appearance of AHG.
-
Protocol 1.2: Conversion of AHG to L-KDGal
-
Reaction Setup:
-
To the reaction mixture containing AHG, add NAD+ to a final concentration of 3 mM.
-
-
Step 1: Oxidation of AHG to 3,6-Anhydro-L-galactonate (AHGA):
-
Add purified AHG dehydrogenase to a final concentration of approximately 0.05 mg/mL.
-
Incubate the mixture at 30°C with shaking at 100 rpm for 12 hours.
-
-
Step 2: Isomerization of AHGA to L-KDGal:
-
Add purified AHGA cycloisomerase to the reaction mixture to a final concentration of approximately 0.05 mg/mL.
-
Continue the incubation at 30°C and 100 rpm for another 12 hours.
-
-
Reaction Termination and Product Analysis:
-
Terminate the reaction by heating at 95°C for 10 minutes.
-
Analyze the final product for the presence of L-KDGal using TLC or HPLC.
-
Production Pathway 2: From D-Galacturonate (Pectin) to L-KDGal
This pathway is characteristic of fungi and involves a two-step conversion of D-galacturonate, a major component of pectin, to L-KDGal.
Workflow Diagram
Caption: Enzymatic pathway for L-KDGal production from D-galacturonate.
Quantitative Data Summary
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Cofactor | Key Kinetic Parameters |
| D-Galacturonate Reductase | Euglena gracilis | 7.0 | 30 | NADH/NADPH | Similar activity with both cofactors.[2][3] |
| L-Galactonate Dehydratase | Hypocrea jecorina | - | - | - | Specific for L-galactonate and D-arabonate.[4] |
Experimental Protocols
Protocol 2.1: Enzymatic Synthesis of L-KDGal from D-Galacturonate
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 10 mM D-galacturonic acid, and 0.2 mM NADPH (or NADH).
-
-
Step 1: Reduction of D-Galacturonate to L-Galactonate:
-
Add purified D-galacturonate reductase to the reaction mixture.
-
Incubate at 30°C. The progress of the reaction can be monitored by the decrease in absorbance at 340 nm due to NAD(P)H oxidation.[5]
-
-
Step 2: Dehydration of L-Galactonate to L-KDGal:
-
Once the first reaction is complete (indicated by the stabilization of absorbance at 340 nm), add purified L-galactonate dehydratase to the mixture.
-
Continue incubation at 30°C for 12-24 hours.
-
-
Product Analysis:
-
The formation of L-KDGal can be confirmed and quantified using HPLC.
-
Production Pathway 3: From D-Galactose to D-KDGal
This pathway, known as the DeLey-Doudoroff pathway, is found in some bacteria and produces the D-enantiomer of KDGal from D-galactose.[6]
Workflow Diagram
Caption: Enzymatic synthesis of D-KDGal from D-galactose.
Quantitative Data Summary
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Cofactor | Key Kinetic Parameters |
| D-Galactose Dehydrogenase | Pseudomonas fluorescens | 8.6-10.5 | 30-50 | NAD+ | Km (D-Galactose) = 0.25 mM, Km (NAD+) = 0.15 mM[7] |
| D-Galactonate Dehydratase | Mycobacterium butyricum | 7.8-8.0 | - | Mg2+ or Mn2+ | Km (D-Galactonate) = 1 mM[8] |
Experimental Protocols
Protocol 3.1: Enzymatic Synthesis of D-KDGal from D-Galactose
-
Reaction Setup:
-
Prepare a reaction mixture in 100 mM Tris-HCl buffer (pH 8.6 at 25°C).
-
The mixture should contain 0.3% (w/v) D-galactose and 2.2 mM NAD+.[9]
-
-
Step 1: Oxidation of D-Galactose to D-Galactonate:
-
Step 2: Dehydration of D-Galactonate to D-KDGal:
-
After the completion of the first step, adjust the pH of the reaction mixture to 7.8-8.0.
-
Add MgCl₂ or MnCl₂ to a final concentration of 1-5 mM.
-
Add purified D-galactonate dehydratase.
-
Continue incubation at 30-37°C for 12-24 hours.
-
-
Product Analysis:
-
Monitor the production of D-KDGal using HPLC or other appropriate analytical methods.
-
Purification and Analysis Protocols
Protocol 4.1: Purification of KDGal by Size-Exclusion Chromatography
-
Sample Preparation:
-
Centrifuge the final reaction mixture to remove any precipitated proteins or other solids.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatography:
-
Equilibrate a size-exclusion chromatography column (e.g., Bio-Gel P-2) with deionized water.
-
Load the prepared sample onto the column.
-
Elute the column with deionized water at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze each fraction for the presence of KDGal using TLC or HPLC.
-
Pool the fractions containing pure KDGal and lyophilize to obtain the product as a powder.
-
Protocol 4.2: Analysis of KDGal by HPLC
-
A sensitive HPLC method for a similar compound, 2-keto-3-deoxy-gluconate (KDG), has been developed and can be adapted for KDGal.[11][12] This method involves pre-column derivatization.
-
Derivatization:
-
React the samples containing KDGal with o-phenylenediamine (B120857) (OPD) to form a fluorescent derivative.
-
-
HPLC Conditions (example):
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of trifluoroacetic acid and acetonitrile.
-
Detection: UV and/or fluorescence detectors. The fluorescence detection is significantly more sensitive.[11]
-
-
Quantification:
-
Quantify KDGal by comparing the peak area to a standard curve prepared with purified KDGal.
-
Concluding Remarks
The enzymatic production of 2-keto-3-deoxy-galactonate offers a robust and specific alternative to chemical synthesis. The choice of the starting material—be it the marine polysaccharide agarose, the plant-derived D-galacturonate, or the simple sugar D-galactose—will determine the specific enzymatic cascade to be employed and the resulting enantiomer of KDGal. The protocols outlined in this document provide a comprehensive guide for researchers to produce, purify, and analyze KDGal in a laboratory setting. Further optimization of reaction conditions may be required depending on the specific enzymes and substrates used.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. L-galactonate dehydratase is part of the fungal path for D-galacturonic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nipro.co.jp [nipro.co.jp]
- 8. Purification and properties of D-galactonate dehydratase from Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enzyme Activity Measurement of D-Galactose 1-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Deoxy-D-galactose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Deoxy-D-galactose and its derivatives. It addresses common challenges and offers solutions to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing 3-Deoxy-D-galactose? A1: Common and readily available starting materials include protected forms of D-galactose or D-glucose, such as 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose or 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1][2][3] These allow for selective reactions at the C-3 position.[2] Another efficient route starts from levoglucosan, which is inexpensive and readily available.[4][5]
Q2: What are the main synthetic strategies for introducing the 3-deoxy functionality? A2: Key strategies include:
-
Deoxygenation of a protected D-galactose derivative : This can be achieved via a Barton-McCombie radical deoxygenation, which involves converting the C-3 hydroxyl group into a thiocarbonyl derivative followed by radical-initiated reduction.[2]
-
Multi-step synthesis from a protected D-glucose derivative : A typical sequence involves activation of the C-3 hydroxyl group (e.g., triflation), an elimination reaction to form a C3-C4 alkene, followed by a diastereoselective hydroboration-oxidation.[2][6]
-
Payne rearrangement/azidation cascade : Starting from an epoxide derived from levoglucosan, this method introduces an azide (B81097) at the C-3 position, which can then be reduced to an amine or other functionalities.[5]
Q3: My glycosylation reaction to form a 3-deoxy-D-galactopyranoside has poor stereoselectivity. How can I improve the yield of the desired α-anomer? A3: Achieving high α-selectivity for 1,2-cis linkages is a known challenge.[7] Key factors include:
-
Protecting Groups : Acyl groups at the C-4 and C-6 positions can provide "remote participation" to influence the stereochemical outcome.[7] Using an electron-rich acyl group like pivaloyl (Piv) at C-4 can enhance α-selectivity.[7]
-
Reaction Temperature : Lowering the reaction temperature, for example to -78 °C, can significantly improve stereoselectivity.[7]
-
Glycosyl Donor : The choice of the leaving group on the glycosyl donor is critical. Trichloroacetimidate donors are commonly used for this purpose.[7]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields or impure products during the synthesis of 3-Deoxy-D-galactose derivatives.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield in the hydroboration step. | Moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] |
| Incorrect stoichiometry of the borane (B79455) reagent. | Titrate the borane solution (e.g., BH₃·THF) before use to confirm its concentration. Optimize the equivalents of borane used.[2] | |
| Incomplete reaction. | Increase the reaction time or the amount of borane reagent. Monitor progress closely using Thin-Layer Chromatography (TLC).[2] | |
| Multiple spots on TLC after hydroboration. | Formation of diastereomers. | Optimize stereoselectivity by using a bulkier borane reagent.[2] |
| Significant formation of a 2,3-unsaturated glycal byproduct during glycosylation. | Elimination side reaction. | This is common for donors lacking a participating group at C-2.[7] Optimize the promoter and reaction temperature to favor glycosylation over elimination.[7] |
| Low overall yield after deprotection. | Incomplete deprotection. | For acid-labile groups like acetonides, consider using a stronger acid or extending the reaction time. Monitor carefully by TLC or NMR.[2] |
| Rearrangement or side reactions. | Harsh deprotection conditions can cause unwanted reactions. Employ milder methods, such as using milder acidic conditions for acetonide removal or choosing orthogonal protecting groups that can be removed selectively.[2] | |
| Product degradation during workup. | If the product is unstable under acidic or basic conditions, neutralize the reaction mixture promptly after deprotection. Use milder purification techniques.[2] | |
| Difficulty purifying the final product. | Co-elution with byproducts. | Optimize column chromatography conditions, including the solvent system and column matrix (e.g., silica (B1680970) gel).[2][3] |
Quantitative Data Summary
The following tables summarize typical yields for key synthetic steps reported in the literature. Note that yields are highly dependent on specific substrates, reagents, and reaction conditions.
Table 1: Yields for Synthesis of an Alkene Intermediate from a Protected Glucose
| Step | Reaction | Reagents | Reported Yield |
| 1 | Triflation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), Pyridine (B92270) | Not specified, but used directly in next step |
| 2 | Elimination to form Alkene | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 92% (over two steps)[6] |
Table 2: Yields for Synthesis of 3-Azido-3-deoxy-D-galactose Derivatives from an Epoxide
| Step | Reaction | Reported Yield |
| 1 | Formation of 1,6:3,4-dianhydro-β-D-galactopyranose (epoxide) | Quantitative[4] |
| 2 | Azide opening of epoxide | ~90% (mixture of 3-azido and 4-azido isomers)[4] |
| 3 | Acetolysis and acetylation | 96% (separable mixture of isomers)[4] |
Experimental Protocols
Protocol: Synthesis of a 3-Deoxy-D-galactose Derivative via Hydroboration
This protocol is adapted from a common route starting with the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[6][8]
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-3-deoxy-α-D-erythro-hex-3-enofuranose (Alkene Intermediate)
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in dry dichloromethane (B109758) (DCM) and pyridine (2 equivalents) under a nitrogen atmosphere and cool to 0°C.[8]
-
Add trifluoromethanesulfonic anhydride (1.3 equivalents) dropwise.[8]
-
After 30 minutes, monitor the reaction by TLC for the consumption of starting material.
-
Allow the reaction to warm to room temperature and wash with an aqueous hydrochloric acid solution (1M).[8]
-
To the crude triflate intermediate, add diethyl ether and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.15 equivalents).[6]
-
Reflux the mixture, monitoring alkene formation by TLC.[2]
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the alkene.[2]
Step 2: Diastereoselective Hydroboration
-
Under a nitrogen atmosphere, dissolve the alkene intermediate (1 equivalent) in dry 1,4-dioxane.[8]
-
Add borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1M, 2.5 equivalents).[8]
-
Stir the reaction at room temperature for 1.5-3 hours, monitoring by TLC until the starting material is consumed.[8]
-
In-situ trapping (optional but recommended): Add diethanolamine (B148213) (DEA) to the reaction mixture, which leads to the instantaneous formation of a white precipitate of the borylated intermediate.[4] This simplifies purification.
Step 3: Deprotection
-
Stir the borylated intermediate in a solution of trifluoroacetic acid (TFA), DCM, and water (e.g., 1:1:0.2 ratio) at room temperature for approximately 45 minutes.[6]
-
Monitor the deprotection by TLC until the appearance of the free sugar.[1]
-
Precipitate the final product by adding acetonitrile.[6]
-
Filter the precipitate and dry it under a vacuum to obtain the 3-Deoxy-D-galactose derivative.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 3-Deoxy-galactosone (3-DG) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Deoxy-galactosone (3-DG) during sample storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your samples and the accuracy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to 3-DG stability in a question-and-answer format.
Q1: What is the recommended long-term storage condition for pure this compound?
A: For long-term stability, pure this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.
Q2: I am analyzing 3-DG in aqueous solutions. What factors can affect its stability?
A: The stability of 3-DG in aqueous solutions is primarily influenced by temperature and pH. Higher temperatures and alkaline pH can significantly accelerate its degradation. For optimal stability in solution, it is recommended to store samples at low temperatures (e.g., ≤ -20°C) and maintain a neutral to slightly acidic pH.
Q3: My 3-DG concentration is decreasing in my plasma/serum samples, even when stored at -20°C. What could be the cause?
A: Several factors could contribute to the loss of 3-DG in plasma or serum samples:
-
Improper initial sample handling: It is crucial to process blood samples promptly. Delay in the separation of plasma or serum from blood cells can lead to analyte degradation.
-
Matrix effects: 3-DG is a reactive dicarbonyl compound and can react with proteins and other nucleophiles present in the biological matrix. This can lead to the formation of adducts and a decrease in the concentration of free 3-DG.
-
Freeze-thaw cycles: Repeated freezing and thawing of samples should be avoided as it can accelerate the degradation of sensitive analytes. It is advisable to aliquot samples into single-use volumes before freezing.
Q4: I am using HPLC with o-phenylenediamine (B120857) (OPD) derivatization to quantify 3-DG and I'm observing peak tailing and ghost peaks. How can I troubleshoot this?
A: Peak tailing and ghost peaks are common issues in HPLC analysis. Here’s a troubleshooting guide specifically for OPD-derivatized dicarbonyls:
-
Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the quinoxaline (B1680401) derivatives of 3-DG. To mitigate this, consider using a column with end-capping or adding a competitive amine (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of silanols can also be effective.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Column Contamination: Accumulation of contaminants from the sample matrix can cause peak tailing. Use a guard column and regularly flush the column with a strong solvent.
-
-
Ghost Peaks:
-
Carryover: Residual sample from a previous injection can appear as a ghost peak in a subsequent run. Ensure your injector and needle wash protocols are effective.
-
Mobile Phase Contamination: Impurities in your solvents or additives can concentrate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity solvents and freshly prepared mobile phases.
-
System Contamination: Contamination can occur in various parts of the HPLC system. A systematic approach of flushing each component (from the detector back to the solvent reservoirs) can help identify the source.
-
Q5: I see an unknown peak appearing in my chromatograms as my 3-DG peak decreases. What could this be?
A: The appearance of a new peak concurrent with the decrease of the 3-DG peak likely indicates a degradation product. In solutions containing glucose, this compound can be formed from 3-deoxyglucosone (B13542) (3-DG) via the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE)[1][2]. Therefore, it is possible that under certain conditions, 3-DG may undergo further reactions. Identifying the exact structure of the degradation product would require further characterization, for instance, by using mass spectrometry.
Quantitative Data on Stability
The following tables summarize the stability of α-dicarbonyl compounds under various storage conditions. While specific data for this compound is limited, the data for its close structural analog, 3-deoxyglucosone (3-DG), provides valuable insights.
Table 1: Stability of 3-Deoxyglucosone (a 3-DG analog) in Fruit Juice at Different Temperatures
| Storage Time (days) | Concentration of 3-Deoxyglucosone at Room Temperature (µg/mL) | Concentration of 3-Deoxyglucosone at 4°C (µg/mL) |
| 0 | 5.8 | 5.8 |
| 2 | 7.2 | 6.5 |
| 4 | 8.9 | 7.1 |
| 6 | 10.5 | 7.8 |
| 8 | 12.1 | 8.5 |
Data adapted from studies on dicarbonyl compounds in fruit juices.
Table 2: General Recommendations for Sample Storage to Minimize Analyte Degradation
| Storage Condition | Recommended For | Key Considerations |
| -80°C | Long-term storage of all sample types | Optimal for preserving the integrity of sensitive analytes. |
| -20°C | Long-term storage of pure compounds and short- to medium-term storage of biological samples | Sufficient for many analytes, but -80°C is preferred for maximum stability of reactive compounds. |
| 4°C | Short-term storage (hours to a few days) | Not suitable for long-term storage due to the potential for significant degradation. |
| Room Temperature | Immediate processing and analysis only | Significant degradation can occur within hours. |
Experimental Protocols
This section provides a detailed methodology for conducting a stability study of this compound.
Protocol: Accelerated Stability Study of this compound in Aqueous Solution
1. Objective: To evaluate the stability of this compound in an aqueous buffer at different temperatures over time.
2. Materials:
-
This compound (high purity standard)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (if necessary)
-
HPLC-grade water and acetonitrile
-
o-phenylenediamine (OPD) derivatizing agent
-
Formic acid
-
HPLC system with a DAD or fluorescence detector
-
C18 reversed-phase HPLC column
-
Incubators or water baths set at 4°C, 25°C, and 40°C
-
Autosampler vials
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-DG in PBS (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Dilute the stock solution with PBS to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Aliquot the solution into multiple autosampler vials for each temperature condition.
-
Storage: Place the vials in the respective incubators/water baths at 4°C, 25°C, and 40°C.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis (Derivatization and HPLC):
-
At each time point, take one vial from each temperature condition.
-
Add the OPD solution to the sample. The final concentration of OPD should be in excess to ensure complete derivatization.
-
Allow the derivatization reaction to proceed in the dark at room temperature for a specified time (e.g., 2-4 hours).
-
Stop the reaction by adding formic acid to acidify the sample.
-
Inject the derivatized sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the quinoxaline derivative.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 315 nm or Fluorescence (Excitation: 315 nm, Emission: 385 nm)
-
-
-
Data Analysis:
-
Calculate the concentration of 3-DG at each time point based on the peak area relative to the T=0 sample.
-
Plot the percentage of remaining 3-DG against time for each temperature.
-
Determine the degradation rate constant at each temperature.
-
Visualizations
References
Technical Support Center: Quantification of 3-Deoxy-galactosone
Welcome to the technical support center for the quantification of 3-Deoxy-galactosone (3-DG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during 3-DG analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the quantification of this compound.
Sample Preparation & Handling
Q1: My sample has a complex matrix (e.g., plasma, tissue homogenate). What are the critical first steps to avoid interference?
A1: Proper sample preparation is crucial for accurate 3-DG quantification and to minimize matrix effects, especially in complex biological samples. The initial steps should focus on the removal of proteins and lipids, which can interfere with derivatization and chromatographic analysis.
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step. This can be achieved by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Homogenization: Solid samples, such as tissues, require thorough homogenization to ensure the analyte is accessible for extraction.
-
Extraction: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest before analysis.
Derivatization Issues
Q2: I am using o-phenylenediamine (B120857) (OPD) for derivatization before HPLC analysis, but my results are inconsistent. What could be the cause?
A2: Inconsistent derivatization with OPD can be due to several factors. Here's a checklist to troubleshoot the issue:
-
pH of the reaction: The reaction of OPD with α-dicarbonyls is pH-dependent. Ensure the pH of your reaction mixture is acidic, typically between 1 and 2, for optimal derivatization.
-
OPD concentration: While a molar excess of OPD is required, very high concentrations can lead to interfering degradation products. An OPD concentration of around 0.05% is often a good starting point.
-
Reaction time and temperature: The derivatization reaction should be allowed to proceed to completion. This is typically done at room temperature in the dark for a set period (e.g., overnight) to ensure complete reaction and stability of the derivatives.
-
Purity of OPD: Ensure you are using a high-purity OPD reagent, as impurities can lead to side reactions and interfering peaks in your chromatogram.
Q3: I am performing silylation for GC-MS analysis of 3-DG, but I'm seeing multiple peaks for my standard. Why is this happening?
A3: The appearance of multiple peaks for a single silylated sugar standard is a common issue and is often due to the formation of different isomers (anomers) during derivatization. To address this, a two-step derivatization process is recommended:
-
Methoximation: First, react the sample with methoxyamine hydrochloride (MeOx). This step converts the aldehyde and keto groups into oximes, which "locks" the sugar in its open-chain form and prevents the formation of multiple silylated derivatives.
-
Silylation: Following methoximation, proceed with the silylation step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This will add trimethylsilyl (B98337) (TMS) groups to the hydroxyl groups, making the molecule volatile for GC-MS analysis.
Also, ensure that your sample and solvents are completely dry, as silylation reagents are sensitive to moisture.
Chromatography & Detection
Q4: My 3-DG peak is showing suppression or enhancement in my LC-MS/MS analysis. How can I mitigate this?
A4: Ion suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis of complex samples. Here are some strategies to overcome this:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to separate 3-DG from co-eluting matrix components that may be causing the ion suppression or enhancement.
-
Use an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of 3-DG. The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.
-
Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.
Q5: I am observing a high background signal in my fluorescence detection after derivatization. What are the possible reasons?
A5: A high background in fluorescence detection can be caused by:
-
Reagent Purity: Impurities in your derivatization reagent or solvents can be fluorescent and contribute to a high background. Use high-purity reagents and solvents.
-
Incomplete Reaction: If the derivatization reaction is incomplete, the unreacted reagent might be fluorescent and interfere with the detection of your analyte.
-
Sample Matrix: Components in your sample matrix may be naturally fluorescent. Ensure your sample preparation method effectively removes these interfering substances.
Data on Common Interferences
The following tables summarize the potential impact of common interfering substances on biochemical assays. While specific data for 3-DG quantification is limited, these tables provide a general guide for troubleshooting.
Table 1: Effect of Hemolysis on Common Clinical Chemistry Analytes
| Analyte | Effect of Hemolysis | Mechanism of Interference |
| Potassium | Positive (Increase) | Release from red blood cells. |
| Lactate Dehydrogenase (LDH) | Positive (Increase) | Release from red blood cells. |
| Aspartate Aminotransferase (AST) | Positive (Increase) | Release from red blood cells. |
| Alanine Aminotransferase (ALT) | Positive (Increase) | Release from red blood cells. |
| Sodium | Negative (Decrease) | Dilutional effect.[1] |
| Glucose | Negative (Decrease) | Dilutional effect.[1] |
| Ionized Calcium | Negative (Decrease) | Dilutional effect.[1] |
Note: The extent of interference is dependent on the degree of hemolysis.
Table 2: Effect of Ascorbic Acid on Common Clinical Chemistry Analytes
| Analyte/Test | Effect of Ascorbic Acid | Mechanism of Interference |
| Urate (Trinder method) | Negative (Decrease) | Inhibition of peroxidase-based reaction.[2] |
| Total Bilirubin | Negative (Decrease) | Interference with the assay reaction.[2] |
| Chloride | Interference | Chemical interference with the assay.[2][3] |
| Calcium | Interference | Chemical interference with the assay.[2][3] |
| Magnesium | Interference | Chemical interference with the assay.[2][3] |
| Glucose (some methods) | Interference (positive or negative) | Depends on the specific assay methodology.[2] |
Note: The interference from ascorbic acid is concentration-dependent.
Experimental Protocols
Protocol 1: Quantification of 3-DG by HPLC-UV after Derivatization with o-Phenylenediamine (OPD)
-
Sample Preparation:
-
For liquid samples (e.g., plasma, cell culture media), perform protein precipitation by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
For solid samples, homogenize in a suitable buffer and then proceed with protein precipitation and extraction as described above.
-
Dry the supernatant under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried sample extract in a solution of 0.05% o-phenylenediamine in 0.1 M HCl.
-
Incubate the mixture at room temperature in the dark overnight.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the appropriate wavelength for the 3-DG-OPD derivative (quinoxaline).
-
Quantification: Use a standard curve prepared with known concentrations of 3-DG that have undergone the same derivatization procedure.
-
Protocol 2: Quantification of 3-DG by GC-MS after Methoximation and Silylation
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1 to obtain a dried extract. It is critical that the sample is completely dry.
-
-
Derivatization:
-
Step 1: Methoximation
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample.
-
Incubate at a controlled temperature (e.g., 37°C) for 90 minutes with shaking.
-
-
Step 2: Silylation
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the reaction mixture.
-
Incubate at the same temperature for an additional 30 minutes with shaking.
-
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).
-
MS Detection: Use electron ionization (EI) and scan for the characteristic ions of the derivatized 3-DG. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.
-
Quantification: Use a standard curve prepared with known concentrations of 3-DG that have undergone the same two-step derivatization procedure.
-
Visualizations
Caption: Experimental workflow for 3-DG quantification.
Caption: AGE-RAGE signaling pathway.
References
- 1. pathology.jhu.edu [pathology.jhu.edu]
- 2. Ascorbic acid and glucose can cause significant interference on quantitative measurement of biochemistry analytes in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbic acid and glucose can cause significant interference on quantitative measurement of biochemistry - Biospecimen Research Database [brd.nci.nih.gov]
Technical Support Center: Optimization of Dicarbonyl Derivatization Reactions
Welcome to the technical support center for the derivatization of dicarbonyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your derivatization reactions for analysis by HPLC, GC-MS, and other methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of dicarbonyl compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivative Peak in Chromatogram | Incomplete Reaction: Reaction conditions (pH, temperature, time) are not optimal.[1] | - Optimize pH: The optimal pH is critical and reagent-dependent. For Girard-T reagent, a pH of 2.1-2.9 is often effective.[1] For DNPH, an acidic environment (pH 3) is required.[2][3] - Adjust Temperature: Some reactions, like with o-phenylenediamine (B120857) (OPD), may require elevated temperatures (e.g., 60°C) to proceed efficiently.[1][4] However, excessive heat can degrade the analyte or derivative.[5] - Increase Reaction Time: Certain derivatizations are slow. OPD can require 3 hours at 60°C or even overnight at room temperature.[1] Monitor the reaction progress over time to determine the optimal duration.[6] |
| Insufficient Reagent Concentration: The amount of derivatizing agent is too low to drive the reaction to completion.[5] | Increase the molar ratio of the derivatizing reagent to the analyte. A 2- to 10-fold excess is a common starting point, but this may need further optimization.[5] For some reagents, a much higher ratio (e.g., 200:1) might be necessary. | |
| Poor Solubility: The dicarbonyl compound or the derivatizing reagent is not fully dissolved in the reaction solvent.[5] | Select a solvent system where both the analyte and the reagent are soluble. The use of a co-solvent like acetonitrile (B52724) or methanol (B129727) in aqueous solutions is common.[5] | |
| Analyte Instability: Dicarbonyl compounds can be reactive and may degrade before or during the derivatization reaction.[7] | Use fresh samples and standards. Consider derivatization agents that can stabilize the analytes upon reaction, such as phenylhydrazine (B124118) for α-keto acids.[7] | |
| Multiple or Unexpected Peaks | Formation of Isomers: Some derivatizing agents, like DNPH, can form E/Z stereoisomers of the hydrazone derivatives, leading to multiple peaks for a single analyte.[8] | Methods to address this include transforming the isomers using acid or UV irradiation, or through reductive amination.[8] |
| Side Reactions: The derivatizing reagent may react with other components in the sample matrix or undergo side reactions under the chosen conditions. For example, OPD can undergo a Maillard reaction with reducing sugars in the sample.[7] | Simplify the sample matrix through cleanup steps prior to derivatization. Adjust reaction conditions (e.g., temperature, pH) to minimize side reactions. | |
| Excess Reagent Peak: A large, unreacted peak from the derivatizing agent can interfere with the peaks of interest.[5] | Optimize the reagent concentration to use the minimum excess required for complete reaction.[5] A sample cleanup step after derivatization may also be necessary to remove excess reagent. | |
| Poor Reproducibility | Derivative Instability: The formed derivative may not be stable under the analytical conditions or during storage. | - Check Derivative Stability: Investigate the stability of the derivatives over time and under different storage conditions (e.g., temperature, light exposure).[5] Girard-T adducts are reported to be stable for several days at room temperature or refrigerated.[1] - Control pH: The pH of the final solution can impact derivative stability. Adjust the pH to a range where the derivative is most stable before analysis.[5] |
| Presence of Water: Moisture in the reaction mixture can hinder the reaction or hydrolyze the formed derivative, leading to lower and variable yields.[6] | Use anhydrous solvents and dry glassware. If water is present in the sample, consider adding a drying agent like sodium sulfate.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing dicarbonyl compounds?
A1: Dicarbonyl compounds often lack strong chromophores or fluorophores, making them difficult to detect with high sensitivity using common analytical techniques like HPLC-UV or fluorescence detection.[1] Derivatization converts them into derivatives with properties that enhance their detectability, improve chromatographic separation, and increase their stability for analysis.[5][7]
Q2: How do I choose the right derivatizing reagent for my application?
A2: The choice of reagent depends on your analytical method, the specific dicarbonyl compounds of interest, and the sample matrix.
-
o-Phenylenediamine (OPD): Commonly used for α-dicarbonyls, forming highly UV-absorbent quinoxaline (B1680401) derivatives.[1][7] It is suitable for both HPLC and GC analysis.[9][10]
-
2,4-Dinitrophenylhydrazine (DNPH): A widely used reagent for carbonyls in general, forming stable hydrazones that can be analyzed by HPLC-UV.[3][11]
-
Girard's Reagents (T and P): These reagents add a permanent positive charge to the dicarbonyl compound, which significantly improves ionization efficiency and detection sensitivity in mass spectrometry (MS).[12]
-
Dansylhydrazine: Reacts with carbonyls to form highly fluorescent derivatives, making it ideal for sensitive fluorescence detection.[7][13]
Q3: My derivatization reaction seems to be incomplete. What are the key parameters to optimize?
A3: To ensure complete derivatization, you should systematically optimize the following parameters:
A systematic approach, such as a one-factor-at-a-time optimization, can help identify the optimal conditions for your specific application.
Q4: Can I analyze multiple dicarbonyl compounds simultaneously?
A4: Yes, many derivatization methods are developed for the simultaneous analysis of several dicarbonyl compounds like glyoxal, methylglyoxal, and 3-deoxyglucosone.[17] The key is to find derivatization and chromatographic conditions that are suitable for all analytes of interest.
Optimization of Derivatization Conditions: Data Summary
The following tables summarize optimized reaction conditions for common derivatizing reagents used for dicarbonyl compounds.
Table 1: Girard-T Reagent Derivatization
| Parameter | Optimized Condition | Dicarbonyl Compound(s) | Reference |
| pH | 2.1 - 2.9 | Glyoxal (GO), Methylglyoxal (MGO), 3-Deoxyglucosone (3DG) | [1] |
| Temperature | 30°C - 40°C | GO, MGO, 3DG | [1] |
| Time | 15 min (for GO, MGO), 60 min (for 3DG) | GO, MGO, 3DG | [1] |
| Reagent Conc. | 0.2 M | 3DG | [1] |
Table 2: o-Phenylenediamine (OPD) Derivatization
| Parameter | Optimized Condition | Dicarbonyl Compound(s) | Reference |
| pH | 8.0 | Glyoxal, Methylglyoxal, Diacetyl, 2,3-Pentanedione | [4] |
| Temperature | 60°C | Glyoxal, Methylglyoxal, Diacetyl, 2,3-Pentanedione | [4] |
| Time | 3 hours | Glyoxal, Methylglyoxal, Diacetyl, 2,3-Pentanedione | [4] |
Table 3: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
| Parameter | Optimized Condition | Dicarbonyl Compound(s) | Reference |
| pH | 3.0 | General Carbonyls | [2][11] |
| Temperature | Room temperature to 60°C | General Carbonyls | [18] |
| Time | 30 min to overnight | General Carbonyls | [18][19] |
| Solvent | Acetonitrile/Water | General Carbonyls | [2] |
Experimental Protocols
Protocol 1: Derivatization of α-Dicarbonyls with Girard-T Reagent for HPLC-UV Analysis
This protocol is adapted from the method described for the analysis of glyoxal, methylglyoxal, and 3-deoxyglucosone.[1]
Materials:
-
Glycine (B1666218) buffer (0.20 M, pH 2.1)
-
Girard-T reagent solution (0.2 M in water)
-
Dicarbonyl standard solutions or sample extract
-
Water bath set to 40°C
-
HPLC vials
Procedure:
-
In a microcentrifuge tube or a small vial, mix 200 µL of 0.20 M glycine buffer (pH 2.1), 200 µL of 0.2 M Girard-T reagent solution, and 200 µL of the dicarbonyl standard solution or sample.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the mixture in a water bath at 40°C for 60 minutes.
-
After incubation, allow the solution to cool to room temperature.
-
The sample is now ready for injection into the HPLC system for analysis. The Girard-T adducts can be detected by UV at approximately 295 nm.[1]
Protocol 2: Derivatization of α-Dicarbonyls with o-Phenylenediamine (OPD) for HPLC-UV Analysis
This protocol is based on the OIV-MA-AS315-20 method for the analysis of dicarbonyls in wine.[4]
Materials:
-
Phosphate (B84403) buffer (pH 8.0)
-
o-Phenylenediamine (OPD) solution
-
Dicarbonyl standard solutions or sample
-
Heating block or water bath set to 60°C
-
HPLC vials
Procedure:
-
Adjust the pH of the dicarbonyl standard solution or sample to 8.0 using the phosphate buffer.
-
Add the o-phenylenediamine solution to the pH-adjusted sample.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solution containing the quinoxaline derivatives can be directly injected into the HPLC for analysis, with UV detection at 313 nm.[4]
Visualizations
Caption: General experimental workflow for the derivatization and analysis of dicarbonyl compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cac.yorku.ca [cac.yorku.ca]
- 3. researchgate.net [researchgate.net]
- 4. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and | PDF | Formaldehyde | Aldehyde [scribd.com]
- 9. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. d-nb.info [d-nb.info]
challenges in separating 3-Deoxy-galactosone and 3-deoxyglucosone isomers
Welcome to the technical support center for the separation of 3-Deoxy-galactosone (3-DGal) and 3-deoxyglucosone (B13542) (3-DG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful separation of these challenging diastereomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the separation of 3-DGal and 3-DG.
Q1: Why is it so difficult to separate this compound and 3-deoxyglucosone?
A1: 3-DGal and 3-DG are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. This results in very similar physicochemical properties, such as polarity, solubility, and molecular weight, making their separation by standard chromatographic techniques challenging. Effective separation often requires specialized columns and optimized mobile phase conditions to exploit the subtle differences in their structures.
Q2: I am not getting baseline separation of my 3-DGal and 3-DG peaks. What should I do?
A2: Achieving baseline separation for these diastereomers is a common challenge. Here are several troubleshooting steps:
-
Column Selection: Standard C18 columns may not provide sufficient selectivity. A polar, phenyl-based reverse-phase (RP) column is recommended as it can offer different selectivity through π-π interactions, which can help differentiate the isomers.
-
Mobile Phase Optimization: A simple isocratic elution is often insufficient. Implementing a pH gradient elution can be crucial for separating the quinoxaline (B1680401) derivatives of 3-DG and 3-DGal. Fine-tuning the gradient slope and the pH range of your mobile phase can significantly impact resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.
-
Temperature: Operating the column at a controlled, slightly elevated temperature can improve peak shape and may enhance resolution. Ensure your column is stable at the chosen temperature.
Q3: My derivatization with o-phenylenediamine (B120857) (OPD) seems to be incomplete or yielding multiple unexpected peaks. What could be the cause?
A3: Incomplete derivatization or the appearance of side-product peaks can compromise your analysis. Consider the following:
-
Reagent Quality and Preparation: Ensure your OPD solution is freshly prepared and protected from light, as it can degrade.
-
Reaction Conditions: The derivatization reaction is pH-dependent. Ensure the pH of your sample and OPD mixture is optimized. The reaction also requires a specific temperature and incubation time to proceed to completion. Deviations from the optimal conditions can lead to incomplete reactions or the formation of side products.
-
Sample Matrix Effects: Components in your sample matrix could interfere with the derivatization reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary before derivatization.
Q4: I am observing significant peak tailing for my quinoxaline derivatives. How can I improve peak shape?
A4: Peak tailing can be caused by several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the quinoxaline derivatives, leading to tailing. Using a well-endcapped, high-purity silica (B1680970) column or a phenyl-based column can mitigate these interactions.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the quinoxaline derivatives. Adjusting the pH might improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column if necessary.
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: Derivatization and HPLC Separation of 3-DGal and 3-DG
This protocol is based on the successful baseline separation of 3-DGal and 3-DG quinoxaline derivatives.
1. Derivatization with o-phenylenediamine (OPD):
-
Reagents:
-
o-phenylenediamine (OPD) solution (e.g., 10 mg/mL in 0.5 M HCl, prepared fresh and protected from light).
-
Sample containing 3-DGal and 3-DG.
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).
-
-
Procedure:
-
To 100 µL of your sample, add 100 µL of the OPD solution.
-
Adjust the pH of the mixture to approximately 7.0 using the phosphate buffer.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 3 hours) to allow for the formation of the quinoxaline derivatives.
-
After incubation, cool the reaction mixture to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC Analysis:
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A polar, phenyl-based RP column (e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: e.g., 20 mM sodium phosphate buffer, pH 6.0.
-
Mobile Phase B: e.g., Acetonitrile.
-
Gradient Elution: A pH and organic solvent gradient is crucial. An example gradient is shown in the data table below.
-
Flow Rate: e.g., 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: e.g., 312 nm for the quinoxaline derivatives.
-
Injection Volume: e.g., 20 µL.
-
Data Presentation
The following table summarizes representative quantitative data for the HPLC separation of 3-DGal and 3-DG quinoxaline derivatives.
| Parameter | 3-deoxyglucosone (3-DG) Derivative | This compound (3-DGal) Derivative |
| Retention Time (min) | ~ 18.5 | ~ 20.1 |
| Elution Order | 1st | 2nd |
| Resolution (Rs) | > 1.5 (Baseline separation) | > 1.5 (Baseline separation) |
| Column Type | Polar, Phenyl-based RP | Polar, Phenyl-based RP |
| Mobile Phase Gradient | Time (min) | %B (Acetonitrile) |
| 0 | 10 | |
| 25 | 40 | |
| 30 | 10 | |
| Detection | UV at 312 nm | UV at 312 nm |
Note: The exact retention times and resolution may vary depending on the specific HPLC system, column batch, and precise mobile phase preparation.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the separation process.
Caption: Experimental workflow for the separation of 3-DG and 3-DGal.
Caption: Troubleshooting logic for poor peak resolution.
Technical Support Center: Troubleshooting Glycosylation Reactions
Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during both chemical and enzymatic glycosylation experiments.
Frequently Asked Questions (FAQs)
General Glycosylation
Q1: What are the most common reasons for low yield in a glycosylation reaction?
Low yields in glycosylation reactions can stem from a variety of factors, including the reactivity of the glycosyl donor and acceptor, the choice of protecting groups, reaction conditions, and the stability of the reactants.[1][2][3] Key areas to investigate include the quality of reagents, presence of moisture, and suboptimal reaction parameters such as temperature and catalyst.[3][4]
Q2: How do I select the appropriate protecting groups for my glycosyl donor and acceptor?
The choice of protecting groups is critical as they influence the reactivity of both the donor and acceptor and can direct the stereochemical outcome of the reaction.[5][6][7] Participating groups at the C-2 position of the donor, such as acetyl or benzoyl groups, typically lead to the formation of 1,2-trans-glycosides through neighboring group participation.[3][7] Non-participating groups, like benzyl (B1604629) ethers, are used when 1,2-cis-glycosides are desired.[3][8] For the acceptor, bulky protecting groups near the hydroxyl group can sterically hinder the reaction, so their placement must be carefully considered.[2]
Chemical Glycosylation
Q3: My chemical glycosylation reaction is not working. Where should I start troubleshooting?
First, ensure that your reaction is performed under strictly anhydrous conditions, as any moisture can deactivate the promoter and hydrolyze the glycosyl donor.[2][3] Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., argon or nitrogen).[2] Next, verify the quality of your glycosyl donor, acceptor, and promoter.[3][4] Degradation of these reagents is a common cause of reaction failure. Finally, re-evaluate your reaction conditions, including the choice of promoter, temperature, and solvent.[4][9]
Q4: I am observing a mixture of α and β anomers. How can I improve the stereoselectivity?
Stereoselectivity is influenced by the protecting group at the C-2 position of the donor, the solvent, and the temperature.[4][7] For 1,2-trans products, use a participating neighboring group like an acetyl or benzoyl group.[7] For 1,2-cis products, a non-participating group like a benzyl ether is required.[8] Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.[4][9] The choice of solvent can also have a significant impact; for instance, ethereal solvents may favor the formation of α-glycosides.[4]
Enzymatic Glycosylation
Q5: My enzymatic glycosylation is showing low activity. What are the potential causes?
Low activity in enzymatic glycosylation can be due to several factors, including enzyme instability, suboptimal reaction conditions (pH, temperature), substrate inhibition, or low enzyme concentration.[10][11][12] Ensure the pH and temperature are optimal for the specific glycosyltransferase being used. Also, consider that high concentrations of the acceptor substrate can sometimes inhibit the enzyme.[12]
Q6: How can I improve the stability of my glycosyltransferase for industrial applications?
Strategies to enhance glycosyltransferase stability include protein engineering, enzyme immobilization, and optimization of the process conditions.[11] Protein engineering can introduce mutations that improve the enzyme's intrinsic stability. Immobilization on a solid support can prevent aggregation and allow for easier reuse.[11] Additionally, optimizing the reaction buffer with additives like glycerol (B35011) or BSA can sometimes improve stability.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Chemical Glycosylation
Question: My glycosylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in chemical glycosylation.
Potential Causes and Solutions
| Potential Cause | Solution | Citation |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., argon). Add activated molecular sieves to the reaction. | [2][3] |
| Degraded Reagents | Use a freshly opened or recently prepared promoter. Ensure the glycosyl donor and acceptor are pure and have been stored correctly to prevent degradation. | [3][4] |
| Poor Donor Activation | The chosen promoter may not be potent enough. Consider a stronger Lewis acid or a different activator system. The stoichiometry of the activator may also need to be optimized. | [2][4] |
| Low Acceptor Reactivity | The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated. More forcing conditions, such as a higher temperature or a more reactive donor, may be required. | [1][4][13] |
| Unstable Donor or Acceptor | If the donor or acceptor is unstable under the reaction conditions, it may decompose. Consider using milder reaction conditions (e.g., lower temperature, weaker promoter) or more stable protecting groups. | [2][14] |
| Suboptimal Temperature | Temperature can significantly impact the reaction rate and selectivity. Many reactions are started at low temperatures and allowed to warm slowly. This profile may need optimization. | [4][9] |
| Incorrect Solvent | The solvent can influence reaction rate and stereoselectivity. Dichloromethane is a common starting point, but other solvents like acetonitrile (B52724) or ethers can be explored. | [4] |
| Loss During Purification | The desired product may be difficult to separate from byproducts or unreacted starting materials. Consider alternative chromatography techniques or recrystallization. | [14] |
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products, such as orthoesters or products from acceptor self-condensation. How can I minimize these?
Answer: The formation of side products often indicates that the reaction conditions are not optimal.
Common Side Reactions and Mitigation Strategies
| Side Product | Cause | Solution | Citation |
| Orthoester | Common with donors having a C-2 participating group. | Use a pre-activation protocol where the donor is fully activated before adding the acceptor. Adjusting the promoter and reaction temperature can also help. | [2] |
| Acceptor Self-Condensation | Occurs if the acceptor has multiple free hydroxyl groups. | Use appropriate protecting groups to mask all but the desired hydroxyl group for glycosylation. | [2] |
| Glycosyl Donor Hydrolysis | Presence of water in the reaction. | Ensure strictly anhydrous conditions. | [2] |
Issue 3: Low Efficiency in Enzymatic Glycosylation
Question: My glycosyltransferase-catalyzed reaction has a low conversion rate. How can I improve the efficiency?
Answer: Improving the efficiency of enzymatic glycosylation often involves optimizing the reaction environment for the enzyme and, in some cases, engineering the enzyme itself.
Troubleshooting Workflow for Enzymatic Reactions
Caption: Troubleshooting workflow for low efficiency in enzymatic glycosylation.
Factors Affecting Enzymatic Glycosylation Efficiency
| Factor | Considerations and Solutions | Citation |
| Enzyme Stability | Glycosyltransferases can be unstable under industrial conditions. Consider enzyme immobilization or the addition of stabilizing agents to the reaction buffer. | [11] |
| Temperature | The optimal temperature for activity may not be the same as for stability. Perform experiments at various temperatures to find a balance between reaction rate and enzyme longevity. | [12] |
| pH | The pH of the reaction medium is critical for enzyme activity. Ensure the buffer system maintains the optimal pH for your specific glycosyltransferase. | [11] |
| Substrate Inhibition | High concentrations of the acceptor substrate can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration. | [12] |
| Product Inhibition | The glycosylated product may inhibit the enzyme. This can sometimes be mitigated by in-situ product removal. | [11] |
| Enzyme Engineering | If other strategies fail, consider using directed evolution or rational design to create enzyme variants with improved catalytic efficiency. | [10][15] |
| Solvent Effects | If using organic solvents to dissolve hydrophobic substrates, be aware that they can denature the enzyme. Screen different solvents or consider using co-solvents. | [11][12] |
Experimental Protocols
General Protocol for a Chemical Glycosylation Reaction (Schmidt Trichloroacetimidate (B1259523) Method)
This is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Add activated molecular sieves (e.g., 4Å) to the reaction flask.
-
Reagent Addition: Dissolve the glycosyl acceptor in an anhydrous solvent (e.g., dichloromethane) in the reaction flask. If the donor is being added separately, prepare a solution of the glycosyl trichloroacetimidate donor in the same anhydrous solvent.
-
Cooling: Cool the acceptor solution to the desired temperature (typically between -78 °C and 0 °C).
-
Donor Addition: Add the solution of the glycosyl donor to the cooled acceptor solution.
-
Activation: Add the Lewis acid activator (e.g., trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), typically 0.1-0.2 equivalents) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a base (e.g., triethylamine (B128534) or pyridine).
-
Work-up: Allow the mixture to warm to room temperature. Dilute with dichloromethane, filter through celite to remove molecular sieves, and wash the filtrate with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for an Enzymatic Glycosylation Reaction
This protocol is a general guideline and will require optimization based on the specific enzyme and substrates.
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffered solution at the optimal pH for the glycosyltransferase.
-
Substrate Addition: Add the activated sugar donor (e.g., a UDP-sugar) and the acceptor substrate to the buffer. If the acceptor is not water-soluble, it may be dissolved in a minimal amount of a suitable organic co-solvent.
-
Enzyme Addition: Initiate the reaction by adding the glycosyltransferase enzyme. The optimal enzyme concentration should be determined experimentally.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitoring: Monitor the formation of the product over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Termination: Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme (e.g., by heating or adding a denaturant) or by adding a quenching agent.
-
Purification: Purify the glycosylated product from the reaction mixture using methods such as chromatography (e.g., size-exclusion, ion-exchange, or reversed-phase) or extraction.
References
- 1. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 9. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed evolution of glycosyltransferase for enhanced efficiency of avermectin glucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity in 3-Deoxy-D-galactose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 3-Deoxy-D-galactose and its derivatives, with a focus on optimizing stereoselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-Deoxy-D-galactose, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Diastereoselectivity in Hydroboration | 1. Non-optimal borane (B79455) reagent. 2. Reaction conditions not ideal. | 1. Employ a bulkier borane reagent to enhance stereoselectivity. 2. Ensure the reaction is conducted under strictly anhydrous conditions, as moisture can negatively impact the reaction. Optimize temperature and reaction time; for instance, a reaction at room temperature for 1.5 hours with 2.5 equivalents of BH₃·THF has been shown to be effective.[1] |
| Formation of Glycal Byproducts in Glycosylation | Elimination side reactions, particularly with glycosyl donors lacking a participating group at the C-2 position. | 1. Optimize the promoter and reaction temperature. 2. The presence of a p-tolylthio group at the C-3 position of a Kdo donor has been shown to suppress the formation of 2,3-ene byproducts.[2] |
| Poor α-selectivity in Galactosylation | 1. Lack of neighboring group participation at C-2. 2. Inappropriate protecting groups. 3. Suboptimal reaction temperature. | 1. Utilize acyl protecting groups at C-4 and C-6, as they can remotely influence stereoselectivity. An electron-rich acyl group like pivaloyl (Piv) at C-4 can enhance α-selectivity.[3] 2. Employ bulky protecting groups to lock the pyranose ring in a conformation that favors the desired anomer.[3] 3. Lowering the reaction temperature can significantly improve stereoselectivity. For some glycosylations, room temperature yields higher α-selectivity than elevated temperatures.[3] |
| Incomplete Deprotection | 1. Inefficient acid catalyst or insufficient reaction time. 2. Steric hindrance from bulky protecting groups. | 1. For acetonide deprotection, consider using a stronger acid or extending the reaction time, with careful monitoring by TLC or NMR.[4] 2. For bulky protecting groups, a stronger acid or higher temperature may be required.[4] |
| Low Reaction Yield | 1. Impure or wet reagents and solvents. 2. Incorrect stoichiometry. 3. Product degradation during workup. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.[4] 2. Titrate reagents like borane solutions before use to determine the exact concentration.[4] 3. If the product is sensitive to acidic or basic conditions, neutralize the reaction mixture promptly after deprotection and use milder purification techniques.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3-Deoxy-D-galactose?
A1: Common and readily available starting materials include D-glucose, which can be converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, and levoglucosan, which has the 1,6-positions pre-protected.[4]
Q2: Can you outline a typical synthetic route to a 3-Deoxy-D-galactose derivative?
A2: A typical synthetic route starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose involves four main stages:
-
Activation of the C-3 hydroxyl group: This is often achieved through triflation.[4]
-
Elimination: An elimination reaction is then performed to create an alkene between C-3 and C-4.[4]
-
Hydroboration: A diastereoselective hydroboration is carried out on the alkene.[4]
-
Deprotection: Finally, the protecting groups are removed to yield the 3-Deoxy-D-galactose derivative.[4]
Q3: What are some alternative strategies for the deoxygenation at the C-3 position?
A3: Besides the hydroboration of an intermediate alkene, other methods for deoxygenation at the C-3 position include:
-
Barton-McCombie Radical Deoxygenation: This involves converting the hydroxyl group to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen source.[4]
-
Catalytic Hydrogenation: A protected sugar with a suitable leaving group at the C-3 position can sometimes be deoxygenated via catalytic hydrogenation.[4]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a 3-Borylated-3-deoxy-D-galactose Derivative
This protocol outlines a diastereoselective synthesis starting from a protected D-glucose derivative.[1]
Step 1: Triflation and Elimination to form the Alkene
-
To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dry dichloromethane (B109758) and pyridine (B92270) at 0°C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (B1165640) dropwise.
-
Stir the reaction at 0°C for 30 minutes and monitor by TLC.
-
Upon completion, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and diethyl ether.
-
Reflux the mixture and monitor the formation of the alkene product by TLC.
-
After completion, perform an aqueous workup and purify the crude product by column chromatography to yield 1,2:5,6-di-O-isopropylidene-3-deoxy-α-D-erythro-hex-3-enofuranose.[1][4]
Step 2: Diastereoselective Hydroboration and Trapping
-
Under a nitrogen atmosphere, dissolve the alkene intermediate from Step 1 in dry 1,4-dioxane.
-
Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) (e.g., 2.5 equivalents) and stir at room temperature for 1.5 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, add diethanolamine (B148213) (DEA) to trap the borane intermediate, which leads to the instantaneous formation of a white precipitate.[1]
-
Purify the product to obtain the C-3 borylated D-galactose derivative.[1]
Step 3: Deprotection
-
Stir the borylated intermediate in a solution of trifluoroacetic acid (TFA), dichloromethane, and water.
-
After approximately 45 minutes, precipitate the deprotected product by adding acetonitrile.
-
Filter the precipitate and dry under vacuum to obtain the final 3-boronic-3-deoxy-D-galactose.[1]
Protocol 2: Synthesis of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose
This protocol describes a multi-step synthesis starting from levoglucosan.[5]
Step 1: Epoxide Formation
-
Start with 1,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranose, which is prepared from levoglucosan.
-
Treat the starting material to form the epoxide, 1,6:3,4-dianhydro-β-D-galactopyranose, in quantitative yield.[5]
Step 2: Azide (B81097) Introduction
-
To a stirred solution of the epoxide from Step 1 in dry DMF under an argon atmosphere, add sodium hydride.
-
Stir the reaction mixture for 6 hours.
-
Add sodium azide followed by ammonium (B1175870) chloride.
-
Heat the mixture at 100°C for 36 hours.
-
Cool the reaction to room temperature and add silica (B1680970) gel.
-
Concentrate the mixture under reduced pressure to obtain a mixture of 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose and its 4-azido isomer (typically in a 9:1 ratio).[5]
Step 3: Acetolysis
-
Subject the mixture of azides from Step 2 to acetolysis using acetic anhydride (Ac₂O) and triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf).
-
This reaction opens the anhydro ring and acetylates the hydroxyl groups, yielding a separable mixture of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose and the corresponding 4-azido glucose derivative.[5]
-
The desired 3-azido galactose derivative can be purified by flash column chromatography.
Quantitative Data Summary
The following tables summarize the yields of key synthetic steps for various 3-Deoxy-D-galactose derivatives as reported in the literature.
Table 1: Synthesis of 3-Azido-3-deoxy-D-galactopyranose Derivatives [5]
| Starting Material | Intermediate/Product | Reagents and Conditions | Yield (%) |
| 1,6:3,4-dianhydro-β-D-galactopyranose | 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose | Sodium azide, NH₄Cl, DMF, 100°C | 90% (as a 9:1 mixture with the 4-azido isomer) |
| Mixture of azido-anhydro sugars | 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose | Ac₂O, TESOTf | 96% (separable mixture) |
Table 2: Diastereoselective Synthesis of a 3-Boronic-3-deoxy-D-galactose Derivative [1][5]
| Starting Material | Product | Reagents and Conditions | Overall Yield (%) |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | C-3 borylated D-galactose | Four steps, including triflation, elimination, hydroboration, and deprotection. | 53% |
Table 3: Synthesis of 3-Fluoro-3-deoxy-D-galactose Derivatives [5]
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose | 1,6-anhydro-4-O-benzyl-3-deoxy-3-fluoro-β-D-glucopyranose | KHF₂ | 65% |
Visualizations
References
- 1. Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT) [mdpi.com]
- 2. Stereocontrolled Synthesis of α-3-Deoxy-d-manno-oct-2-ulosonic Acid (α-Kdo) Glycosides Using C3-p-Tolylthio-Substituted Kdo Donors: Access to Highly Branched Kdo Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Hydroboration-Oxidation Reactions
Welcome to the technical support center for hydroboration-oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the hydroboration step of this powerful transformation, with a focus on minimizing byproduct formation and maximizing the yield of the desired anti-Markovnikov alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of byproduct formation in the hydroboration-oxidation reaction?
A1: Byproduct formation primarily arises from a loss of regioselectivity, leading to the undesired Markovnikov alcohol. Other issues can include incomplete reaction, side reactions due to reactive functional groups, and byproducts from the oxidation step. The key to minimizing byproducts is to control the regioselectivity of the initial hydroboration step.
Q2: How does the choice of borane (B79455) reagent affect the formation of byproducts?
A2: The steric bulk of the borane reagent is a critical factor in controlling regioselectivity and, therefore, byproduct formation.[1][2][3] Sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), are highly selective for the less substituted carbon of a double bond, significantly reducing the formation of the Markovnikov byproduct compared to less hindered reagents like borane-THF (BH3-THF).[4][5]
Q3: Can internal alkenes undergo hydroboration, and what are the challenges regarding byproducts?
A3: Yes, hydroboration can be performed on internal alkenes. However, achieving high regioselectivity can be challenging, especially with symmetrically substituted internal alkenes, which often yield a mixture of products.[6] For unsymmetrical internal alkenes, the regioselectivity is influenced by the steric and electronic differences between the substituents on the double bond.
Q4: What is the role of the solvent in the hydroboration step?
A4: The most common solvent for hydroboration is anhydrous tetrahydrofuran (B95107) (THF). THF stabilizes the borane reagent (BH3) as a complex (BH3•THF), which is less hazardous and easier to handle than diborane (B8814927) gas (B2H6).[7] It is crucial to use a dry, appropriate solvent, as moisture will react with and quench the borane reagent.[6]
Troubleshooting Guides
Issue 1: Formation of the Undesired Markovnikov Alcohol
Symptoms:
-
Analysis of the crude product (e.g., by GC or NMR) shows a significant percentage of the Markovnikov alcohol isomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Use of a Non-Selective Borane Reagent | For terminal alkenes, using a sterically hindered borane reagent is the most effective way to increase anti-Markovnikov selectivity. 9-BBN is an excellent choice for maximizing the formation of the desired regioisomer.[4][8] |
| High Reaction Temperature | The hydroboration step should be performed at a controlled, low temperature (e.g., 0 °C) to enhance regioselectivity. Adding the borane reagent slowly to the cooled solution of the alkene can also improve the outcome.[6] |
| Electronic Effects of the Substrate | For substrates with electronically influencing groups (e.g., styrenes), the regioselectivity may be lower. In these cases, the use of a highly selective borane reagent like 9-BBN is particularly important. |
Issue 2: Incomplete Hydroboration Reaction
Symptoms:
-
Significant amount of starting alkene remains after the reaction.
-
Low overall yield of the alcohol product after the oxidation step.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Quality or Decomposed Borane Reagent | Ensure the borane reagent is fresh and has been stored under the proper conditions (e.g., under an inert atmosphere, refrigerated). Borane solutions can degrade over time. |
| Presence of Moisture | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from quenching the borane.[9] |
| Insufficient Reaction Time or Temperature | While low temperatures are generally preferred for selectivity, some sterically hindered alkenes may require longer reaction times or slightly elevated temperatures to go to completion. Monitor the reaction by TLC or GC to determine the optimal conditions.[6] |
| Incorrect Stoichiometry | Ensure the correct molar ratio of borane to alkene is used. For BH3, one equivalent can react with three equivalents of a simple alkene.[10] |
Issue 3: Low Yield After the Oxidation Step
Symptoms:
-
The hydroboration step appears complete (no starting alkene), but the final alcohol yield is low.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Oxidation | Ensure a sufficient excess of both the base (e.g., NaOH) and hydrogen peroxide is used in the oxidation step. The hydrogen peroxide should be fresh, as it can decompose over time.[6][10] |
| Exothermic Reaction Not Controlled | The oxidation of the trialkylborane is exothermic. This step should be performed with cooling (e.g., in an ice bath) to prevent side reactions and decomposition of the product.[10] |
| Improper Workup | During the aqueous workup, ensure the pH is appropriately managed to facilitate the separation of the alcohol product from boron byproducts. |
Issue 4: Difficulty in Removing Boron Byproducts
Symptoms:
-
The purified product is contaminated with boronic acid or other boron-containing impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Workup | A standard basic aqueous workup should convert boronic acids into water-soluble boronate salts, which can be removed by extraction.[6] In some cases, a mild acidic wash may also be beneficial. |
| Persistent Boron Impurities | Boronic acids can sometimes be removed by co-evaporation with methanol, which converts them into volatile methyl borate (B1201080) esters.[6] If workup procedures are insufficient, column chromatography is often effective for purification.[6] |
Data Presentation
Table 1: Regioselectivity of Hydroboration with Different Borane Reagents for 1-Hexene
| Borane Reagent | % Anti-Markovnikov Product (1-Hexanol) | % Markovnikov Product (2-Hexanol) |
| BH3-THF | 94% | 6% |
| 9-BBN | >99% | <1% |
Table 2: Regioselectivity of Hydroboration with Different Borane Reagents for Styrene
| Borane Reagent | % Anti-Markovnikov Product (2-Phenylethanol) | % Markovnikov Product (1-Phenylethanol) |
| BH3-THF | 80% | 20% |
| 9-BBN | 98% | 2% |
Experimental Protocols
Protocol 1: Highly Regioselective Hydroboration-Oxidation of a Terminal Alkene using 9-BBN
This protocol is designed for substrates where high anti-Markovnikov selectivity is crucial.
Materials:
-
Alkene substrate (e.g., 1-octene)
-
0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 0.5 M 9-BBN in THF solution (2.2 mL, 1.1 mmol, 1.1 equivalents) to the alkene solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by TLC or GC.
-
Once the hydroboration is complete, cool the reaction mixture back to 0 °C.
-
Carefully and slowly add 3 M NaOH solution (1.5 mL), followed by the dropwise addition of 30% H₂O₂ (1.5 mL). Caution: This addition is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography if necessary.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Brown Hydroboration [organic-chemistry.org]
- 4. Ch 6: Alkene + borane [chem.ucalgary.ca]
- 5. Which is more highly regioselective: a reaction of an alkene with {B}{H}_.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Deprotection Methods in 3-Deoxy Sugar Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of protecting groups in 3-deoxy sugar synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the hydroxyl groups in 3-deoxy sugar synthesis?
A1: In the synthesis of 3-deoxy sugars, the selection of protecting groups is crucial for achieving the desired regioselectivity and stereoselectivity. The most commonly employed protecting groups for hydroxyl functions include:
-
Ether-type protecting groups:
-
Benzyl (B1604629) (Bn) ethers: These are robust and widely used due to their stability under a broad range of acidic and basic conditions.[1]
-
Silyl (B83357) ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are popular due to their tunable stability and ease of removal under specific conditions.[2]
-
-
Acetal-type protecting groups:
-
Ester-type protecting groups:
-
Acetyl (Ac) and Benzoyl (Bz) esters: These are readily introduced and removed, often used for temporary protection or to influence reactivity at other positions.[5]
-
Q2: Why is the choice of deprotection method critical in 3-deoxy sugar synthesis?
A2: The absence of the hydroxyl group at the C-3 position can influence the electronic and conformational properties of the sugar ring. This may affect the stability of the glycosidic bond and the reactivity of neighboring protecting groups under certain deprotection conditions.[6][7] An inappropriate deprotection strategy can lead to side reactions such as anomerization, glycosidic bond cleavage, or migration of other protecting groups, ultimately resulting in low yields and purification challenges.
Q3: What is an "orthogonal protecting group strategy," and why is it important in this context?
A3: An orthogonal protecting group strategy involves the use of multiple classes of protecting groups in a single molecule, where each class can be removed under a specific set of reaction conditions without affecting the others.[1][8] This is particularly vital in the multi-step synthesis of complex oligosaccharides containing 3-deoxy sugar units, as it allows for the selective deprotection of specific hydroxyl groups for further glycosylation or functionalization, while the rest of the molecule remains protected.[9][10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deprotection of 3-deoxy sugars.
Problem 1: Incomplete or slow debenzylation via hydrogenolysis.
-
Possible Cause 1: Catalyst Poisoning.
-
Explanation: The palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) can be poisoned by trace amounts of sulfur-containing compounds (e.g., from previous steps involving thioglycosides) or strongly coordinating nitrogen-containing groups within the molecule.[11][12] This leads to a significant decrease in catalytic activity.
-
Solution:
-
Ensure the substrate is highly purified before the hydrogenolysis step to remove any potential catalyst poisons.
-
Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more resistant to poisoning, especially by nitrogenous compounds.[11]
-
Increase the catalyst loading and/or the hydrogen pressure.
-
-
-
Possible Cause 2: Steric Hindrance.
-
Explanation: Bulky protecting groups near the benzyl ether can hinder its access to the catalyst surface.
-
Solution:
-
Employ a different debenzylation method such as dissolving metal reduction (e.g., Na/NH₃), although this is a harsher method and may not be compatible with other functional groups.
-
Consider oxidative cleavage if a p-methoxybenzyl (PMB) ether was used instead of a standard benzyl ether.
-
-
Problem 2: Unwanted cleavage of other protecting groups during TBAF-mediated desilylation.
-
Possible Cause: Basicity of TBAF.
-
Explanation: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is not only a fluoride source but also a moderately strong base.[13][14] This basicity can lead to the cleavage of base-labile protecting groups such as acetyl or benzoyl esters.[14]
-
Solution:
-
Buffer the reaction mixture by adding a mild acid, such as acetic acid, to the TBAF solution. This neutralizes the basicity without significantly affecting the desilylation process.[15]
-
Use an alternative, less basic fluoride source like triethylamine (B128534) trihydrofluoride (TEA·3HF) or HF-pyridine.
-
-
Problem 3: Low yield or decomposition during acidic hydrolysis of benzylidene or isopropylidene acetals.
-
Possible Cause 1: Glycosidic Bond Cleavage.
-
Explanation: The acidic conditions required for acetal (B89532) hydrolysis can also lead to the cleavage of the glycosidic bond, especially if it is acid-labile. The stability of the glycosidic bond can be influenced by the absence of the C-3 hydroxyl group.[6]
-
Solution:
-
Use milder acidic conditions, for example, 80% acetic acid in water at a controlled temperature, and carefully monitor the reaction progress by TLC.[4]
-
Consider a non-acidic deprotection method like catalytic transfer hydrogenation (e.g., H₂, Pd/C, and triethylsilane) for benzylidene acetals.[3][16]
-
-
-
Possible Cause 2: Formation of byproducts due to prolonged reaction times.
-
Explanation: Extended exposure to acidic conditions can lead to various side reactions.
-
Solution:
-
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of Benzyl Ethers
This protocol describes a general procedure for the removal of benzyl ethers from a 3-deoxy sugar derivative.
-
Preparation: Dissolve the benzylated 3-deoxy sugar (1.0 equiv) in a suitable solvent (e.g., methanol (B129727), ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10-20% (w/w) of palladium on carbon (10% Pd/C) or Pearlman's catalyst (20% Pd(OH)₂/C) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus. Purge the flask with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm or higher pressure for more resistant substrates). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the debenzylated product.
Protocol 2: Zemplén Deacetylation of Acetyl Esters
This protocol outlines the base-catalyzed removal of acetyl groups.[5]
-
Preparation: Dissolve the acetylated 3-deoxy sugar (1.0 equiv) in anhydrous methanol (2-10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Reaction Initiation: Cool the solution to 0 °C and add a catalytic amount of sodium methoxide (B1231860) solution in methanol (e.g., a few drops of a 0.5 M solution).
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Neutralization: Add Amberlite® IR-120 (H⁺) resin to the reaction mixture until the pH becomes neutral.
-
Work-up: Filter off the resin and wash it with methanol.
-
Purification: Combine the filtrate and washings, concentrate under reduced pressure, and purify the residue by silica (B1680970) gel column chromatography.
Protocol 3: TBAF-Mediated Deprotection of TBDMS Ethers
This protocol describes the fluoride-mediated cleavage of a tert-butyldimethylsilyl (TBDMS) ether.[15][18]
-
Preparation: Dissolve the TBDMS-protected 3-deoxy sugar (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1-1.5 equiv per silyl group) to the reaction mixture at room temperature. For base-sensitive substrates, pre-mix the TBAF solution with an equivalent amount of acetic acid.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables provide a comparison of different deprotection methods for common protecting groups. Yields and reaction times can vary depending on the specific substrate and reaction scale.
Table 1: Comparison of Debenzylation Methods
| Method | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time | Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH, rt, 1 atm | 85-98 | 2-24 h | Prone to catalyst poisoning; may reduce other functional groups.[19] |
| Catalytic Transfer Hydrogenolysis | HCO₂NH₄, 10% Pd/C, MeOH, reflux | 80-95 | 1-6 h | Milder than standard hydrogenolysis; avoids handling of H₂ gas. |
| Dissolving Metal Reduction | Na, liquid NH₃, THF, -78 °C | 70-90 | 0.5-2 h | Harsh conditions; not compatible with many functional groups (e.g., esters, ketones).[20] |
Table 2: Comparison of Desilylation Methods for TBDMS Ethers
| Method | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time | Notes |
| TBAF | TBAF, THF, rt | 80-95 | 0.5-4 h | Basic conditions may affect other protecting groups.[13] |
| HF·Py | HF·Pyridine, Pyridine, THF, 0 °C | 85-98 | 1-8 h | Can be selective for different silyl ethers based on steric hindrance. |
| AcOH | 80% AcOH/H₂O, rt to 50 °C | 70-90 | 12-48 h | Slower method, but useful for acid-stable substrates. |
Table 3: Comparison of Deacetylation Methods
| Method | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time | Notes |
| Zemplén Deacetylation | cat. NaOMe, MeOH, rt | >95 | 0.5-2 h | Mild and highly efficient for acetyl and benzoyl groups.[5] |
| Basic Hydrolysis | K₂CO₃, MeOH/H₂O, rt | 85-95 | 2-12 h | Milder than NaOH or KOH, but slower than Zemplén conditions. |
| Ammonolysis | NH₃ in MeOH, rt | 90-98 | 4-24 h | Can be selective for esters over other functional groups. |
Visualizations
Deprotection Workflow for a Multi-Protected 3-Deoxy Sugar
Caption: A general experimental workflow for the synthesis of a complex 3-deoxy sugar derivative.
Decision Tree for Deprotection Method Selection
Caption: A decision tree to aid in the selection of an appropriate deprotection method.
Simplified Mechanism: Hydrogenolysis of a Benzyl Ether
Caption: A simplified representation of the key steps in the catalytic hydrogenolysis of a benzyl ether.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Influence of Linkage Stereochemistry and Protecting Groups on Glycosidic Bond Stability of Sodium Cationized Glycosyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Deoxy-galactosone (3-DG) Detection Sensitivity
Welcome to the technical support center for the analysis of 3-Deoxy-galactosone (3-DG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity of 3-DG in complex matrices such as plasma, urine, and food.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low sensitivity when detecting 3-DG?
A1: Low sensitivity in 3-DG analysis is often due to its low native UV absorbance and high reactivity, leading to losses during sample preparation. To overcome this, a derivatization step is typically required to attach a chromophore or fluorophore to the 3-DG molecule, significantly enhancing its detectability by HPLC-UV or fluorescence detectors.[1]
Q2: Which derivatization reagent is best for 3-DG analysis?
A2: The choice of derivatization reagent depends on the analytical method and the desired sensitivity. o-Phenylenediamine (B120857) (OPD) and its analogs are widely used for forming highly stable and UV-active quinoxaline (B1680401) derivatives.[2][3] For fluorescence detection, reagents like 4-methoxy-o-phenylenediamine (4MPD) can be used to form fluorescent quinoxalines.[4] Girard's reagent T is another excellent option, especially for LC-MS/MS, as it introduces a permanently charged quaternary ammonium (B1175870) group, improving ionization efficiency.[1][5][6][7][8]
Q3: How can I minimize matrix effects in my plasma/urine samples?
A3: Matrix effects, where other components in the sample interfere with the analysis, are a common challenge in complex biological samples.[9][10] To minimize these effects:
-
Protein Precipitation: Use agents like perchloric acid (PCA) or acetonitrile (B52724) to precipitate and remove proteins from plasma or serum samples.[11]
-
Solid-Phase Extraction (SPE): This technique can effectively clean up the sample by selectively retaining the analyte of interest while washing away interfering compounds.
-
Dilution: A simple "dilute and shoot" approach can sometimes be effective, especially for LC-MS/MS analysis, to reduce the concentration of interfering matrix components.[12][13][14]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for any signal suppression or enhancement.
Q4: My 3-DG derivative peak is unstable and degrades over time. What should I do?
A4: The stability of the derivatized product is crucial for reproducible results.
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion. This may involve adjusting the pH, temperature, and reaction time. For example, derivatization with OPD is often optimal at a slightly alkaline pH (around 8) and may require heating (e.g., 60°C for 3 hours).[2]
-
Storage Conditions: Store the derivatized samples at low temperatures (e.g., 4°C or -20°C) and protect them from light to prevent degradation. Some derivatives are stable for several days under proper storage.[1][3]
-
Acidification: For some reactions, acidification after derivatization can help to stabilize the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 3-DG.
HPLC & LC-MS/MS Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Small Peak for 3-DG | Incomplete derivatization. | Optimize derivatization conditions (pH, temperature, time, reagent concentration). Ensure the derivatizing reagent is not degraded. |
| Low recovery during sample preparation. | Validate your extraction procedure. Consider a different sample cleanup method (e.g., SPE instead of simple protein precipitation). | |
| Incorrect detection wavelength or MS parameters. | Verify the maximum absorbance wavelength for your derivative or optimize MS/MS transitions (precursor/product ions). | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or sample concentration. |
| Incompatible sample solvent with the mobile phase. | Dissolve the final sample in a solvent similar in composition to the initial mobile phase. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Shifting Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. | |
| Pump malfunction or leaks. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. | |
| High Background Noise | Contaminated mobile phase or detector cell. | Use high-purity solvents and filter the mobile phase. Clean the detector cell according to the manufacturer's instructions. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. |
Quantitative Data Summary
The following tables summarize the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 3-DG and other α-dicarbonyls using different analytical methods and in various matrices.
Table 1: LOD and LOQ for 3-DG and other α-Dicarbonyls in Food Matrices
| Analyte | Matrix | Method | Derivatization Reagent | LOD | LOQ |
| Diacetyl | Beer | HPLC-UV | 4-nitro-o-phenylenediamine | 0.0008 mg/L | - |
| 3-DG | Beer | HPLC-MS/MS | - | - | 12.9-52.7 mg/L |
| 3-DGal | Beer | HPLC-MS/MS | - | - | 6.0-26.4 mg/L |
| Various Carbohydrates | Beer | LC-MS/MS | - | 5-10 ppb | 25 ppb |
Table 2: LOD and LOQ for α-Dicarbonyls in Biological Matrices
| Analyte | Matrix | Method | Derivatization Reagent | LOD | LOQ |
| Glyoxal (Go) | Urine | HPLC-Fluorescence | 4-methoxy-o-phenylenediamine | 0.46 µg/L | - |
| Methylglyoxal (MGo) | Urine | HPLC-Fluorescence | 4-methoxy-o-phenylenediamine | 0.39 µg/L | - |
| Diacetyl (DMGo) | Urine | HPLC-Fluorescence | 4-methoxy-o-phenylenediamine | 0.28 µg/L | - |
| Myo-inositol | Serum | GC-MS/MS | - | ≤ 30 ng/mL | - |
| D-chiro-inositol | Serum | GC-MS/MS | - | ≤ 3 ng/mL | - |
Table 3: General Comparison of Derivatization Reagents
| Reagent | Detection Method | Advantages | Disadvantages |
| o-Phenylenediamine (OPD) | HPLC-UV | Forms stable quinoxaline derivatives, widely used. | Long reaction times may be required. |
| 4-methoxy-o-phenylenediamine | HPLC-Fluorescence | Forms fluorescent derivatives, enhancing sensitivity. | May have stability issues. |
| Girard's Reagent T | LC-MS/MS, HPLC-UV | Introduces a permanent positive charge, improving ionization efficiency in MS. Fast reaction.[1] | Derivatives can be highly polar. |
Experimental Protocols
Protocol 1: 3-DG Detection in Urine using HPLC with OPD Derivatization
1. Sample Preparation:
- Centrifuge urine samples to remove any particulate matter.
- To 1 mL of urine, add 1 mL of acetonitrile for protein precipitation.
- Vortex and centrifuge. Collect the supernatant.
2. Derivatization:
- Adjust the pH of the supernatant to 8.0 with NaOH.
- Add 5 mg of o-phenylenediamine (OPD).
- Incubate at 60°C for 3 hours in the dark.
- Cool the reaction mixture to room temperature.
3. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 313 nm.[2]
- Injection Volume: 20 µL.
Protocol 2: 3-DG Detection in Plasma using LC-MS/MS with Girard's Reagent T Derivatization
1. Sample Preparation:
- To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled 3-DG).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in 50 µL of a solution containing Girard's reagent T (10 mg/mL) in 50% methanol (B129727) with 5% acetic acid.
- Incubate at room temperature for 30 minutes.
3. LC-MS/MS Analysis:
- Column: HILIC column for polar compounds.
- Mobile Phase: A gradient of acetonitrile and ammonium formate (B1220265) buffer.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the 3-DG-Girard T derivative and the internal standard.
Visualizations
Caption: Workflow for 3-DG detection in urine using OPD derivatization and HPLC-UV.
Caption: Comparison of common derivatization strategies for 3-DG analysis.
Caption: Simplified Maillard reaction pathway showing the formation of 3-DG.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]
- 3. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdc-berlin.de [mdc-berlin.de]
- 12. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Determine Mycotoxins in Cereals and Cereal-Based Food Using LC-MS/MS | Separation Science [sepscience.com]
- 14. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS/MS analysis of 3-Deoxy-galactosone
Welcome to the technical support center for the LC-MS/MS analysis of 3-Deoxy-galactosone (3-DG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound (3-DG) is a 1,2-dicarbonyl compound formed from the degradation of galactose.[1][2] Its analysis by LC-MS/MS is challenging due to its high polarity, hydrophilicity, and low proton affinity, which can lead to poor retention on traditional reversed-phase columns and inefficient ionization.[3][4]
Q2: What are matrix effects and how do they impact the analysis of 3-DG?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[5][6] In the analysis of 3-DG, matrix components like salts, phospholipids, and endogenous metabolites can suppress or enhance its signal, leading to inaccurate and imprecise quantification.[6] Given the polar nature of 3-DG, it often co-elutes with other polar matrix components, making it particularly susceptible to these interferences.[4]
Q3: How can I detect the presence of matrix effects in my 3-DG analysis?
A3: The most common methods for detecting matrix effects are the post-column infusion and the post-extraction spike methods.[7] The post-column infusion method provides a qualitative assessment by showing at which retention times ion suppression or enhancement occurs. The post-extraction spike method offers a quantitative measure by comparing the signal of 3-DG in a clean solvent to its signal in a sample matrix extract.[7]
Q4: What are the primary strategies to mitigate matrix effects for 3-DG?
A4: The main strategies involve a combination of:
-
Effective Sample Preparation: To remove interfering matrix components.[5]
-
Chromatographic Optimization: To separate 3-DG from co-eluting interferences.[5]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): To compensate for signal variations.[5]
-
Matrix-Matched Calibration: To create calibration curves in a similar matrix as the samples.[8]
Q5: Which chromatographic mode is best suited for 3-DG analysis?
A5: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method for analyzing highly polar compounds like 3-DG.[9][10] HILIC columns use a polar stationary phase with a high organic content mobile phase, which allows for the retention of polar analytes that are not well-retained on traditional C18 columns.[10]
Q6: Is derivatization necessary for the analysis of 3-DG?
A6: Derivatization can be a useful strategy to improve the chromatographic retention and ionization efficiency of carbohydrates like 3-DG.[11][12] Common derivatization agents can introduce non-polar moieties, making the analyte more amenable to reversed-phase chromatography and enhancing its signal in the mass spectrometer. However, derivatization adds an extra step to the sample preparation and needs to be carefully optimized.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or no retention of 3-DG | Inadequate chromatographic conditions for a polar analyte. | * Switch to a HILIC column for better retention of polar compounds.[14] * Optimize the mobile phase composition, particularly the water content and buffer concentration. |
| High variability in 3-DG signal between replicate injections | Significant matrix effects (ion suppression or enhancement). | * Implement a more rigorous sample preparation method (e.g., SPE instead of simple protein precipitation). * Use a stable isotope-labeled internal standard for 3-DG to normalize the signal.[5] |
| Low sensitivity and poor signal-to-noise for 3-DG | Inefficient ionization of 3-DG. | * Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). * Consider adding a mobile phase modifier (e.g., ammonium (B1175870) formate) to promote adduct formation.[3] * Explore derivatization to enhance ionization efficiency.[11] |
| Inaccurate quantification and poor recovery | Matrix effects and/or inefficient extraction. | * Evaluate the extent of matrix effects using the post-extraction spike method. * Develop a matrix-matched calibration curve.[8] * Optimize the sample preparation procedure to improve extraction recovery; test different SPE sorbents or LLE solvents. |
| Carryover of 3-DG in blank injections | Adsorption of the polar analyte in the LC system. | * Optimize the needle wash procedure with a strong, polar solvent. * Increase the column flushing time between injections. |
Data Presentation: Evaluating Sample Preparation Methods
To minimize matrix effects, it is crucial to select an appropriate sample preparation method. The following table provides an illustrative comparison of common techniques. The data is hypothetical but represents a realistic outcome for the analysis of 3-DG in human plasma.
Table 1: Comparison of Sample Preparation Methods for 3-DG Analysis in Human Plasma
| Sample Preparation Method | Matrix Effect (%) * | Recovery (%) | Process Time (per sample) | Cost per Sample ($) |
| Protein Precipitation (PPT) with Acetonitrile | -45% (Suppression) | 85% | ~10 min | 1 |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | -20% (Suppression) | 70% | ~20 min | 3 |
| Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange Cartridge | -5% (Suppression) | 95% | ~15 min | 5 |
*Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
Objective: To quantitatively assess the degree of ion suppression or enhancement for 3-DG in a given matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound (3-DG) analytical standard
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Sample preparation materials (e.g., protein precipitation plates, SPE cartridges)
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of 3-DG in the initial mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples using your intended sample preparation method. After the final extraction step, spike the clean extract with 3-DG to the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the average peak area for 3-DG in Set A (Peak AreaNeat).
-
Calculate the average peak area for 3-DG in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = ((Peak Area_Matrix / Peak Area_Neat) - 1) * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
-
-
Protocol 2: Mitigating Matrix Effects with Solid-Phase Extraction (SPE)
Objective: To develop an effective SPE method for cleaning up biological samples prior to 3-DG analysis.
Materials:
-
Biological matrix sample (e.g., plasma, urine)
-
Mixed-mode SPE cartridges (e.g., a sorbent with both reversed-phase and ion-exchange properties)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid, ammonium hydroxide)
-
Stable isotope-labeled internal standard for 3-DG (if available)
Procedure:
-
Sample Pre-treatment: Thaw the biological samples and centrifuge to remove particulates. Spike with the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Dilute the pre-treated sample with a weak solvent (e.g., water with a low percentage of organic solvent) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that will elute weakly bound interferences but retain 3-DG. This step is critical and may require optimization.
-
Elution: Elute 3-DG from the cartridge using a solvent strong enough to disrupt its interaction with the sorbent. This may be a solvent with a higher organic content or a different pH.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Troubleshooting Matrix Effects
Caption: A workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
Logical Relationships in Sample Preparation Selection
Caption: Decision tree for selecting an appropriate sample preparation method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. advion.com [advion.com]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Methoxyamination and Silylation for GC-MS
Welcome to the technical support center for the optimization of methoxyamination and silylation derivatization for Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the two-step derivatization process.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Incomplete derivatization of polar functional groups (-OH, -COOH, -NH).[1][2] - Active sites in the GC inlet liner or column.[3][4] - Presence of moisture in the sample or reagents.[2][5][6] - Incorrect pH of the sample. | - Optimize Derivatization: Increase reaction time or temperature. Ensure a sufficient excess of the silylating reagent is used.[7] - Inert System: Use a deactivated inlet liner and a high-quality, low-bleed GC column.[3] - Ensure Anhydrous Conditions: Thoroughly dry samples before derivatization.[2][5] Use fresh, high-quality anhydrous solvents and store reagents under inert gas. - pH Adjustment: For certain analytes, adjusting the pH to a neutral state can improve dissolution and derivatization efficiency.[8] |
| Poor Peak Shape (Fronting) | - Column overload due to high sample concentration.[9] - Use of splitless injection with a concentrated sample.[9] | - Dilute Sample: Reduce the concentration of the sample being injected.[9] - Use Split Injection: Employ a split injection method to reduce the amount of sample introduced onto the column. A split ratio of 10:1 is a good starting point.[9] - Use a Higher Capacity Column: Consider a column with a thicker stationary phase if sample concentration cannot be reduced.[9] |
| No Peaks or Very Small Peaks | - Incomplete derivatization.[10] - Analyte degradation during sample preparation or injection. - Leaks in the GC-MS system.[3][11] - Detector issues (e.g., burned-out filament).[3] | - Verify Derivatization: Run a known standard to confirm the derivatization procedure is working. Check reagent quality and reaction conditions. - Check for Degradation: Lower the inlet temperature. Ensure the derivatized samples are analyzed within their stability window (often within 24 hours).[5] - Perform Leak Check: Check all fittings and septa for leaks.[3][11] - Verify MS Performance: Run a system tune to check for detector or other MS-related issues.[3] |
| Multiple Peaks for a Single Analyte | - Incomplete methoxyamination leading to multiple silylated tautomers (e.g., for sugars).[12][13] - Side reactions during derivatization. - Isomerization of the analyte.[13] | - Optimize Methoxyamination: Ensure the methoxyamination step goes to completion by optimizing reaction time and temperature. This "locks" the carbonyl group and prevents the formation of multiple derivatives.[13] - Adjust Derivatization Conditions: Modify reaction conditions to minimize side product formation. |
| High Baseline or "Ghost" Peaks | - Contamination from reagents, solvents, or the GC system.[3][14] - Septum bleed. - Carryover from a previous injection.[3] | - Run Blanks: Analyze a solvent blank and a derivatized blank to identify the source of contamination. - Use High-Purity Reagents: Ensure all solvents and reagents are of high purity. - System Maintenance: Bake out the column and clean the inlet liner. Use a high-quality, low-bleed septum.[10] |
| Residue Not Dissolving in Silylating Reagent | - The dried sample extract is not soluble in the silylating reagent alone.[8] | - Use a Solvent: Add an appropriate solvent, such as pyridine (B92270), to dissolve the sample residue before adding the silylating reagent.[8] Ensure the solvent is anhydrous. |
Frequently Asked Questions (FAQs)
Methoxyamination
-
Q1: Why is methoxyamination necessary before silylation?
-
A1: Methoxyamination is crucial for compounds containing aldehyde and ketone groups, such as reducing sugars. It converts these carbonyl groups into methoximes.[13] This step is important because it prevents the formation of multiple tautomeric forms (isomers) of the sugar during silylation, which would result in multiple chromatographic peaks for a single analyte.[12][13] It also stabilizes certain molecules, like α-keto acids, preventing their degradation.[13]
-
-
Q2: My methoxyamine hydrochloride reagent is difficult to dissolve in pyridine. What should I do?
-
A2: Methoxyamine hydrochloride can sometimes be challenging to dissolve. Gentle warming and vortexing or sonication can aid in its dissolution.[15] It is important to ensure it is fully dissolved before adding it to your samples.[15] Also, ensure your pyridine is anhydrous, as moisture can interfere with the reagent.
-
-
Q3: How stable is the methoxyamine hydrochloride solution in pyridine?
-
A3: It is generally recommended to prepare the methoxyamine hydrochloride solution in pyridine fresh daily.[16] The stability of the reconstituted solution can be limited.
-
Silylation
-
Q4: What is the purpose of silylation?
-
A4: Silylation replaces active hydrogens on polar functional groups (e.g., -OH, -COOH, -NH, -SH) with a trimethylsilyl (B98337) (TMS) group.[1] This chemical modification increases the volatility and thermal stability of the analytes while reducing their polarity.[1][13] These changes make the compounds more suitable for analysis by GC-MS, leading to improved peak shape and resolution.[1]
-
-
Q5: What is the difference between MSTFA and BSTFA?
-
A5: Both N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents. MSTFA is generally considered more volatile, and its byproducts are also more volatile, which can lead to less interference in the chromatogram.[12] BSTFA is also a very effective reagent. The choice between them can depend on the specific analytes and the complexity of the sample matrix.[1] For sterically hindered compounds, BSTFA may be a better choice.[17]
-
-
Q6: Why is TMCS sometimes added to the silylating reagent?
-
A6: Trimethylchlorosilane (TMCS) is often added as a catalyst (e.g., 1% in MSTFA or BSTFA). It can increase the reactivity of the silylating reagent, leading to a more complete and faster derivatization, especially for sterically hindered hydroxyl groups.
-
-
Q7: How critical is the absence of water during silylation?
-
A7: It is extremely critical. Silylating reagents are highly sensitive to moisture.[2][6] Water will react with the reagent, consuming it and preventing the derivatization of your target analytes.[7][10] It can also lead to the hydrolysis of the already formed TMS derivatives. Therefore, samples must be thoroughly dried before adding the silylating reagent.[5]
-
Experimental Protocols
Standard Two-Step Derivatization Protocol
This is a general protocol and may require optimization for specific applications.
-
Drying: Ensure the sample extract is completely dry. This is often achieved by evaporation under a stream of nitrogen or by lyophilization (freeze-drying).[5]
-
Methoxyamination:
-
Silylation:
-
Analysis:
-
Cool the sample to room temperature.
-
If any precipitate is present, centrifuge the sample and transfer the supernatant to a GC vial for analysis.[15]
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and a comparison of common silylating reagents.
Table 1: Typical Reaction Conditions for Methoxyamination and Silylation
| Step | Parameter | Typical Range | Notes |
| Methoxyamination | Reagent Concentration | 20-40 mg/mL Methoxyamine HCl in Pyridine | Prepare fresh daily.[16] |
| Reaction Temperature | 30 - 37 °C | Higher temperatures may be needed for some analytes but can also lead to degradation. | |
| Reaction Time | 60 - 90 minutes | Optimization may be required for complete reaction.[18] | |
| Silylation | Reagent | MSTFA, BSTFA (often with 1% TMCS) | MSTFA is generally more volatile.[12] |
| Reaction Temperature | 30 - 75 °C | Higher temperatures can accelerate the reaction but may degrade derivatives.[7] | |
| Reaction Time | 30 - 60 minutes | Longer times may be necessary for difficult-to-derivatize compounds.[19] |
Table 2: Comparison of Common Silylating Reagents
| Reagent | Advantages | Considerations |
| MSTFA | - Byproducts are highly volatile, reducing chromatographic interference.[12] - Very strong silylating agent. | - May not be as effective for some sterically hindered compounds compared to BSTFA.[17] |
| BSTFA | - Strong silylating agent. - Can be more effective for some sterically hindered compounds.[17] | - Byproducts are less volatile than those of MSTFA, which may cause some chromatographic interference.[20] |
| MSTFA/BSTFA + 1% TMCS | - TMCS acts as a catalyst, increasing the reactivity of the silylating agent. | - The increased reactivity can sometimes lead to the formation of byproducts. |
Visualizations
Caption: A flowchart of the two-step derivatization process.
Caption: A troubleshooting workflow for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 11. books.rsc.org [books.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 16. sydney.edu.au [sydney.edu.au]
- 17. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 19. palsystem.com [palsystem.com]
- 20. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing PMP Derivatization of Sugars
Welcome to the technical support center for 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization of sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable, high-quality results.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the PMP derivatization of sugars for analysis by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Question: Why am I seeing low or no yield of my PMP-derivatized sugars?
Answer: Low derivatization yield can be attributed to several factors. Here are the key areas to investigate:
-
Suboptimal Reaction Conditions: The efficiency of the PMP labeling reaction is highly dependent on temperature, time, and pH. Ensure your reaction conditions are optimized. Different sugars may also require slightly different optimal conditions. For instance, glucuronic acid may require a higher temperature and longer reaction time to achieve maximum yield compared to glucose.[1]
-
Incorrect Reagent Concentrations: The reaction requires an alkaline medium and an excess of PMP.[1] A common starting point is a PMP to sugar molar ratio of at least 10:1 and a sodium hydroxide (B78521) (NaOH) to sugar ratio of around 5:1.[2]
-
Inactive Reagents: Ensure the PMP reagent and the base catalyst (e.g., NaOH or ammonia) have not degraded. Prepare fresh solutions, especially for the PMP in methanol (B129727), as it can degrade over time.
-
Sample Quality: The presence of contaminants in your sugar sample can interfere with the derivatization reaction. Ensure your sample is clean and properly prepared.
-
Sugar Type: Non-reducing sugars, like sucrose, will not react with PMP.[1] Additionally, ketoses like fructose (B13574) may not form PMP derivatives due to the lower reactivity of the keto group and steric hindrance.[1]
Question: I'm observing multiple unexpected peaks in my chromatogram. What could be the cause?
Answer: The presence of extraneous peaks can complicate data analysis. Here are the likely causes:
-
Excess PMP Reagent: A large excess of PMP is used to drive the reaction to completion, and this unreacted PMP will be detected by UV. It is crucial to remove the excess PMP before HPLC analysis.[2] This is typically done by liquid-liquid extraction with a solvent like chloroform (B151607) or dibutyl ether.[2]
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions can occur, leading to the formation of byproducts.[2] Adhering to optimized reaction times and temperatures is critical to minimize these.
-
Anomeric Mixture: While PMP derivatization is designed to yield a single derivative for each sugar, incomplete reaction or suboptimal conditions could potentially lead to the presence of anomers, although this is less common with PMP compared to other methods.[3]
-
Contaminated Solvents or Reagents: Impurities in your solvents (e.g., methanol, acetonitrile, water) or reagents can introduce unexpected peaks. Use high-purity, HPLC-grade solvents and reagents.
Question: My chromatographic peak shapes are poor (e.g., broad, tailing). How can I improve them?
Answer: Poor peak shape can affect resolution and the accuracy of quantification. Consider the following:
-
Suboptimal HPLC Conditions: The mobile phase composition, including the pH and organic solvent content, is critical for good peak shape. The pH of the mobile phase can affect the charge state of the PMP-sugar derivatives and influence their interaction with the stationary phase.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.
-
Column Contamination or Degradation: Over time, HPLC columns can become contaminated or the stationary phase can degrade. Flushing the column with a strong solvent or replacing it may be necessary.
-
Improper Sample Preparation: Ensure the sample is fully dissolved in the mobile phase and filtered through a 0.45 µm filter before injection to remove any particulate matter.[4]
Question: I'm having trouble with the reproducibility of my results between injections. What should I check?
Answer: Poor reproducibility is a common issue in chromatography. Here are some steps to troubleshoot:
-
Inconsistent Derivatization: The derivatization reaction itself can be a source of variability. Ensure that all samples and standards are treated identically in terms of reaction time, temperature, and reagent volumes. Using an internal standard can help to correct for variations in the derivatization and injection process.
-
HPLC System Instability: Check for fluctuations in pump pressure, which could indicate a leak or a problem with the pump seals. Ensure the column temperature is stable and the autosampler is functioning correctly.
-
Insufficient Column Equilibration: After a gradient elution, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection. Insufficient equilibration time can lead to shifts in retention times.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for PMP derivatization?
A1: While the optimal conditions can vary slightly depending on the specific sugar and the analytical goals, a widely used starting point involves a reaction temperature of 70°C for 30-60 minutes in a weakly alkaline medium (e.g., 0.3 M NaOH).[1][2][5] However, it's recommended to optimize these parameters for your specific application.
Q2: Can I use a different base instead of sodium hydroxide?
A2: Yes, liquid ammonia (B1221849) has been successfully used as a base catalyst.[4][6] A key advantage of using ammonia is that the excess can be easily removed by vacuum drying, which simplifies sample cleanup, especially for subsequent analysis by mass spectrometry as it avoids the formation of salts.[4][6]
Q3: How do I remove the excess PMP reagent after the reaction?
A3: The most common method is liquid-liquid extraction. After neutralizing the reaction mixture with an acid (e.g., HCl), the excess PMP can be extracted into an organic solvent such as chloroform or dibutyl ether.[2] This extraction should be repeated multiple times to ensure complete removal.
Q4: What type of HPLC column is best for separating PMP-derivatized sugars?
A4: Reversed-phase C18 columns are most commonly used for the separation of PMP-labeled sugars.[1][7] The separation is typically achieved using a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile.
Q5: What is the typical detection wavelength for PMP derivatives?
A5: PMP-derivatized sugars have a strong UV absorbance at approximately 245 nm.[1][8]
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for PMP derivatization from various studies.
| Parameter | Optimized Value | Source |
| Reaction Temperature | 70 °C | [1][2][5] |
| 71 °C (for Glucose) | [9] | |
| 73 °C (for Glucosamine) | [9] | |
| Reaction Time | 30 minutes | [1][2] |
| 60 minutes | [10] | |
| 96 minutes (for Glucosamine) | [9] | |
| 134 minutes (for Glucose) | [9] | |
| Base Catalyst | 0.3 M NaOH | [1][2] |
| Liquid Ammonia | [4][6] | |
| PMP Concentration | 0.5 M in Methanol | [1][2] |
| Molar Ratio (PMP:Sugar) | ~10:1 | [2] |
| Molar Ratio (NaOH:Sugar) | ~5:1 | [2] |
Experimental Protocols
Detailed Methodology for PMP Derivatization
This protocol provides a general procedure for the PMP derivatization of monosaccharides.
Materials:
-
Monosaccharide standards or hydrolyzed polysaccharide sample
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Chloroform or Dibutyl ether (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your sugar sample or standard in water. A typical concentration is around 1 mg/mL.
-
-
Derivatization Reaction:
-
In a reaction vial, mix your sugar sample/standard with a 0.5 M solution of PMP in methanol and a 0.3 M aqueous solution of NaOH.[2]
-
A common ratio is to mix equal volumes of the sugar solution, PMP solution, and NaOH solution.
-
Incubate the mixture at 70°C for 30-60 minutes in a heating block or water bath.[1][2]
-
-
Neutralization:
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding an equivalent amount of 0.3 M HCl.
-
-
Extraction of Excess PMP:
-
Add an equal volume of chloroform or dibutyl ether to the neutralized reaction mixture.[2]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully remove and discard the organic (lower) layer containing the excess PMP.
-
Repeat the extraction step at least three times to ensure complete removal of unreacted PMP.[11]
-
-
Final Sample Preparation for HPLC:
-
Take the final aqueous (upper) layer containing the PMP-derivatized sugars.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
The sample is now ready for injection into the HPLC system.
-
Visualizations
Caption: Experimental workflow for PMP derivatization of sugars.
Caption: Troubleshooting logic for PMP derivatization issues.
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0480751B1 - Method for labelling sugars - Google Patents [patents.google.com]
- 6. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 7. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. open.clemson.edu [open.clemson.edu]
- 9. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 10. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: De Novo Oligosaccharide Structural Elucidation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the de novo structural elucidation of oligosaccharides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guide & FAQs
Ambiguous Mass Spectrometry (MS) Fragmentation
Q1: My MS/MS spectra are complex and difficult to interpret. How can I distinguish between glycan isomers (e.g., linkage or stereoisomers) that produce similar fragmentation patterns?
A1: This is a primary challenge in glycan analysis because many monosaccharides are isomers with identical masses, and standard Collision-Induced Dissociation (CID) is often insufficient to differentiate them.[1][2][3] The complexity arises from various factors including identical mass compositions, branching, and stereochemistry which all influence fragmentation.
Troubleshooting Guide:
-
Employ Orthogonal Fragmentation Methods: Standard CID often breaks the weakest bonds, which may not be informative for linkage.[4][5] Supplementing CID with alternative fragmentation techniques can provide more detailed structural information.
-
Electron-Transfer Dissociation (ETD): Preserves labile modifications and provides different fragmentation patterns compared to CID.
-
Ultraviolet Photodissociation (UVPD): Can induce cross-ring cleavages that are diagnostic for linkage positions.
-
-
Incorporate Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer.[6][7] This technique can physically separate isomeric oligosaccharides, allowing for the acquisition of distinct MS/MS spectra for each isomer.[7][8] This is particularly valuable when isomers yield identical product ions.[8]
-
Use Chemical Derivatization: Permethylation, for example, stabilizes sialic acids and increases the occurrence of cross-ring and double glycosidic cleavages during fragmentation, which helps in determining linkage and branching.[9]
-
Perform Sequential MS (MSⁿ): By selecting a specific fragment ion from an MS/MS experiment and fragmenting it again (MS³), you can progressively piece together the glycan's structure. This is especially powerful when combined with IMS to ensure the precursor ion is from a single isomer.[7][8]
Logical Workflow for Resolving Isomeric Ambiguity
Here is a logical workflow for tackling isomeric ambiguity in oligosaccharide analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Solutions to the Carbohydrate Sequencing Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of ion mobility-mass spectrometry for determining the isomeric heterogeneity of oligosaccharide-alditols derived from bovine submaxillary mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Mobility Separation of Isomeric Carbohydrate Precursor Ions and Acquisition of their Independent Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Analysis of 3-Deoxy-galactosone and Methylglyoxal for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and analytical methodologies of two critical dicarbonyl compounds implicated in cellular stress and disease.
This guide provides a comprehensive comparative analysis of 3-Deoxy-galactosone (3-DG) and methylglyoxal (B44143) (MG), two reactive dicarbonyl compounds that play significant roles in various physiological and pathological processes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear comparison of their formation, reactivity, biological effects, and the analytical techniques used for their quantification.
Physicochemical Properties and Formation
Both this compound and methylglyoxal are α-dicarbonyl compounds, characterized by the presence of two carbonyl groups, which contributes to their high reactivity. Their origins, however, differ significantly.
Methylglyoxal (MG) is primarily an endogenous product of glycolysis, formed from the degradation of the triose phosphates, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P).[1][2] It can also be generated from the metabolism of lipids and proteins.[1] Its formation is a continuous process in all living cells.[2]
This compound (3-DG) , on the other hand, is principally derived from the degradation of galactose.[3] It is commonly formed in food products during Maillard and caramelization reactions.[3] While it can be detected in biological systems, particularly in contexts like peritoneal dialysis fluids, its endogenous production pathways are less characterized compared to MG.[4] Interestingly, 3-DG can also be formed from 3-deoxyglucosone (B13542) (another dicarbonyl) through the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE).[3][4]
A key distinction lies in their precursor sugars, with MG predominantly linked to glucose metabolism and 3-DG to galactose metabolism. This fundamental difference in origin influences their prevalence in various biological and dietary contexts.
Comparative Biological Activity and Cytotoxicity
The high reactivity of 3-DG and MG underpins their significant biological effects, primarily through the formation of Advanced Glycation End-products (AGEs). These modifications can alter the structure and function of proteins, lipids, and DNA, contributing to cellular dysfunction and the pathology of numerous diseases.
Reactivity with Proteins and DNA
Both compounds readily react with the free amino groups of lysine (B10760008) and arginine residues in proteins, as well as with DNA, to form a variety of AGEs.[1][5] Methylglyoxal is a potent precursor of AGEs, and its accumulation is strongly linked to the development of diabetic complications, neurodegenerative diseases, and cancer.[1][2][6] The reaction of MG with deoxyguanosine in DNA can lead to the formation of adducts, potentially causing mutations and genomic instability.[5]
Information on the specific AGEs formed by 3-DG is less abundant in the literature, but as a dicarbonyl, it is expected to participate in similar reactions, contributing to the overall AGE pool.
Cytotoxicity
Both methylglyoxal and 3-deoxyglucosone (a structurally similar dicarbonyl to 3-DG) have been shown to be neurotoxic to cultured cortical neurons.[7] This toxicity is associated with the production of reactive oxygen species (ROS) and the induction of apoptosis.[7] Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that MG can induce a significant reduction in cell viability in a concentration-dependent manner. For instance, treatment with 50, 100, or 200 μM of MG for 24 hours significantly inhibited the viability of HUVECs. In another study, MG concentrations over 0.8 mM were found to be cytotoxic to HUVECs.
While direct comparative cytotoxicity studies between 3-DG and MG are limited, the available data on related compounds suggest that both are potent cytotoxic agents. A summary of reported cytotoxic concentrations is presented in the table below.
| Compound | Cell Line | Concentration | Effect |
| Methylglyoxal | HUVECs | 50, 100, 200 µM | Significant inhibition of cell viability |
| Methylglyoxal | HUVECs | > 0.8 mM | Significantly lower cytoviability |
| 3-Deoxyglucosone | Cortical Neurons | Not specified | Neurotoxic |
| Methylglyoxal | Cortical Neurons | Not specified | Neurotoxic |
Table 1: Comparative Cytotoxicity Data
Modulation of Cellular Signaling Pathways
The interaction of 3-DG and MG with cellular components extends to the modulation of critical signaling pathways, often leading to pro-inflammatory and pro-apoptotic responses.
Methylglyoxal is a well-established activator of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[8][9] The binding of MG-derived AGEs to RAGE can trigger a cascade of downstream events, including the activation of the STAT3 and NLRP3 inflammasome pathways, leading to inflammation and cellular damage.[8] Furthermore, MG can induce the production of reactive oxygen species (ROS), contributing to oxidative stress and activating pathways such as the Rho kinase pathway.[9]
dot
Caption: Signaling pathways activated by Methylglyoxal.
Direct evidence for This compound's impact on specific signaling pathways is less clear. However, its parent molecule, D-galactose, has been shown to induce cellular senescence and oxidative stress, potentially through the dysregulation of pathways such as the YAP-CDK6 and NAD⁺/Sirt1 pathways.[10] Further research is required to elucidate the specific signaling cascades modulated by 3-DG and to determine if it also interacts with the RAGE pathway.
dot
Caption: Postulated signaling effects of this compound.
Experimental Protocols
Accurate and reliable quantification of 3-DG and MG is crucial for understanding their roles in biological systems. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for their analysis.
Quantification of this compound and Methylglyoxal by HPLC-MS/MS
This method typically involves a derivatization step to enhance the stability and chromatographic properties of the dicarbonyls. A common derivatizing agent is o-phenylenediamine (B120857) (oPD), which reacts with the dicarbonyls to form stable quinoxaline (B1680401) derivatives that can be readily analyzed by LC-MS/MS.
Sample Preparation:
-
Deproteinization: Biological samples (e.g., plasma, cell lysates, tissue homogenates) are first treated with a protein precipitating agent, such as perchloric acid (PCA) or acetonitrile, to remove proteins that can interfere with the analysis.[1]
-
Derivatization: The deproteinized supernatant is then incubated with o-phenylenediamine (oPD) to form the corresponding quinoxaline derivatives of 3-DG and MG.[1][11]
-
Extraction/Cleanup: The derivatives may be further purified using solid-phase extraction (SPE) to remove interfering substances.
LC-MS/MS Analysis:
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a polar, phenyl-based reversed-phase column) to separate the quinoxaline derivatives of 3-DG and MG from other components.[11] A gradient elution program is often employed for optimal separation.
-
Mass Spectrometric Detection: The separated derivatives are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for accurate quantification. Stable isotope-labeled internal standards are used to ensure accuracy and precision.[1]
dot
Caption: Workflow for dicarbonyl quantification by HPLC-MS/MS.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][12]
-
Treatment: Treat the cells with various concentrations of 3-DG or MG for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[13]
Analysis of Signaling Pathways by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation state of signaling proteins (e.g., phosphorylation) in response to treatment with 3-DG or MG.
Protocol:
-
Cell Lysis: After treating cells with 3-DG or MG, lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target signaling protein (e.g., anti-phospho-STAT3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which can be captured on film or with a digital imager.
Conclusion
This compound and methylglyoxal are both highly reactive dicarbonyl compounds with significant implications for cellular health and disease. While they share the ability to form AGEs and induce cellular stress, their origins and, to some extent, their specific biological targets and signaling pathways may differ. Methylglyoxal, as a central product of glucose metabolism, has been extensively studied, and its role in various pathologies is well-established. The biological impact of this compound, particularly its endogenous roles and specific signaling interactions, warrants further investigation. This comparative guide provides a foundation for researchers to understand the key similarities and differences between these two important molecules and to design experiments to further elucidate their roles in health and disease.
References
- 1. Glucose metabolite methylglyoxal induces vascular endothelial cell pyroptosis via NLRP3 inflammasome activation and oxidative stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylglyoxal induces oxidative stress-dependent cell injury and up-regulation of interleukin-1beta and nerve growth factor in cultured hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular AGE-ing by methylglyoxal: the past, the present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Mechanisms of Methylglyoxal-Induced Human Embryonic Kidney Cells Damage: Regulation of Oxidative Stress, DNA Damage, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RAGE pathway activation and function in chronic kidney disease and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PlumX [plu.mx]
- 11. Fisheries and Aquatic Sciences [e-fas.org]
- 12. The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of HPLC Methods for 3-Deoxy-galactosone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 3-Deoxy-galactosone (3-DG), a critical dicarbonyl compound formed during the degradation of galactose. The validation of analytical methods for 3-DG is paramount in various fields, including food science, clinical chemistry, and pharmaceutical development, to ensure data accuracy and reliability. This document outlines and compares a specific HPLC-Diode Array Detection (DAD) method for 3-DG with alternative analytical approaches, namely High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and an HPLC method involving pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of three prominent methods.
| Parameter | HPLC-DAD with o-Phenylenediamine (B120857) Derivatization[1][2][3] | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)[4][5][6][7] | HPLC-UV/DAD with PMP Derivatization[8][9] |
| Principle | Pre-column derivatization of the α-dicarbonyl structure of 3-DG with o-phenylenediamine to form a UV-active quinoxaline (B1680401) derivative, followed by reversed-phase HPLC separation and DAD detection. | Direct analysis of underivatized 3-DG. Separation is achieved on a high-pH anion-exchange column, and detection is based on the electrochemical oxidation of the carbohydrate on a gold electrode. | Pre-column derivatization of the reducing end of 3-DG with 1-phenyl-3-methyl-5-pyrazolone (PMP) to form a UV-active derivative, followed by reversed-phase HPLC separation and UV/DAD detection. |
| Specificity | High, as the derivatization is specific to α-dicarbonyl compounds. Chromatographic separation is crucial to distinguish between isomers like 3-DG and 3-deoxyglucosone (B13542) (3-DG). | High, with excellent resolution of isomeric sugars. | High, as the derivatization targets the reducing end of the sugar. |
| **Linearity (R²) ** | >0.99 (typical for derivatization-based methods) | >0.99[7] | >0.999[8] |
| Limit of Detection (LOD) | Dependent on derivatization efficiency and detector sensitivity. | 0.003 to 0.016 mg/L (for similar compounds)[6] | 1.17 µg/mL to 4.83 µg/mL (for various sugars)[8] |
| Limit of Quantification (LOQ) | Dependent on derivatization efficiency and detector sensitivity. | 0.10–0.71 mg/L (for similar compounds)[10] | 3.55 µg/mL to 18.32 µg/mL (for various sugars)[8] |
| Precision (RSD%) | Typically <5% for intra-day and inter-day precision. | < 5.47%[7] | < 5-10%[8] |
| Accuracy (Recovery %) | Typically within 95-105%. | 81.87% to >86.95%[7] | Typically within 90-110%. |
| Sample Preparation | Requires a derivatization step, which can add to sample preparation time and potential variability. | Minimal sample preparation, often just dilution and filtration. No derivatization is required. | Requires a derivatization step. |
| Instrumentation | Standard HPLC with a Diode Array Detector. | Specialized ion chromatography system with a pulsed amperometric detector. | Standard HPLC with a UV or Diode Array Detector. |
Experimental Protocols
HPLC-DAD Method with o-Phenylenediamine Derivatization for 3-DG Analysis
This method is adapted from the validated procedure by Mittelmaier et al. (2011) for the quantification of 3-DG in peritoneal dialysis fluids.[1]
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample, add 100 µL of 0.5 M o-phenylenediamine solution (in 0.5 M HCl).
-
Incubate the mixture at 50 °C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-DAD Conditions:
-
Column: Polar, phenyl-based reversed-phase column (e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A pH-gradient elution may be necessary for baseline separation of 3-DG and 3-deoxyglucosone. A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-5% B; 25-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector monitoring at the λmax of the quinoxaline derivative of 3-DG.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This is a generalized protocol for the analysis of underivatized carbohydrates, which can be optimized for 3-DG.
-
Sample Preparation:
-
Dilute the sample in ultrapure water to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
HPAEC-PAD Conditions:
-
Column: High-pH anion-exchange column (e.g., Dionex CarboPac™ PA100).
-
Mobile Phase: Isocratic elution with 20 mM sodium hydroxide.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Pulsed Amperometric Detection with a gold working electrode using a standard carbohydrate quadruple potential waveform.
-
HPLC-UV/DAD Method with PMP Derivatization
This protocol is based on the derivatization of neutral and acidic sugars with 1-phenyl-3-methyl-5-pyrazolone (PMP).[8]
-
Sample Preparation and Derivatization:
-
To 50 µL of the sample or standard solution, add 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Incubate at 70 °C for 30 minutes.
-
Cool the mixture to room temperature and neutralize with 50 µL of 0.3 M HCl.
-
Add 1 mL of chloroform (B151607) and vortex to extract excess PMP.
-
Centrifuge and discard the lower chloroform layer. Repeat the extraction three times.
-
Filter the aqueous layer through a 0.45 µm syringe filter.
-
-
HPLC-UV/DAD Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Extend C18).[9]
-
Mobile Phase A: 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient optimized for the separation of PMP-sugar derivatives, for example: 0-10 min, 10-20% B; 10-25 min, 20-30% B; 25-30 min, 30-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV/DAD detector at 250 nm.
-
HPLC Method Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis, based on ICH guidelines.
Caption: Workflow for the validation of an HPLC method.
References
- 1. 3-Deoxygalactosone, a new glucose degradation product in peritoneal dialysis fluids: identification, quantification by HPLC/DAD/MSMS and its pathway of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Poly… [ouci.dntb.gov.ua]
- 10. Quantification of sugars in wheat flours with an HPAEC-PAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of different classes of dicarbonyl compounds, including dialdehydes, diketones, and ketoaldehydes. Understanding the relative reactivity of these compounds is crucial in various fields, from synthetic chemistry and materials science to drug development and toxicology. This document summarizes quantitative experimental data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and reaction pathways.
Introduction to Dicarbonyl Reactivity
Dicarbonyl compounds are organic molecules containing two carbonyl (C=O) groups. Their reactivity is largely governed by the electrophilic nature of the carbonyl carbons, making them susceptible to nucleophilic attack. The structural arrangement of the two carbonyl groups and the nature of the substituents significantly influence their chemical behavior. Generally, aldehydes are more reactive than ketones due to a combination of steric and electronic factors. Aldehydes have at least one hydrogen atom attached to the carbonyl carbon, resulting in less steric hindrance for an approaching nucleophile compared to the two alkyl or aryl groups of a ketone.[1][2] Electronically, the single alkyl group of an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon than the two alkyl groups of a ketone, making the aldehyde carbonyl more electrophilic.[1][2]
This guide will delve into the specific reactivity of different dicarbonyl compounds, providing experimental data to support these fundamental principles.
Quantitative Comparison of Dicarbonyl Reactivity
To provide a clear comparison, the following table summarizes experimentally determined reaction rate constants for various dicarbonyl compounds with the nucleophile aminoguanidine (B1677879) under physiological conditions (pH 7.4 and 37°C). This reaction is relevant to the study of advanced glycation end products (AGEs) in biological systems.
| Dicarbonyl Compound | Class | Rate Constant (k) with Aminoguanidine (M⁻¹s⁻¹) | Source |
| Glyoxal | Dialdehyde (B1249045) | 0.892 ± 0.037 | [3] |
| Methylglyoxal (B44143) | Ketoaldehyde | 178 ± 15 (unhydrated form), 0.102 ± 0.001 (monohydrate form) | [3] |
| 3-Deoxyglucosone | Ketoaldehyde | (3.23 ± 0.25) x 10⁻³ | [3] |
Note: The reactivity of methylglyoxal is presented for both its unhydrated and hydrated forms, as both exist in solution and react with aminoguanidine.[3] The unhydrated form is significantly more reactive.
The data clearly indicates a wide range of reactivity among these dicarbonyls. The ketoaldehyde, methylglyoxal (in its unhydrated form), is the most reactive, followed by the dialdehyde, glyoxal. 3-Deoxyglucosone, another ketoaldehyde, is the least reactive in this set. This highlights that while the general rule of aldehyde reactivity being greater than ketone reactivity holds, the specific molecular structure plays a critical role.
Reaction Mechanisms and Signaling Pathways
The reaction of dicarbonyl compounds with nucleophiles, such as amines, is a fundamental process in both synthetic and biological chemistry. A common reaction is the formation of a Schiff base, which can then undergo further reactions.
In biological systems, the reaction of dicarbonyls with proteins and nucleic acids can lead to the formation of advanced glycation end products (AGEs), which are implicated in aging and various diseases. The initial step in this process is often the nucleophilic attack by an amino group from a lysine (B10760008) or arginine residue on one of the carbonyl carbons of the dicarbonyl compound.
Experimental Protocols
Accurate determination of the reactivity of dicarbonyl compounds requires precise experimental design and monitoring. The following are detailed methodologies for key experiments.
Protocol 1: Kinetic Analysis of Dicarbonyl Reactions with Aminoguanidine by UV-Visible Spectroscopy
This protocol is adapted from the study by Thornalley et al. (1996) for measuring the reaction rates of dicarbonyl compounds with aminoguanidine.[3]
1. Materials:
- Dicarbonyl compound (e.g., glyoxal, methylglyoxal, 3-deoxyglucosone)
- Aminoguanidine hydrochloride
- Sodium phosphate (B84403) buffer (0.2 M, pH 7.4)
- Diethylenetriaminepentaacetic acid (DTPA)
- UV-Visible Spectrophotometer with a thermostatted cell holder (37°C)
2. Procedure:
- Prepare stock solutions of the dicarbonyl compound and aminoguanidine in deionized water.
- Prepare a reaction buffer of 0.2 M sodium phosphate, pH 7.4, containing 1 mM DTPA.
- For each kinetic run, pipette the required volume of the dicarbonyl stock solution and the reaction buffer into a quartz cuvette.
- Place the cuvette in the thermostatted cell holder of the spectrophotometer at 37°C and allow it to equilibrate for 5 minutes.
- Initiate the reaction by adding the required volume of the aminoguanidine stock solution to the cuvette, and mix rapidly.
- Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the formation of the triazine product (e.g., ~330 nm for the reaction with methylglyoxal).
- Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
3. Data Analysis:
- The initial rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
- The pseudo-first-order rate constant (k_obs) can be calculated if one reactant is in large excess.
- The second-order rate constant (k) is determined from the slope of a plot of k_obs versus the concentration of the reactant that is not in excess. For reactions that are first order with respect to both reactants, the rate equation is: Rate = k[Dicarbonyl][Aminoguanidine].[3]
Protocol 2: Monitoring Aldol Condensation Reactions by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions in real-time, providing structural information about reactants, intermediates, and products.
1. Materials:
- Dicarbonyl compound (e.g., a dialdehyde or diketone)
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- Base catalyst (e.g., NaOD in D₂O)
- NMR spectrometer
2. Procedure:
- Dissolve a known concentration of the dicarbonyl compound in the deuterated solvent in an NMR tube.
- Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
- Initiate the condensation reaction by adding a catalytic amount of the base to the NMR tube.
- Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals.
- The reaction progress can be monitored by observing the decrease in the signal intensity of the reactant's protons and the increase in the signal intensity of the product's protons.
3. Data Analysis:
- Integrate the characteristic peaks of the reactant and product in each spectrum.
- The concentration of each species at a given time can be determined from the integral values relative to an internal standard.
- Plot the concentration of the reactant or product as a function of time to determine the reaction kinetics.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the reactivity of different dicarbonyl compounds.
References
- 1. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Deoxy-galactosone vs. 3-Deoxyglucosone: A Comparative Guide on Biological Activity
A critical evaluation of two key dicarbonyl compounds in glycation research reveals a significant knowledge gap, with 3-deoxyglucosone (B13542) being extensively studied while its diastereomer, 3-Deoxy-galactosone, remains largely uncharacterized. This guide provides a comprehensive comparison of the current understanding of these two molecules, highlighting the wealth of data on 3-deoxyglucosone's role in cellular damage and disease, and underscoring the pressing need for further investigation into the biological implications of this compound.
At a Glance: A Tale of Two Dicarbonyls
While both this compound (3-DGal) and 3-deoxyglucosone (3-DG) are dicarbonyl compounds implicated in the Maillard reaction and the formation of Advanced Glycation End-products (AGEs), the depth of scientific knowledge regarding their specific biological activities is vastly different. 3-DG is a well-established player in the pathophysiology of diabetic and uremic complications, known to be a potent precursor of AGEs and to exhibit direct cellular toxicity.[1] In contrast, 3-DGal is primarily known as a diastereomer and a product of 3-DG, with its own biological effects remaining largely unexplored.
| Feature | This compound (3-DGal) | 3-deoxyglucosone (3-DG) |
| Chemical Relationship | Diastereomer of 3-DG | Diastereomer of 3-DGal |
| Primary Origin | Formed from 3-DG via the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE).[2] Also found in foods and heat-sterilized peritoneal dialysis fluids.[3][4] | Synthesized via the Maillard reaction and the polyol pathway.[1] |
| Role in AGE Formation | Implicated as a dicarbonyl precursor to AGEs.[1] | A potent precursor of various AGEs, including imidazolone, pyrraline, N'-(carboxymethyl)lysine (CML), and pentosidine.[1][5] |
| Known Biological Activities | Largely uninvestigated. Further studies are needed to determine its (patho-)physiological properties.[3] | Induces cellular toxicity and apoptosis, promotes protein glycation and cross-linking, contributes to diabetic and uremic complications, and induces reactive oxygen species (ROS).[1][6] |
| Clinical Relevance | Identified in peritoneal dialysis fluids, suggesting potential clinical significance in that context.[3] | Elevated plasma levels are observed in diabetes and uremia, serving as a marker for these conditions.[1][6] |
The Well-Documented Path of 3-Deoxyglucosone (3-DG) in Disease
3-Deoxyglucosone is a highly reactive α-dicarbonyl compound that plays a significant role in the development of complications associated with diabetes and uremia.[1] Its detrimental effects stem from its ability to readily react with proteins, leading to the formation of AGEs.[5] This process, known as glycation, alters the structure and function of proteins, contributing to tissue damage.[7]
Studies have shown that 3-DG can induce apoptosis (programmed cell death) and suppress cell proliferation.[7] It is also known to generate reactive oxygen species (ROS), leading to oxidative stress, a key factor in the pathogenesis of various diseases.[6] The accumulation of 3-DG and subsequent AGE formation are linked to the vascular complications of diabetes, atherosclerosis, hypertension, and Alzheimer's disease.[6]
The Enigmatic Nature of this compound (3-DGal)
In stark contrast to its well-studied counterpart, the biological activity of this compound remains a significant unknown in the field of glycation research. It is recognized as a glucose degradation product and has been identified in food products and medical solutions like peritoneal dialysis fluids.[4] Crucially, 3-DGal is formed from 3-DG through an intermediate compound, 3,4-dideoxyglucosone-3-ene (3,4-DGE). This formation pathway suggests that where 3-DG is present, 3-DGal may also be formed, making the lack of research into its biological effects a critical gap in our understanding.
The structural similarity between 3-DGal and 3-DG as diastereomers implies that 3-DGal could also possess significant biological activity, potentially contributing to the overall burden of dicarbonyl stress. However, without direct comparative studies, it is impossible to ascertain whether its effects are similar to, greater than, or less than those of 3-DG.
Visualizing the Connection and Consequences
To better understand the relationship between these two molecules and the broader implications of dicarbonyl stress, the following diagrams illustrate the formation of 3-DGal from 3-DG and the general pathway of AGE formation initiated by 3-DG.
Experimental Protocols: A Framework for Future Comparison
To facilitate the much-needed research into the biological activity of this compound, this section outlines standard experimental protocols that are commonly used to assess the effects of 3-deoxyglucosone. These methodologies can be directly applied to a comparative analysis of 3-DGal and 3-DG.
Protein Glycation Assay (In Vitro)
This assay measures the extent to which a compound can glycate a model protein, such as bovine serum albumin (BSA).
Materials:
-
This compound (3-DGal) and 3-deoxyglucosone (3-DG)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment
-
Nitroblue tetrazolium (NBT) for fructosamine (B8680336) assay
-
Fluorescence spectrophotometer
Procedure:
-
Prepare solutions of BSA (e.g., 10 mg/mL) in PBS.
-
Add 3-DGal or 3-DG to the BSA solutions at various concentrations. A control with BSA and PBS alone should be included.
-
Incubate the mixtures at 37°C for a set period (e.g., 24, 48, 72 hours).
-
Analysis of Protein Cross-linking: Run the incubated samples on an SDS-PAGE gel to visualize protein cross-linking (appearance of higher molecular weight bands).
-
Quantification of Fructosamine: Use the NBT assay to quantify the formation of Amadori products (an early stage of glycation).
-
Measurement of AGE-specific Fluorescence: Measure the fluorescence of the samples (excitation ~370 nm, emission ~440 nm) to quantify the formation of fluorescent AGEs.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of the compounds on the viability and proliferation of cultured cells.
Materials:
-
This compound (3-DGal) and 3-deoxyglucosone (3-DG)
-
A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-DGal or 3-DG for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
After the incubation period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Conclusion and Future Directions
The current body of research has firmly established 3-deoxyglucosone as a key mediator of cellular damage in the context of hyperglycemia and uremia. Its role as a potent precursor of AGEs and its direct cytotoxic effects are well-documented. In contrast, this compound, despite its close structural relationship and shared origin with 3-DG, remains a scientific enigma.
This guide highlights a critical need for direct, quantitative comparisons of the biological activities of 3-DGal and 3-DG. Future research should focus on employing the established experimental protocols outlined here to elucidate the specific effects of 3-DGal on protein glycation, cell viability, and the induction of oxidative stress. Such studies are imperative to fully understand the landscape of dicarbonyl stress and its contribution to disease, and may reveal 3-DGal as another important target for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Reactivity of the Glucose Degradation Product 3,4-Dideoxyglucosone-3-ene (3,4-DGE) towards Abundant Components of the Human Blood Circulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]
- 7. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: 3-Deoxy-D-galactosone and its C4 Epimer, 3-Deoxy-D-talosone
In the intricate world of carbohydrate chemistry, even subtle stereochemical variations can lead to profound differences in biological activity and function. This guide provides a detailed structural and functional comparison of 3-Deoxy-D-galactosone and its C4 epimer, 3-Deoxy-D-talosone. While extensive experimental data for 3-Deoxy-D-talosone is limited in the public domain, this comparison leverages the known properties of 3-Deoxy-D-galactosone and infers the expected characteristics of its epimer based on fundamental principles of stereochemistry.
Structural and Physicochemical Properties
3-Deoxy-D-galactosone (also known as 3-deoxy-D-threo-hexos-2-ulose) and 3-Deoxy-D-talosone are diastereomers that differ only in the configuration of the hydroxyl group at the fourth carbon atom.[1] This epimeric relationship is the primary determinant of their distinct three-dimensional structures and, consequently, their interactions with biological systems.
| Property | 3-Deoxy-D-galactosone | 3-Deoxy-D-talosone (Predicted) |
| Systematic Name | 3-deoxy-D-threo-hexos-2-ulose | 3-deoxy-D-lyxo-hexos-2-ulose |
| Molecular Formula | C₆H₁₀O₅ | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol | 162.14 g/mol |
| Structure | A 1,2-dicarbonyl compound derived from galactose. | A 1,2-dicarbonyl compound derived from talose. |
| Stereochemistry | The hydroxyl group at C4 is in the axial position in the most stable chair conformation of its pyranose form. | The hydroxyl group at C4 is in the equatorial position in the most stable chair conformation of its pyranose form. |
| Solubility | Soluble in DMF, DMSO, and PBS (pH 7.2); sparingly soluble in ethanol. | Expected to have similar solubility in polar solvents. |
Spectroscopic Analysis
While a direct side-by-side spectroscopic comparison is not available, we can predict the key differences that would be observed in their NMR spectra based on their structures.
| Spectroscopic Data | 3-Deoxy-D-galactosone | 3-Deoxy-D-talosone (Predicted) |
| ¹H NMR | The axial proton at C4 would likely exhibit a larger coupling constant (J-value) with the adjacent protons compared to an equatorial proton. | The equatorial proton at C4 would be expected to show a smaller coupling constant with its neighbors. |
| ¹³C NMR | The chemical shift of the C4 carbon would be characteristic of the galacto- configuration. | The chemical shift of the C4 carbon would differ due to the change in the stereochemical environment, reflecting the talo- configuration. |
| Mass Spectrometry | ESI-MS would show a molecular ion peak corresponding to its molecular weight. | ESI-MS would show an identical molecular ion peak to its epimer. |
Synthesis and Chemical Reactivity
The synthesis of 3-deoxy-sugars typically involves the selective deoxygenation of a protected monosaccharide precursor. The reactivity of 3-Deoxy-D-galactosone and its epimer will be largely dictated by the presence of the two carbonyl groups and the remaining hydroxyl groups.
Logical Flow of a General Synthesis for 3-Deoxy-hexos-2-uloses:
Caption: Generalized synthetic pathway for 3-deoxy-hexos-2-uloses.
Experimental Protocol: Synthesis of a 6-Deoxy-α-L-talofuranosyl Derivative
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Various reagents for protection, oxidation, reduction, and deoxygenation steps (e.g., Dess-Martin periodinane, sodium borohydride, triflic anhydride, sodium azide, etc.)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), etc.
-
Silica gel for column chromatography
Procedure:
-
Oxidation of the C3-hydroxyl group: The starting protected glucose is oxidized at the C3 position to yield the corresponding ulose.
-
Stereoselective reduction: The ulose is then reduced to invert the stereochemistry at C3, yielding the allo-configured intermediate.
-
Functionalization for deoxygenation: The free hydroxyl group is converted to a good leaving group (e.g., a triflate).
-
Deoxygenation: The leaving group is displaced, often with a hydride reagent, to afford the 3-deoxy sugar derivative.
-
Deprotection: The protecting groups are removed to yield the final product.
This is a generalized summary. For a detailed experimental procedure for a related compound, please refer to the synthesis of 9-(6-deoxy-α-L-talofuranosyl)-6-methylpurine.
Biological Activity and Significance
The difference in stereochemistry at C4 is expected to have a significant impact on the biological activity of these two epimers. Enzyme active sites are highly specific, and the orientation of the C4 hydroxyl group can be critical for binding and catalysis.
| Biological Aspect | 3-Deoxy-D-galactosone | 3-Deoxy-D-talosone (Predicted) |
| Enzyme Interactions | As a galactose analog, it may interact with enzymes involved in galactose metabolism, such as galactokinase or galactose oxidase, potentially acting as an inhibitor or a poor substrate. | As a talose analog, its interactions would be different. It might interact with enzymes that recognize the talo-configuration, though these are less common in human metabolism. |
| Glycosylation | If incorporated into glycan structures, the absence of the C3-hydroxyl and the specific C4-configuration would likely alter the structure and function of the resulting glycoconjugate. | The different C4-configuration would lead to a distinct alteration in glycoconjugate structure compared to its galacto-epimer. |
| Advanced Glycation End-products (AGEs) | As a dicarbonyl compound, it is implicated in the formation of AGEs, which are associated with various chronic diseases. | It is also expected to be a precursor to AGEs, though the kinetics and specific products may differ from its epimer. |
Signaling Pathway Involvement (Hypothetical):
The interaction of these molecules with cell signaling pathways is likely indirect, stemming from their effects on metabolism and the formation of AGEs.
Caption: Potential biological effects of 3-deoxy-hexos-2-uloses.
Conclusion
The structural comparison of 3-Deoxy-D-galactosone and its C4 epimer, 3-Deoxy-D-talosone, highlights the critical role of stereochemistry in determining the properties and potential biological functions of carbohydrates. While experimental data on 3-Deoxy-D-talosone is scarce, the principles of carbohydrate chemistry allow for informed predictions of its behavior. Further research into the synthesis and biological evaluation of 3-Deoxy-D-talosone is warranted to fully elucidate the structure-activity relationships within this epimeric pair and to explore their potential as tools in chemical biology and drug discovery.
References
A Comparative Guide to the Validation of GC-MS and LC-Based Methods for Dicarbonyl Compound Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl, is critical in various research fields, including food science, environmental analysis, and clinical diagnostics, due to their roles as biomarkers for oxidative stress and precursors to advanced glycation end products (AGEs). This guide provides an objective comparison of the validated performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC)-based methods for the profiling of these reactive species. The information herein is supported by experimental data to aid researchers in selecting the most suitable analytical technique for their specific needs.
Overview of Analytical Approaches
The analysis of dicarbonyl compounds is challenging due to their high reactivity, polarity, and low molecular weight. Consequently, both GC-MS and LC-based methods typically employ a derivatization step to enhance volatility (for GC) and improve chromatographic retention and detection sensitivity. A common derivatizing agent for α-dicarbonyls is o-phenylenediamine (B120857) (OPD) or its analogs, which react with the dicarbonyls to form stable, chromophoric, and/or electroactive quinoxaline (B1680401) derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a gold standard for the identification of volatile and semi-volatile compounds. For dicarbonyl analysis, derivatization is mandatory to convert the non-volatile dicarbonyls into thermally stable and volatile derivatives suitable for GC separation.
Liquid Chromatography (LC)-Based Methods: LC coupled with various detectors, such as tandem mass spectrometry (LC-MS/MS), ultraviolet (UV), or fluorescence (FLD), is a versatile alternative. LC-MS/MS, in particular, provides high sensitivity and selectivity. Derivatization is often used to improve the chromatographic properties and ionization efficiency of the dicarbonyls.
Quantitative Method Validation: A Head-to-Head Comparison
The following tables summarize the key validation parameters for GC-MS and a representative LC-based method for the analysis of glyoxal, methylglyoxal, and diacetyl. These values are compiled from various studies and may vary depending on the specific matrix and instrumentation.
Table 1: GC-MS Method Validation with o-Phenylenediamine Derivatization
| Parameter | Glyoxal | Methylglyoxal | Diacetyl | Reference(s) |
| Linearity Range (µg/L) | 0.05 - 20,000 | 0.05 - 20,000 | 0.05 - 20,000 | |
| Correlation Coefficient (R²) | >0.998 | >0.998 | >0.998 | [1] |
| Limit of Detection (LOD) (µg/L) | 1.30 | 1.86 | 1.45 | [2][3] |
| Limit of Quantification (LOQ) (µg/L) | 4.33 | 6.20 | 4.82 | [2][3] |
| Accuracy (Recovery %) | 92.4 - 103.9 | 92.4 - 103.9 | 92.4 - 103.9 | [3] |
| Precision (RSD %) | <4.95 (Intra-day) | <4.95 (Intra-day) | <4.95 (Intra-day) | [3] |
| <5.80 (Inter-day) | <5.80 (Inter-day) | <5.80 (Inter-day) | [3] |
Table 2: LC-MS/MS Method Validation with o-Phenylenediamine Derivatization
| Parameter | Glyoxal | Methylglyoxal | Diacetyl | Reference(s) |
| Linearity Range (µg/L) | 0.2 - 100 | 0.2 - 100 | 0.2 - 100 | |
| Correlation Coefficient (R²) | >0.99 | >0.99 | >0.99 | |
| Limit of Detection (LOD) (µg/L) | 0.46 | 0.39 | 0.28 | [4] |
| Limit of Quantification (LOQ) (µg/L) | Not Specified | Not Specified | Not Specified | [4] |
| Accuracy (Recovery %) | 81 - 116 | 81 - 116 | Not Specified | |
| Precision (RSD %) | <10 | <10 | Not Specified |
Experimental Protocols
GC-MS Method with 1,2-Diaminobenzene Derivatization
This protocol is based on the OIV (International Organisation of Vine and Wine) method for the analysis of α-dicarbonyl compounds in wine.
1. Sample Preparation and Derivatization:
-
To 50 mL of the sample (e.g., wine), adjust the pH to 8.0 with 1 M NaOH.
-
Add 25 mg of 1,2-diaminobenzene.
-
Add a known amount of internal standard (e.g., 50 µL of 2.0 g/L 2,3-hexanedione).
-
Seal the flask and stir until the reagent is dissolved.
-
Incubate at 60°C for 3 hours.
-
After cooling, acidify the reaction mixture to pH 2 with 2 M H₂SO₄.
2. Extraction of Quinoxaline Derivatives:
-
Perform a liquid-liquid extraction twice with 5 mL of dichloromethane (B109758) by stirring for 5 minutes each time.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Decant the dried extract for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: A moderately polar capillary column, such as a BP21 (50 m x 0.32 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Hold at 60°C for 1 minute, then ramp at 2°C/min to 220°C, and hold for 20 minutes.
-
Carrier Gas: Helium.
-
MS Detector: Operated in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic m/z values for each quinoxaline derivative.
LC-MS/MS Method with o-Phenylenediamine (OPD) Derivatization
This is a representative protocol for the analysis of dicarbonyls in biological fluids.
1. Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma), add an internal standard solution containing isotopically labeled dicarbonyls.
-
Add 50 µL of 10 mM OPD in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding an acid, such as formic acid.
-
Centrifuge the sample to precipitate proteins.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: 0.3 mL/min.
-
MS Detector: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each quinoxaline derivative.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS methods described above.
Caption: Workflow for GC-MS analysis of dicarbonyl compounds.
Caption: Workflow for LC-MS/MS analysis of dicarbonyl compounds.
References
- 1. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of glyoxal, methylglyoxal, and diacetyl in red ginseng products using dispersive liquid-liquid microextraction coupled with GC-MS. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
comparative study of glycation potential of different reducing sugars
For researchers and professionals in drug development, understanding the nuances of non-enzymatic protein modification is critical. Glycation, the covalent attachment of reducing sugars to proteins, lipids, or nucleic acids, results in the formation of Advanced Glycation End-products (AGEs).[1][2] These AGEs are implicated in the pathogenesis of numerous diseases, including diabetes, atherosclerosis, and neurodegenerative disorders, by altering protein structure and function, generating reactive oxygen species (ROS), and triggering inflammatory responses through receptors like RAGE (Receptor for Advanced Glycation End products).[1][2][3]
The propensity of a reducing sugar to induce glycation is not uniform. Different monosaccharides exhibit markedly different reaction rates, a factor of great importance for both in vitro studies and understanding in vivo pathology. This guide provides a comparative overview of the glycation potential of common reducing sugars, supported by experimental data and detailed methodologies.
Relative Glycation Potential: A Quantitative Comparison
The rate of glycation is influenced by the proportion of the sugar that exists in the open-chain (carbonyl) form.[4] Sugars with a higher percentage of their structure in this reactive form are more potent glycating agents. Experimental evidence consistently demonstrates a clear hierarchy in the glycation potential of common reducing sugars.
Studies comparing monosaccharides have established the following sequence of reactivity: Ribose > Fructose (B13574) > Glucose .[5][6] Fructose has been shown to have a glycation rate approximately 7.5 to 10 times higher than that of glucose.[5] Ribose, a pentose (B10789219) sugar, is even more reactive, generating significantly more AGEs than fructose under similar conditions.[6][7] This differential reactivity is crucial when designing experiments or interpreting metabolic data.
The table below summarizes the relative glycation rates and AGEs formation potential of key reducing sugars based on published in vitro studies.
| Sugar | Sugar Type | Relative Glycation Rate (approx.) | Key Findings | Citations |
| Ribose | Pentose | Very High (>> Fructose) | Generates more AGEs and exhibits greater cytotoxicity compared to fructose. Reacts with a higher number of lysine (B10760008) residues on proteins like BSA. | [6][7][8] |
| Fructose | Ketose | High (~7.5-10x Glucose) | Rate of glycoxidation with bovine serum albumin (BSA) is about 10 times higher than with glucose. Forms Heyns products which can rapidly convert to irreversible AGEs. | [4][5][9] |
| Galactose | Aldose | Moderate (> Glucose) | More reactive than glucose. | [6] |
| Mannose | Aldose | Moderate (> Glucose) | More reactive than glucose. | [6] |
| Glucose | Aldose | Baseline (1x) | The most common sugar in vivo but the least reactive among those listed due to its stable ring structure and low percentage in the open-chain form. | [4][5][6] |
| Allulose | Ketose | Very Low (< Glucose) | An epimer of fructose that exhibits significantly less glycation potential compared to both glucose and fructose in cell-free, in vitro, and in vivo models. | [4][9] |
Visualizing the Glycation Process
The formation of AGEs occurs via the Maillard reaction, a complex series of non-enzymatic browning reactions. The pathway begins with the initial reaction between a sugar and a protein and progresses through several stages to form irreversible, heterogeneous AGEs.
Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).
Experimental Protocols
To assess and compare the glycation potential of different reducing sugars, a standardized in vitro protein glycation assay is commonly employed. Below is a detailed protocol synthesized from established methodologies.[8][10]
Objective:
To quantify and compare the formation of Advanced Glycation End-products (AGEs) resulting from the incubation of a model protein with various reducing sugars.
Materials:
-
Model Protein: Bovine Serum Albumin (BSA), 10 mg/mL solution.
-
Reducing Sugars: Glucose, Fructose, Ribose (e.g., 500 mM stock solutions).
-
Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4, containing 0.02% sodium azide (B81097) to prevent microbial growth.
-
Inhibitor (Positive Control): Aminoguanidine (AG), 10 mM stock solution.
-
Equipment: Spectrofluorometer, 96-well microplate (black, flat-bottom), incubator, polyacrylamide gel electrophoresis (PAGE) system.
Methodology:
-
Preparation of Reaction Mixtures:
-
In sterile microcentrifuge tubes, prepare the reaction mixtures as follows (example for one sugar):
-
Test Sample: 500 µL BSA solution + 500 µL of a specific sugar solution.
-
Control (Protein Only): 500 µL BSA solution + 500 µL PBS.
-
Inhibitor Control: 500 µL BSA solution + 400 µL sugar solution + 100 µL Aminoguanidine solution.
-
-
Prepare a separate set of reactions for each sugar to be tested.
-
-
Incubation:
-
Seal the tubes and incubate them in the dark at 37°C for a period ranging from 7 to 31 days.[8] The duration can be adjusted based on the reactivity of the sugar being tested (e.g., shorter times for ribose).
-
-
Measurement of AGEs Formation (Fluorescence):
-
At predetermined time points (e.g., weekly), take a 200 µL aliquot from each reaction mixture and transfer it to a 96-well plate.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[10]
-
The increase in fluorescence relative to the control sample is proportional to the formation of fluorescent AGEs.
-
-
Electrophoretic Analysis (PAGE):
-
To visualize changes in the protein, perform native polyacrylamide gel electrophoresis (PAGE).[8]
-
Glycation increases the negative charge of the protein, causing it to migrate faster towards the anode.[8]
-
Load equal amounts of protein from each sample onto the gel. The relative migration distance of the BSA band can be used as an indicator of the degree of glycation.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each sugar.
-
Compare the migration patterns on the PAGE gel.
-
The results will provide a direct comparison of the glycation potential of the tested sugars.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the comparative study of protein glycation by reducing sugars.
References
- 1. Advanced Glycation End Products in Disease Development and Potential Interventions [mdpi.com]
- 2. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 3. Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Rates of Glycation Following Exposure to Unique Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of bovine serum albumin glycation by ribose and fructose in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. plantsjournal.com [plantsjournal.com]
Unmasking a Common Interference: A Comparative Guide to TRIAC Cross-Reactivity in T3 Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The presence of 3,5,3'-triiodothyroacetic acid (TRIAC), a thyroid hormone analog used in the management of conditions like monocarboxylate transporter 8 (MCT8) deficiency, can lead to significant analytical challenges in the monitoring of thyroid function. Due to its structural similarity to triiodothyronine (T3), TRIAC is known to cross-react with antibodies used in T3 immunoassays, resulting in falsely elevated T3 measurements. This guide provides a comparative analysis of this cross-reactivity across various common immunoassay platforms, supported by experimental data, to aid researchers in selecting appropriate analytical methods and interpreting their results accurately.
The Impact of TRIAC on T3 Immunoassay Performance
A pivotal study investigated the degree of cross-reactivity of TRIAC in commercially available total T3 (TT3) and free T3 (FT3) immunoassays. The findings revealed that all tested platforms exhibited significant cross-reactivity, leading to an overestimation of T3 concentrations.[1][2][3] This interference is dose-dependent, meaning that higher concentrations of TRIAC result in a greater degree of false elevation in measured T3 levels.[1]
The study highlighted that at a TRIAC concentration of 250 ng/dL, the interference resulted in a falsely elevated TT3 reading of approximately 190 ng/dL.[1][2][3] This underscores the critical need for alternative, non-immunoassay-based methods, such as mass spectrometry, for monitoring T3 levels in patients undergoing TRIAC therapy to avoid misinterpretation of their thyroid status.[1][2][3]
Comparative Analysis of T3 Immunoassay Platforms
The susceptibility to TRIAC interference varies among different immunoassay systems. The following table summarizes the rank order of interference from highest to lowest for both total T3 and free T3 assays based on the aforementioned study.
| Assay Type | Immunoassay Platform | Manufacturer | Rank of Susceptibility to TRIAC Interference (Highest to Lowest) |
| Total T3 (TT3) | IMMULITE | Siemens Healthcare Diagnostics | 1 |
| e602 | Roche Diagnostics | 2 | |
| DxI | Beckman Coulter | 3 (tie) | |
| Vitros | Ortho Clinical Diagnostics | 3 (tie) | |
| Architect | Abbott Diagnostics | 5 | |
| Centaur | Siemens Healthcare Diagnostics | 6 | |
| Free T3 (FT3) | Architect | Abbott Diagnostics | 1 |
| e602 | Roche Diagnostics | 2 | |
| Centaur | Siemens Healthcare Diagnostics | 3 |
Note: Data is derived from "Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms". The study did not provide quantitative cross-reactivity percentages for all platforms, but ranked them in order of susceptibility to interference.
Experimental Protocols
The assessment of TRIAC cross-reactivity in T3 immunoassays was conducted using the following key experimental designs:
In Vitro Spiking Experiment
-
Objective: To determine the dose-dependent effect of TRIAC on T3 measurements across different immunoassay platforms.
-
Methodology:
-
A pooled serum sample with a known baseline T3 concentration was used.
-
Varying concentrations of TRIAC (ranging from 50 to 1,000 ng/dL) were added ("spiked") into aliquots of the pooled serum.[1][2][3]
-
These spiked samples were then analyzed for total T3 (TT3) and free T3 (FT3) on multiple immunoassay platforms, including the Roche e602, Abbott Architect, Siemens Centaur, Siemens IMMULITE, Beckman Coulter DxI, and Ortho Clinical Diagnostics Vitros.[1][2][3]
-
The measured T3 concentrations in the spiked samples were compared to the baseline T3 concentration to quantify the extent of interference.
-
T3 Competition Assay
-
Objective: To investigate if the cross-reactivity of TRIAC could be overcome by an excess of T3.
-
Methodology:
-
A constant concentration of TRIAC (250 ng/dL) was added to pooled serum samples.[1][2][3]
-
Increasing amounts of T3 were then added to these samples.[1][2][3]
-
The samples were subsequently analyzed to measure the T3 concentration. This experiment helps to understand the competitive binding dynamics between T3, TRIAC, and the assay's antibody.
-
Visualizing the Mechanism of Interference
The following diagrams illustrate the principle of a competitive T3 immunoassay and how a cross-reacting substance like TRIAC can interfere with the measurement.
Conclusion and Recommendations
The structural similarity between TRIAC and T3 leads to significant cross-reactivity in all tested commercial T3 immunoassays, posing a considerable risk of misdiagnosis and improper patient management. Researchers and clinicians must be aware of the specific limitations of their chosen T3 immunoassay platform. For individuals receiving TRIAC therapy, it is strongly recommended to use alternative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate between T3 and TRIAC, to ensure accurate monitoring of thyroid hormone status. When immunoassay is the only available method, the potential for interference should be carefully considered in the interpretation of the results.
References
- 1. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Antibody Cross-Reactivity with Oligosaccharide-Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody specificity and cross-reactivity with structurally related oligosaccharide-conjugates. Understanding the fine specificity of these interactions is critical for the development of targeted therapies, vaccines, and diagnostic assays. The following sections present quantitative binding data for well-characterized anti-glycan monoclonal antibodies, detailed experimental protocols for assessing these interactions, and visualizations of key pathways and workflows.
Quantitative Comparison of Binding Affinities
The specificity of an antibody is defined by its preferential binding to its target epitope with minimal recognition of structurally similar molecules. Cross-reactivity occurs when an antibody binds to epitopes other than the one that induced its production. In the context of oligosaccharide-conjugates, this is often observed with glycans that share a common core structure but differ in terminal saccharides.
The following tables summarize the binding affinities of monoclonal antibodies against the Globo H and Stage-Specific Embryonic Antigen-4 (SSEA-4), as well as the Lewis Y antigen. These cancer-associated carbohydrate antigens and stem cell markers are important targets in drug development. The data, derived from Surface Plasmon Resonance (SPR) and Fluorescence Polarization assays, quantify the high degree of specificity these antibodies exhibit.
Table 1: Binding Affinities of Anti-Globo H and Anti-SSEA-4 Monoclonal Antibodies
| Antibody | Target Glycan | Cross-Reactive Glycan | Method | Kd (Target) | Kd (Cross-Reactive) | Fold Difference in Affinity |
| α-Globo H (VK9) | Globo H | SSEA-4 | SPR | ~20 nM | >1000 nM | >50-fold |
| α-SSEA-4 (MC-813-70) | SSEA-4 | Globo H | SPR | ~5 nM | >1000 nM | >200-fold |
| α-Globo H (Mbr1) | Globo H | SSEA-4 | Fluorescence Polarization | 0.56 ± 0.13 nM | Weak binding | Significant |
| α-SSEA-4 | SSEA-4 | Globo H | Fluorescence Polarization | 115 ± 10 nM | Weak binding | Significant |
Data compiled from studies on Globo-series glycans.[1][2][3][4] Note that absolute Kd values can vary based on the assay format (e.g., solution-phase vs. surface-based).
Table 2: Cross-Reactivity Profile of an Anti-Lewis Y Monoclonal Antibody (mAb 3S193)
| Antigen | Reactivity (ELISA) | Comments |
| Lewis Y (Ley) | Strong | High specificity for the target antigen.[5][6] |
| Lewis X (Lex) | Negative/Weak | Minimal cross-reactivity with the related Lex structure.[5][6] |
| H-type 2 | Negative/Weak | Limited recognition of the precursor H-type 2 structure.[5][6] |
This table illustrates the high specificity of mAb 3S193, which was generated against natural Ley determinants and shows minimal cross-reactivity with structurally similar glycans.[5][6]
Experimental Protocols
Accurate assessment of antibody specificity and cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key techniques used to generate the data presented above.
Oligosaccharide-Protein Conjugation
To elicit a robust immune response and for use in immunoassays, oligosaccharides are covalently linked to carrier proteins (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]).
Protocol: Conjugation using Dicarboxylic Acid Linkers [7][8][9]
-
Introduce an Amino Group to the Oligosaccharide: The oligosaccharide is chemically modified to introduce a primary amine functionality.
-
Activation of Dicarboxylic Acid Linker: A homobifunctional crosslinker, such as a disuccinimidyl ester of a dicarboxylic acid (e.g., disuccinimidyl suberate), is used.
-
Reaction with Amino-Modified Oligosaccharide: The amino-modified oligosaccharide is reacted with the activated linker to form a monosuccinimidyl ester of the oligosaccharide.
-
Conjugation to Carrier Protein: The monosuccinimidyl ester of the oligosaccharide is then reacted with the free amino groups (e.g., from lysine (B10760008) residues) on the carrier protein (e.g., BSA).
-
Purification: The resulting glycoconjugate is purified from unreacted components by dialysis or size-exclusion chromatography.
-
Characterization: The conjugate is characterized using methods like MALDI-TOF mass spectrometry to determine the ratio of oligosaccharide to protein.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
ELISA is a plate-based assay widely used to quantify antibody binding to an immobilized antigen. An indirect ELISA format is commonly used to screen for antibody specificity.
Protocol: Indirect ELISA [10][11][12]
-
Antigen Coating: The wells of a 96-well microtiter plate are coated with the oligosaccharide-protein conjugate (e.g., 1-5 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C. Wells are also coated with the unconjugated carrier protein as a negative control.
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites in the wells are blocked by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The blocking solution is removed, and the plate is washed as described in step 2.
-
Primary Antibody Incubation: The primary antibody to be tested is diluted in blocking buffer and added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The primary antibody solution is removed, and the plate is washed as described in step 2.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that recognizes the primary antibody is diluted in blocking buffer and added to the wells. The plate is incubated for 1 hour at room temperature.
-
Washing: The secondary antibody solution is removed, and the plate is washed as described in step 2.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells.
-
Signal Development and Reading: The plate is incubated in the dark to allow for color development. The reaction is stopped by adding a stop solution (e.g., 2M H2SO4). The absorbance is read at the appropriate wavelength using a microplate reader.
Inhibition (Competitive) ELISA for Cross-Reactivity Analysis
Inhibition ELISA is a powerful variation to quantify the cross-reactivity of an antibody with different, soluble antigens.
Protocol: Inhibition ELISA [13][14]
-
Antigen Coating: Coat a 96-well plate with the primary target oligosaccharide-conjugate as described in the indirect ELISA protocol.
-
Blocking: Block the plate as described above.
-
Antibody-Inhibitor Incubation: In a separate plate or tubes, pre-incubate a constant, sub-saturating concentration of the primary antibody with serial dilutions of the soluble inhibitor (the cross-reactive oligosaccharide or the target oligosaccharide itself as a positive control). This incubation is typically done for 1-2 hours at room temperature.
-
Transfer to Coated Plate: Transfer the antibody-inhibitor mixtures to the antigen-coated and blocked plate.
-
Incubation: Incubate for 1-2 hours at room temperature to allow the unbound antibody to bind to the coated antigen.
-
Washing and Detection: Proceed with the washing and detection steps as described in the indirect ELISA protocol (from step 6 onwards).
-
Data Analysis: The concentration of inhibitor that causes a 50% reduction in the signal (IC50) is determined. A lower IC50 value indicates a higher affinity of the antibody for the inhibitor.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[15][16][17][18]
Protocol: SPR Analysis
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for covalent immobilization of the ligand.
-
Ligand Immobilization: The oligosaccharide-conjugate (ligand) is immobilized onto the sensor chip surface, typically via amine coupling. A reference channel is prepared by immobilizing the carrier protein alone to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the monoclonal antibody (analyte) are injected over the sensor chip surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) of the antibody to the immobilized glycan and its subsequent release (dissociation) are monitored in real-time by detecting changes in the refractive index at the sensor surface. This generates a sensorgram.
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound antibody from the ligand, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. raineslab.com [raineslab.com]
- 2. Glycan microarray of Globo H and related structures for quantitative analysis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of monoclonal antibodies for Globo-series glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of monoclonal antibodies for Globo-series glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity analysis of blood group Lewis-y (Le(y)) antibodies generatedagainst synthetic and natural Le(y) determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity analysis of blood group Lewis-y (Le(y)) antibodies generatedagainst synthetic and natural Le(y) determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligosaccharide Antigen Conjugation to Carrier Proteins to Formulate Glycoconjugate Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Custom Protein-Oligosaccharide Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 9. Oligosaccharide Antigen Conjugation to Carrier Proteins to Formulate Glycoconjugate Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 12. mybiosource.com [mybiosource.com]
- 13. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. scholars.okstate.edu [scholars.okstate.edu]
- 16. rapidnovor.com [rapidnovor.com]
- 17. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 18. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Synthesis of Deoxy Sugars: Enzymatic vs. Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
Deoxy sugars are critical components of numerous bioactive molecules, including DNA, antibiotics like erythromycin, and cardiac glycosides like digitoxin. The absence of one or more hydroxyl groups compared to parent sugars significantly influences their chemical properties and biological functions. Consequently, robust and efficient methods for their synthesis are in high demand. This guide provides an objective comparison of the two primary strategies for synthesizing deoxy sugars: enzymatic and chemical methods, supported by experimental data and detailed protocols.
Section 1: At a Glance: Key Performance Metrics
The choice between enzymatic and chemical synthesis hinges on project-specific priorities such as stereochemical purity, yield, scalability, and tolerance for process complexity. The following table summarizes the key quantitative and qualitative differences between the two approaches.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Stereoselectivity | Excellent to Absolute (Enzyme-controlled) | Variable (Often yields anomeric mixtures)[1] |
| Regioselectivity | Excellent (Enzyme-controlled) | Moderate to Good (Requires protecting groups)[2][3] |
| Typical Yield | Variable (50-95%) | Good to Excellent (60-90% per step)[4] |
| Reaction Conditions | Mild (Aqueous buffer, neutral pH, room temp.)[5] | Often Harsh (Extreme temps, strong acids/bases) |
| Substrate Scope | Generally Narrow (Enzyme-dependent)[6] | Broad |
| Process Complexity | Simple (Fewer steps, no protecting groups)[1] | High (Multi-step protection/deprotection)[2][7][8] |
| Scalability | Can be challenging (Enzyme cost/stability) | Well-established for large scale |
| Environmental Impact | Low (Green, aqueous media)[5] | High (Use of toxic reagents and solvents)[4][9] |
Section 2: Enzymatic Synthesis: The Biocatalytic Advantage
Enzymatic synthesis leverages the exquisite specificity of enzymes to create deoxy sugars with unparalleled control over stereochemistry.[5] This approach avoids the complex protecting-group manipulations that plague chemical methods.[1][10] Aldolases, particularly 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), are powerful tools in this domain, capable of forming C-C bonds with high stereoselectivity.[11][12]
Key Advantages:
-
Unmatched Specificity: Enzymes offer absolute chemo-, regio-, and stereospecificity, leading to high-purity products without isomeric mixtures.[5]
-
Green Chemistry: Reactions are performed in aqueous solutions under mild pH and temperature conditions, minimizing hazardous waste.[5]
-
Simplified Workflow: The need for protecting and deprotecting functional groups is eliminated, drastically shortening the synthetic route.[13]
Limitations:
-
Substrate Specificity: Enzymes can have a narrow substrate scope, limiting the variety of accessible structures.[6]
-
Enzyme Stability and Cost: The practical application of some enzymes can be limited by their stability under industrial conditions and the cost of production.[11]
Logical Workflow for Enzymatic Synthesis
The enzymatic approach offers a direct route from simple precursors to the final product.
Caption: General workflow for enzymatic deoxy sugar synthesis.
Experimental Protocol: DERA-Catalyzed Synthesis of 2-Deoxy-D-Ribose-5-Phosphate
This protocol is based on the canonical reaction catalyzed by 2-deoxy-D-ribose-5-phosphate aldolase (DERA).[11][12]
Materials:
-
D-glyceraldehyde 3-phosphate (G3P)
-
Recombinant E. coli DERA enzyme
-
Triethanolamine (TEA) buffer (pH 7.5)
-
α-glycerophosphate dehydrogenase/triosephosphate isomerase (GDH/TPI) coupled assay enzymes
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
Procedure:
-
Reaction Setup: A reaction mixture is prepared in TEA buffer (100 mM, pH 7.5) containing D-glyceraldehyde 3-phosphate (50 mM) and acetaldehyde (100 mM).
-
Enzyme Addition: The reaction is initiated by the addition of a catalytic amount of purified DERA enzyme.
-
Incubation: The mixture is incubated at room temperature (approx. 25°C) with gentle agitation.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the consumption of G3P. This is achieved by withdrawing aliquots at time intervals and using a coupled enzyme assay with GDH/TPI, which links G3P depletion to the oxidation of NADH, observable via spectrophotometry at 340 nm.[14]
-
Workup and Purification: Upon completion, the reaction is terminated by denaturing the enzyme (e.g., heat treatment or addition of acid). The product, 2-deoxy-D-ribose-5-phosphate, is then purified from the reaction mixture using techniques like ion-exchange chromatography.
Section 3: Chemical Synthesis: The Classical Workhorse
Chemical synthesis offers great flexibility and is applicable to a vast range of substrates and target deoxy sugars.[15] However, this versatility comes at the cost of complexity. Because carbohydrates possess multiple hydroxyl groups with similar reactivity, a series of protection and deprotection steps are mandatory to achieve regioselectivity.[2][3][7][8]
A cornerstone of chemical deoxygenation is the Barton-McCombie reaction, a radical-mediated method for removing a hydroxyl group.[9][16] Other methods include glycosylation of glycals followed by reduction.[4]
Key Advantages:
-
Broad Substrate Scope: Chemical methods are not limited by enzyme specificity and can be adapted to create a wide array of natural and unnatural deoxy sugars.[4]
-
Proven Scalability: The principles of chemical synthesis are well-established for large-scale industrial production.
Limitations:
-
Low Atom Economy: The extensive use of protecting groups leads to a multi-step, laborious process with significant generation of chemical waste.[2][8]
-
Harsh Conditions: Many steps require non-physiological conditions, including the use of toxic reagents like tin hydrides and corrosive catalysts.[4][9][16]
-
Stereochemical Control: Achieving high stereoselectivity, particularly at the anomeric center, is a significant challenge and often results in mixtures of α and β anomers.[1]
Logical Workflow for Chemical Synthesis
The chemical route is circuitous, involving multiple protection, activation, and deprotection stages.
Caption: General workflow for chemical deoxy sugar synthesis.
Experimental Protocol: Deoxygenation via Barton-McCombie Reaction
This protocol describes the deoxygenation of a secondary hydroxyl group in a protected sugar derivative.[4][9]
Materials:
-
Protected sugar derivative with one free secondary hydroxyl group (1 equivalent)
-
Sodium hydride (NaH, 1.2 equivalents)
-
Carbon disulfide (CS₂, 2 equivalents)
-
Methyl iodide (MeI, 2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Tributyltin hydride (Bu₃SnH, 1.5 equivalents)
-
Azobisisobutyronitrile (AIBN, 0.1 equivalents)
-
Anhydrous Toluene
Procedure:
-
Formation of the Xanthate Ester: a. The protected sugar is dissolved in anhydrous THF under an inert atmosphere (e.g., Argon) and cooled to 0°C. b. Sodium hydride is added portion-wise, and the mixture is stirred for 30 minutes to form the alkoxide. c. Carbon disulfide is added, followed by methyl iodide, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC). d. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The product is extracted with an organic solvent, dried, and purified by column chromatography to yield the xanthate ester.
-
Deoxygenation: a. The purified xanthate ester is dissolved in anhydrous toluene. b. Tributyltin hydride and the radical initiator AIBN are added. c. The solution is heated to reflux (approx. 110°C) for 2-4 hours under an inert atmosphere.[4] d. The reaction is monitored by TLC for the disappearance of the starting material.
-
Workup and Purification: a. After cooling, the solvent is removed under reduced pressure. b. The residue is purified by flash column chromatography. Special care must be taken to remove the toxic tin byproducts, often involving a quench with potassium fluoride (B91410) (KF).[16] c. The resulting product is the deoxygenated sugar, which may require further deprotection steps to yield the final target molecule.
Section 4: Decision Framework
Choosing the optimal synthetic strategy requires a careful evaluation of the project's goals.
Caption: Decision tree for selecting a synthesis method.
Both enzymatic and chemical synthesis are powerful methodologies for producing deoxy sugars. Enzymatic methods offer unparalleled elegance and efficiency for specific targets, providing stereochemically pure products through environmentally benign processes.[1][5] In contrast, chemical synthesis provides broader applicability and a well-trodden path to scalability, albeit with significant costs in terms of process complexity and environmental impact.[4][8] The choice of method will ultimately be guided by the specific structural requirements of the target molecule, the importance of stereopurity, and the practical constraints of the research or development program.
References
- 1. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 10. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Analysis of Maillard Reaction Products from Different Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor and color development in thermally processed foods. However, beyond its sensory contributions, the Maillard reaction generates a complex array of products (MRPs) with diverse biological activities. These products can range from desirable antioxidants and flavor compounds to potentially harmful substances like acrylamide (B121943). For researchers in food science, nutrition, and drug development, understanding how the initial choice of amino acid influences the final MRP profile is critical for optimizing processes, ensuring food safety, and exploring the therapeutic potential of these compounds.
This guide provides a comparative analysis of Maillard reaction products derived from different amino acids, supported by experimental data. We will delve into the formation of key MRPs, including melanoidins, flavor compounds, and acrylamide, and explore their impact on cellular signaling pathways.
Comparative Analysis of Maillard Reaction Product Formation
The type of amino acid is a crucial factor determining the nature and quantity of Maillard reaction products formed.[1][2] The reactivity of an amino acid in the Maillard reaction is influenced by its structure, particularly the nature of its side chain.
Melanoidin Formation and Browning Intensity
Melanoidins are high molecular weight, brown-colored polymers that are the final products of the Maillard reaction.[3] They contribute significantly to the color and antioxidant properties of many foods. The intensity of browning and the properties of the resulting melanoidins are highly dependent on the participating amino acid.
| Amino Acid | Sugar | Reaction Conditions | Browning Intensity (Absorbance at 420 nm) | Observations |
| Lysine | Glucose | 121°C for 10 min, pH 9.0 | High | Lysine, with its ε-amino group, is highly reactive and produces intense browning.[4][5] |
| Glycine | Glucose | 121°C for 10 min, pH 9.0 | High | Glycine is one of the most reactive amino acids in terms of browning.[4][5] |
| Tryptophan | Glucose | 121°C for 10 min, pH 9.0 | High | Tryptophan contributes significantly to color development.[5] |
| Tyrosine | Glucose | 121°C for 10 min, pH 9.0 | High | Tyrosine is also a potent precursor for browning.[5] |
| Alanine | Glucose | 121°C for 10 min, pH 9.0 | Intermediate | |
| Proline | Glucose | 121°C for 10 min, pH 9.0 | Intermediate | |
| Leucine | Glucose | 121°C for 10 min, pH 9.0 | Intermediate | |
| Isoleucine | Glucose | 121°C for 10 min, pH 9.0 | Intermediate | |
| Valine | Glucose | 121°C for 10 min, pH 9.0 | Intermediate | |
| Phenylalanine | Glucose | 121°C for 10 min, pH 9.0 | Intermediate | |
| Methionine | Glucose | 121°C for 10 min, pH 9.0 | Intermediate | |
| Asparagine | Glucose | 121°C for 10 min, pH 9.0 | Intermediate | |
| Glutamine | Glucose | 121°C for 10 min, pH 9.0 | Intermediate | |
| Histidine | Glucose | 121°C for 10 min, pH 9.0 | Low | |
| Arginine | Glucose | 121°C for 10 min, pH 9.0 | Low | |
| Aspartic Acid | Glucose | 121°C for 10 min, pH 9.0 | Low | |
| Glutamic Acid | Glucose | 121°C for 10 min, pH 9.0 | Low | Glutamic acid shows a low capability of producing brown color.[4] |
| Threonine | Glucose | 121°C for 10 min, pH 9.0 | Low |
Flavor Compound Generation
The Maillard reaction is a primary source of flavor compounds in cooked foods, with different amino acids yielding distinct aroma profiles. Sulfur-containing amino acids like cysteine and methionine are well-known for producing meaty and savory flavors, while others can generate caramel, nutty, or floral notes.
| Amino Acid | Sugar | Predominant Flavor Compounds | Aroma Profile |
| Cysteine | Xylose | Thiophenes, Thiazoles, Furans | Meaty, Savory, Roasted[1][6][7] |
| Methionine | Glucose | Methional, Sulfur-containing heterocycles | Meaty, Potato-like[8] |
| Lysine | Xylose | Pyrazines | Roasted, Nutty |
| Glycine | Xylose | Pyrazines, Furans | Caramel, Sweet[1][6] |
| Proline | Glucose | - | Pleasant, Flowery, Fragrant |
| Leucine | Glucose | 3-Methylbutanal | Malty, Chocolate-like |
| Isoleucine | Glucose | 2-Methylbutanal | Malty, Chocolate-like |
| Valine | Glucose | 2-Methylpropanal | Malty, Chocolate-like |
| Phenylalanine | Glucose | Phenylacetaldehyde | Floral, Honey-like |
Quantitative Data on Pyrazine (B50134) Formation from Different Amino Acids with Glucose
| Amino Acid | Total Pyrazines (relative abundance) | 2,5-Dimethylpyrazine (relative abundance) | Trimethylpyrazine (relative abundance) |
| Lysine | High | High | High |
| Alanine | Intermediate | Intermediate | Intermediate |
| Glutamic Acid | Low | Low | Low |
| Glutamine | Low | Low | Low |
Data synthesized from a study on pyrazine generation from mixed amino acids, indicating relative production from single amino acid systems.
Acrylamide Formation
Acrylamide is a process-induced toxicant that can form during the high-temperature cooking of certain foods. The primary pathway for its formation is the Maillard reaction between asparagine and reducing sugars. Other amino acids can influence acrylamide formation, either by promoting or inhibiting its production.
| Amino Acid | Sugar | Acrylamide Yield | Effect on Acrylamide Formation |
| Asparagine | Glucose | High | Primary precursor for acrylamide formation. |
| Glutamine | Glucose | Promotes | Increases acrylamide formation in asparagine-glucose systems.[9][10] |
| Alanine | Glucose | Neutral | Has a rather neutral effect on acrylamide formation.[9][10] |
| Cysteine | Glucose | Reduces | Significantly lowers acrylamide yield by reacting with acrylamide precursors.[9][10] |
| Lysine | Glucose | Reduces | Significantly lowers acrylamide yield.[9][10] |
| Glycine | Glucose | Reduces | Causes a reduction in the amount of acrylamide produced.[11] |
| Glutamic Acid | Glucose | Reduces | Leads to a decrease in acrylamide production.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Maillard reaction products. Below are generalized protocols for the preparation of MRPs in a model system and their subsequent analysis.
Preparation of Maillard Reaction Products in a Model System
This protocol describes a general procedure for generating MRPs from a specific amino acid and sugar combination in a controlled laboratory setting.
-
Reagent Preparation :
-
Prepare stock solutions of the desired amino acid (e.g., 0.1 M) and reducing sugar (e.g., 0.1 M) in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).
-
-
Reaction Mixture :
-
In a sealed, pressure-resistant glass tube, mix equal volumes of the amino acid and sugar stock solutions.
-
-
Heating :
-
Place the sealed tube in a temperature-controlled oil bath or heating block set to the desired reaction temperature (e.g., 120°C).
-
Heat for a specific duration (e.g., 2 hours).
-
-
Cooling and Storage :
-
After the specified time, immediately quench the reaction by placing the tube in an ice bath.
-
Store the resulting MRP solution at -20°C until analysis.
-
Analysis of Volatile Flavor Compounds by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from complex matrices.
-
Sample Preparation :
-
Place a known volume (e.g., 5 mL) of the MRP solution into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride (e.g., 1 g) to enhance the release of volatile compounds.
-
Add an internal standard for quantification.
-
-
HS-SPME Extraction :
-
Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in a heated agitator.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[12]
-
-
GC-MS Analysis :
-
Desorb the adsorbed compounds from the SPME fiber in the hot injection port of the gas chromatograph.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Identify and quantify the compounds using a mass spectrometer.
-
Isolation and Characterization of Melanoidins
This protocol outlines a general procedure for the isolation of high molecular weight melanoidins from a Maillard reaction model system.
-
Dialysis :
-
Transfer the MRP solution into a dialysis membrane with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Dialyze against deionized water for an extended period (e.g., 48 hours) with regular water changes to remove unreacted starting materials and low molecular weight MRPs.
-
-
Lyophilization :
-
Freeze-dry the dialyzed solution to obtain the crude melanoidin powder.
-
-
Characterization :
-
UV-Vis Spectroscopy : Dissolve the melanoidin powder in water and measure the absorbance at 420 nm to assess browning intensity.
-
Size Exclusion Chromatography (SEC) : Determine the molecular weight distribution of the melanoidins.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Identify the functional groups present in the melanoidin structure.
-
Signaling Pathways and Logical Relationships
Maillard reaction products, particularly advanced glycation end products (AGEs), can exert biological effects by interacting with cellular signaling pathways. The Receptor for Advanced Glycation End Products (RAGE) is a key cell surface receptor that, upon binding to AGEs, triggers a cascade of intracellular events.
Experimental Workflow for MRP Analysis
AGE-RAGE Signaling Pathway
The binding of AGEs to RAGE initiates a signaling cascade that can lead to inflammation, oxidative stress, and cellular dysfunction.[13][14][15] This pathway is implicated in various chronic diseases.
References
- 1. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of amino acids on acrylamide formation and elimination kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence Factors on the Formation of Acrylamide in the Amino Acid/Sugar Chemical Model System [pubs.sciepub.com]
- 12. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
assessing the immunogenicity of glycated proteins with different dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
The non-enzymatic glycation of proteins by reactive dicarbonyl compounds such as glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and 3-deoxyglucosone (B13542) (3-DG) is a significant post-translational modification implicated in aging and various pathologies, including diabetes and neurodegenerative diseases. These modifications generate advanced glycation end-products (AGEs), which can act as neoantigens, triggering an immune response. Understanding the comparative immunogenicity of proteins modified by these different dicarbonyls is crucial for developing diagnostics, therapeutics, and for assessing the safety and efficacy of biopharmaceuticals.
This guide provides a comparative overview of the immunogenicity of proteins glycated with GO, MGO, and 3-DG, supported by experimental data and detailed protocols.
Comparative Immunogenicity Data
The immunogenicity of a glycated protein is influenced by the specific dicarbonyl compound it reacts with, leading to the formation of distinct AGEs that are recognized differently by the immune system. While direct comparative studies measuring multiple immunological parameters for all three dicarbonyls are limited, the existing evidence suggests a hierarchy in their immunogenic potential.
Generally, modification of proteins with MGO and 3-DG tends to elicit a stronger immune response compared to GO. This is likely due to the formation of more structurally diverse and immunodominant epitopes.
Table 1: Comparative Summary of Immunological Responses to Dicarbonyl-Glycated Proteins
| Parameter | Glyoxal (GO)-Modified Protein | Methylglyoxal (MGO)-Modified Protein | 3-Deoxyglucosone (3-DG)-Modified Protein |
| Predominant AGEs | Nε-(carboxymethyl)lysine (CML), glyoxal-derived hydroimidazolones (G-H1) | Nε-(carboxyethyl)lysine (CEL), methylglyoxal-derived hydroimidazolones (MG-H1), argpyrimidine | 3-deoxyglucosone-derived hydroimidazolones (3DG-H), pentosidine |
| Reported Antibody Titers | Moderate | High | High |
| T-Cell Proliferation | Moderate | Strong | Strong |
| Pro-inflammatory Cytokine Profile | Increased TNF-α, IL-6 | High levels of TNF-α, IL-1β, IL-6 | Significant induction of TNF-α, IL-6 |
Note: The data presented is a synthesis from multiple studies and direct quantitative comparisons may vary depending on the specific protein, degree of modification, and experimental model.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of the immunogenicity of glycated proteins. Below are protocols for key experiments.
In Vitro Glycation of Proteins with Dicarbonyls
This protocol describes the modification of a model protein, such as bovine serum albumin (BSA) or human serum albumin (HSA), with GO, MGO, or 3-DG.
Materials:
-
Protein (e.g., BSA or HSA), endotoxin-free
-
Glyoxal (GO), Methylglyoxal (MGO), or 3-Deoxyglucosone (3-DG)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sodium azide (B81097) (optional, as a preservative)
-
Dialysis tubing (10 kDa MWCO) or centrifugal filter units
-
Sterile reaction tubes
Procedure:
-
Prepare a protein solution (e.g., 10 mg/mL) in sterile PBS.
-
Prepare stock solutions of the dicarbonyl compounds in sterile PBS. Recommended final concentrations for glycation are:
-
Glyoxal (GO): 50 mM
-
Methylglyoxal (MGO): 5 mM
-
3-Deoxyglucosone (3-DG): 10 mM
-
-
Add the dicarbonyl stock solution to the protein solution to achieve the desired final concentration. A control sample with protein and PBS only should be prepared in parallel.
-
If desired, add sodium azide to a final concentration of 0.02% to inhibit microbial growth.
-
Incubate the reaction mixtures at 37°C for a specified period. Incubation times can vary depending on the desired level of modification:
-
GO: 24-72 hours
-
MGO: 24-48 hours
-
3-DG: 7-14 days
-
-
After incubation, remove unreacted dicarbonyls and by-products by extensive dialysis against PBS at 4°C (with at least three buffer changes) or by using centrifugal filter units.
-
Determine the protein concentration of the glycated and control samples using a standard protein assay (e.g., BCA assay).
-
Characterize the extent of glycation using methods such as SDS-PAGE (to observe protein cross-linking), fluorescence spectroscopy (to detect fluorescent AGEs), or mass spectrometry (to identify specific AGEs).
Immunization of Mice with Glycated Proteins
This protocol outlines the procedure for immunizing mice to generate an antibody response against the glycated proteins.[1][2]
Materials:
-
Glycated protein (antigen) and control (unmodified) protein
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
Syringes and needles (e.g., 27G)
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Prepare the antigen emulsion. For the primary immunization, emulsify the glycated protein solution (e.g., 1 mg/mL in PBS) with an equal volume of CFA to a final antigen concentration of 50-100 µg per mouse in a total volume of 100-200 µL.[1]
-
Inject each mouse subcutaneously or intraperitoneally with the prepared emulsion.
-
For booster immunizations, prepare a similar emulsion using IFA instead of CFA.
-
Administer booster injections on day 14 and day 28 after the primary immunization.
-
Collect blood samples via tail bleed or submandibular bleed 7-10 days after the final booster to assess the antibody response.
-
Separate the serum and store at -20°C or -80°C for subsequent analysis.
Determination of Antibody Titers by ELISA
This protocol details the measurement of specific antibody levels in the serum of immunized mice using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Glycated protein and control protein (for coating)
-
Serum samples from immunized and control mice
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of the glycated protein or control protein (e.g., 5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum in blocking buffer (e.g., starting from 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a positive signal above the background.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the immune response to glycated proteins and the experimental procedures to assess them can aid in understanding and experimental design.
AGE-RAGE Signaling Pathway
The binding of AGEs to the Receptor for Advanced Glycation End-products (RAGE) on immune cells triggers a cascade of intracellular signaling events, leading to a pro-inflammatory response.
Caption: AGE-RAGE signaling cascade.
Experimental Workflow for Assessing Immunogenicity
The following diagram illustrates the overall workflow for producing dicarbonyl-modified proteins and evaluating their immunogenic potential in an animal model.
Caption: Workflow for immunogenicity assessment.
Conclusion
The choice of dicarbonyl for protein glycation studies significantly impacts the resulting immunogenicity. MGO and 3-DG appear to be more potent inducers of immune responses compared to GO, a factor that researchers and drug developers must consider. The provided protocols and workflows offer a framework for systematically and reproducibly assessing the immunogenic potential of glycated proteins, contributing to a deeper understanding of their role in health and disease and aiding in the development of safer and more effective biotherapeutics.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Deoxy-galactosone
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Deoxy-galactosone, ensuring the well-being of researchers and the integrity of your work.
Chemical Identifier:
-
Name: this compound
-
Synonym: 3-deoxy-D-threo-hexos-2-ulose
-
CAS Number: 4134-97-8
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] The following personal protective equipment is recommended to ensure a safe handling environment.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles or a face shield to protect against potential splashes or airborne particles.[2] |
| Hand Protection | Chemical-Resistant Gloves | While specific glove material recommendations are not available due to a lack of testing, nitrile gloves are a suitable choice for incidental contact.[1][2] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[2][3] |
| Body Protection | Laboratory Coat | A lab coat should be worn at all times to protect skin and clothing from contamination.[2] |
| Respiratory Protection | N95 or N100 Particle Mask | In situations where dust or aerosols may be generated, an N95 or N100 respirator is recommended to prevent inhalation.[2] However, under normal handling conditions, respiratory equipment is not typically required.[1] |
Operational Plan for Handling
A systematic approach to handling this compound will ensure a safe and controlled experimental environment.
Standard Operating Procedure for Handling this compound
Caption: Standard Operating Procedure for Handling this compound.
First-Aid Measures
In the event of accidental exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed individual to fresh air. If discomfort or irritation persists, seek medical advice.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][4] Generally, the product does not irritate the skin.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| Ingestion | Rinse mouth. If symptoms persist, consult a doctor.[1][4] |
Spill and Disposal Plan
Proper containment and disposal are crucial for maintaining a safe laboratory environment.
Chemical Spill Response Workflow
Caption: Workflow for Responding to a this compound Spill.
Disposal Plan
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[2]
-
Contaminated Materials: Place all contaminated materials, including gloves, absorbent pads, and weighing papers, in a designated and clearly labeled chemical waste container.[2]
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring a safe and productive research environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
